L-Tyrosine-4-13C: A Technical Guide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of the research applications of L-Tyrosine-4-13C, a stable isotope-labeled amino acid. While its primary documented...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the research applications of L-Tyrosine-4-13C, a stable isotope-labeled amino acid. While its primary documented use is as a sophisticated probe in Nuclear Magnetic Resonance (NMR) spectroscopy for studying protein structure and function, this document also explores its potential, based on established principles of metabolic flux analysis, as a tracer for quantifying protein synthesis and neurotransmitter metabolism.
Core Applications of L-Tyrosine-4-13C
L-Tyrosine-4-13C is a specialized tool in biomedical research, primarily utilized for:
Probing Protein Microenvironments via NMR Spectroscopy: The specific labeling at the C4 position (Cγ in IUPAC nomenclature for the aromatic ring) of the phenol group allows for precise monitoring of the local chemical environment of tyrosine residues within a protein. This is particularly useful for studying protein folding, conformational changes, and interactions with other molecules. The 13C chemical shift of this carbon is sensitive to changes in the protonation state of the phenol hydroxyl group, making it an excellent probe for determining pKa values of individual tyrosine residues.
Metabolic Tracing: Although less documented than uniformly labeled tyrosine, L-Tyrosine-4-13C can theoretically be used as a tracer in metabolic flux analysis (MFA) to study the biosynthesis of proteins and catecholamine neurotransmitters. By tracking the incorporation of the 13C label, researchers can quantify the rates of these metabolic pathways.
Data Presentation: Probing Protein Environments with [4'-13C]Tyr NMR
The primary quantitative application found in the literature for L-Tyrosine specifically labeled at the 4-position is in NMR studies to determine the protonation state of tyrosine residues. The following table summarizes typical 13C NMR chemical shift data for [4'-13C]Tyr in different states, which is crucial for interpreting experimental results.
Tyrosine State
Typical 13C Chemical Shift (ppm) at C4'
Interpretation
Protonated (Phenol)
~156
The hydroxyl group of the phenol ring is protonated.
Deprotonated (Phenolate)
~165
The hydroxyl group has lost its proton, forming a phenolate ion.
Note: These values are approximate and can vary depending on the specific protein environment.
Experimental Protocols
Protocol 1: Determination of Tyrosine pKa in a Protein using 13C NMR
This protocol outlines a general method for using [4'-13C]Tyr to determine the pKa of a specific tyrosine residue within a protein.
1. Protein Expression and Labeling:
Express the protein of interest in a suitable expression system (e.g., E. coli, yeast, or mammalian cells) that allows for the incorporation of labeled amino acids.
Use a defined minimal medium where natural tyrosine is replaced with [4'-13C]Tyr.
Purify the labeled protein to homogeneity.
2. NMR Sample Preparation:
Prepare a series of protein samples at different, precisely measured pH values (e.g., from pH 7 to 12 in 0.5 pH unit increments).
The protein concentration should be optimized for NMR spectroscopy (typically 0.1-1 mM).
Use a suitable buffer system that does not interfere with the NMR measurements.
3. NMR Data Acquisition:
Acquire a series of 1D or 2D 13C NMR spectra (e.g., 1H-13C HSQC) for each pH sample.
Use a high-field NMR spectrometer (e.g., 600 MHz or higher) for optimal resolution and sensitivity.
Typical parameters for a 1H-13C HSQC experiment:
Temperature: 298 K
Number of scans: 128-1024 (depending on protein concentration)
Acquisition times: ~100 ms in the 1H dimension, ~30 ms in the 13C dimension.
4. Data Analysis:
Process the NMR spectra to identify the resonance corresponding to the C4' of the tyrosine residue of interest.
Plot the 13C chemical shift of this resonance as a function of pH.
Fit the data to the Henderson-Hasselbalch equation to determine the pKa value.
Protocol 2: General Workflow for a Metabolic Tracer Study with L-Tyrosine-4-13C
1. Experimental Design:
Define the biological question (e.g., measuring the rate of protein synthesis or dopamine turnover in response to a stimulus).
Select the appropriate model system (e.g., cell culture, animal model).
Determine the optimal tracer concentration and infusion/incubation time.
2. Tracer Administration:
For cell culture: Replace the standard medium with a medium containing a known concentration of L-Tyrosine-4-13C.
For animal studies: Administer the tracer via a suitable route (e.g., intravenous infusion, intraperitoneal injection, or oral gavage).
3. Sample Collection:
Collect biological samples at various time points.
Samples can include cell pellets, tissue biopsies, or biofluids (e.g., plasma, cerebrospinal fluid).
Immediately quench metabolic activity (e.g., by flash-freezing in liquid nitrogen).
4. Sample Preparation and Analysis:
Extract metabolites or hydrolyze proteins from the collected samples.
Analyze the isotopic enrichment of tyrosine and its downstream metabolites (e.g., catecholamines) or the incorporation of [4'-13C]Tyr into protein using mass spectrometry (GC-MS or LC-MS/MS).
5. Data Analysis and Modeling:
Calculate the isotopic enrichment of the tracer in the precursor and product pools.
Use metabolic flux analysis software to fit the data to a metabolic model and quantify the rates of the pathways of interest.
Visualizations
Signaling Pathway: Catecholamine Biosynthesis
The following diagram illustrates the metabolic pathway for the synthesis of catecholamines from L-Tyrosine. L-Tyrosine-4-13C can be used to trace the flow of carbon through this pathway.
Caption: Biosynthesis of catecholamines from L-Tyrosine.
Experimental Workflow: Metabolic Flux Analysis
This diagram outlines the general workflow for a metabolic flux analysis experiment using a 13C-labeled tracer like L-Tyrosine-4-13C.
Caption: General workflow for a 13C metabolic flux analysis experiment.
Exploratory
An In-Depth Technical Guide to L-Tyrosine-4-¹³C Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of L-Tyrosine-4-¹³C, a stable isotope-labeled amino acid, and its application in metabolic research. L-Tyrosine...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of L-Tyrosine-4-¹³C, a stable isotope-labeled amino acid, and its application in metabolic research. L-Tyrosine, a non-essential amino acid, is a precursor to several key signaling molecules, including catecholamines (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin.[1] The incorporation of a ¹³C isotope at the fourth carbon position of the phenyl ring allows for the precise tracing of tyrosine's metabolic fate through various biochemical pathways. This technique is invaluable for understanding cellular metabolism, elucidating disease mechanisms, and accelerating drug development.
Core Concepts of ¹³C Metabolic Flux Analysis (MFA)
¹³C Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. The core principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate, such as L-Tyrosine-4-¹³C, into a biological system.[2][3][4][5] As the cells metabolize the labeled substrate, the ¹³C isotope is incorporated into various downstream metabolites. By analyzing the isotopic labeling patterns of these metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative contributions of different pathways to their production.[2][4]
A typical ¹³C-MFA workflow consists of the following key stages:
Experimental Design: This involves selecting the appropriate ¹³C-labeled tracer and designing the labeling experiment to maximize the information obtained about the metabolic network of interest.
Isotope Labeling Experiment: Cells or organisms are cultured in the presence of the ¹³C-labeled substrate until a metabolic and isotopic steady state is reached.
Sample Collection and Preparation: Biological samples are harvested, and metabolites are extracted for analysis.
Analytical Measurement: The isotopic labeling patterns of the metabolites are measured using MS or NMR.
Computational Flux Analysis: The experimental data is used in conjunction with a stoichiometric model of the metabolic network to calculate the intracellular fluxes.
Synthesis of L-Tyrosine-4-¹³C
The synthesis of L-Tyrosine-4-¹³C can be achieved through both chemical and enzymatic methods.
Enzymatic Synthesis: A common enzymatic approach involves the use of tyrosine phenol-lyase. This enzyme can catalyze the synthesis of L-tyrosine from a labeled phenol precursor. For the synthesis of L-Tyrosine-4-¹³C, [4-¹³C]-phenol would be used as a starting material in a reaction with serine.[6][7]
Chemical Synthesis: Chemical synthesis routes offer an alternative for producing L-Tyrosine-4-¹³C. One approach involves a multi-step conversion of a simpler labeled precursor, such as [¹³C]-malonic acid, to generate [4-¹³C]-phenol, which can then be used in subsequent steps to construct the full amino acid.[6] More advanced methods may involve formal [5+1] cyclization reactions to create the labeled phenol ring.[8]
Key Metabolic Pathways of L-Tyrosine
L-Tyrosine serves as a crucial building block for several classes of biologically active molecules. Tracing the metabolism of L-Tyrosine-4-¹³C provides insights into the regulation and dysregulation of these vital pathways.
Catecholamine Synthesis
The catecholamines—dopamine, norepinephrine, and epinephrine—are neurotransmitters and hormones that play critical roles in the nervous and endocrine systems. The synthesis of catecholamines begins with the hydroxylation of L-tyrosine to L-DOPA by the enzyme tyrosine hydroxylase.
Catecholamine Synthesis Pathway.
Melanin Synthesis
Melanin is the primary pigment responsible for skin, hair, and eye color. The production of melanin, or melanogenesis, is initiated by the oxidation of L-tyrosine to L-DOPA, a reaction also catalyzed by tyrosinase.
Melanin Synthesis Pathway.
Thyroid Hormone Synthesis
The thyroid hormones, thyroxine (T4) and triiodothyronine (T3), are essential for regulating metabolism. Their synthesis involves the iodination of tyrosine residues within the thyroglobulin protein.
Thyroid Hormone Synthesis Pathway.
Experimental Protocols
The following sections provide generalized protocols for conducting tracer experiments with L-Tyrosine-4-¹³C and analyzing the resulting samples.
Cell Culture Labeling Experiment
This protocol outlines the general steps for a ¹³C tracer experiment in cultured cells.
L-Tyrosine-4-¹³C in Metabolic Pathway Tracing: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction L-Tyrosine, a non-essential amino acid, is a critical precursor for the biosynthesis of several key biomolecules, including proteins, catechola...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Tyrosine, a non-essential amino acid, is a critical precursor for the biosynthesis of several key biomolecules, including proteins, catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), and melanin pigments. Understanding the dynamics of these pathways is fundamental in neuroscience, endocrinology, and dermatology, and is of paramount importance in the development of therapeutics for a range of disorders from Parkinson's disease to melanoma. Stable isotope tracing, utilizing molecules like L-Tyrosine labeled with Carbon-13 (¹³C), offers a powerful methodology to quantitatively track the metabolic fate of this amino acid in vivo and in vitro. This guide focuses on the role of L-Tyrosine-4-¹³C and other ¹³C-labeled tyrosine isotopologues in elucidating the flux through these critical metabolic pathways.
Core Applications of ¹³C-Labeled L-Tyrosine Tracing
The incorporation of a ¹³C label into the tyrosine molecule allows for its downstream metabolites to be distinguished from their unlabeled counterparts by mass spectrometry. This enables the precise measurement of metabolic flux and pathway activity. The primary applications include:
Catecholamine Biosynthesis: Quantifying the rate of synthesis of dopamine, norepinephrine, and epinephrine in neuronal and adrenal tissues. This is crucial for studying neurological and psychiatric disorders, as well as the effects of drugs targeting these pathways.
Melanin Synthesis (Melanogenesis): Tracing the conversion of tyrosine into eumelanin and pheomelanin precursors in melanocytes. This has applications in skin pigmentation research and the study of melanoma.
Protein Synthesis and Turnover: Measuring the rate of incorporation of tyrosine into new proteins, providing a marker for protein synthesis rates in various tissues, such as muscle and liver.
I. Tracing Catecholamine Biosynthesis
The conversion of L-Tyrosine to dopamine, norepinephrine, and epinephrine is a fundamental pathway in the nervous system and adrenal glands. Tracing this pathway with ¹³C-labeled tyrosine allows for the direct measurement of catecholamine synthesis rates.
Signaling Pathway Diagram
The enzymatic conversion of L-Tyrosine to catecholamines.
Experimental Workflow
General experimental workflow for catecholamine synthesis tracing.
Quantitative Data
Metabolite
Time Point
Isotope Enrichment (%)
Fractional Synthesis Rate (pmol/mg tissue/hr)
L-Tyrosine-¹³C
0 hr
99.0
-
1 hr
50.2 ± 4.5
-
4 hr
25.1 ± 3.1
-
L-DOPA-¹³C
1 hr
15.3 ± 2.1
12.5 ± 1.8
4 hr
8.2 ± 1.5
10.8 ± 1.6
Dopamine-¹³C
1 hr
10.1 ± 1.8
8.2 ± 1.3
4 hr
5.5 ± 1.1
7.5 ± 1.2
Note: The data in this table is illustrative and intended to represent the type of quantitative results obtained from a ¹³C-tyrosine tracing experiment for catecholamine synthesis.
Experimental Protocol: Tracing Catecholamine Synthesis in Cultured PC12 Cells
Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.
Labeling: Replace the standard medium with a custom RPMI medium containing L-Tyrosine-4-¹³C (or another ¹³C-tyrosine isotopologue) at a known concentration (e.g., 100 µM).
Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 8 hours).
Metabolite Extraction:
Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
Scrape the cells and collect the cell lysate/methanol mixture.
Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.
Collect the supernatant.
Sample Analysis by LC-MS/MS:
Dry the supernatant under a stream of nitrogen.
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 5% methanol in water).
Inject the sample onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer.
Use multiple reaction monitoring (MRM) to detect the transitions from the precursor ions to product ions for both unlabeled and ¹³C-labeled tyrosine, L-DOPA, and dopamine.
Data Analysis:
Calculate the peak areas for each labeled and unlabeled metabolite.
Determine the fractional labeling (isotope enrichment) for each metabolite at each time point.
Calculate the fractional synthesis rate (FSR) of dopamine based on the rate of incorporation of the ¹³C label from tyrosine.
II. Tracing Melanin Synthesis
Melanogenesis is the process of producing melanin pigments, primarily eumelanin (black-brown) and pheomelanin (red-yellow), from L-Tyrosine. Using uniformly ¹³C-labeled L-Tyrosine ([U-¹³C]-L-Tyrosine) allows for the tracing of carbon atoms through the complex melanin synthesis pathway.
Signaling Pathway Diagram
Simplified pathway of eumelanin and pheomelanin synthesis from L-Tyrosine.
Experimental Workflow
Workflow for tracing melanin synthesis in cultured melanocytes.
Quantitative Data: Melanin Precursor Labeling
The following table summarizes representative data adapted from studies tracing melanin synthesis using [U-¹³C]-L-Tyrosine in cultured melanocytes.[1]
Cell Type
Treatment
Metabolite
Fractional Labeling (%) after 24h
Human Melanocytes (Lightly Pigmented)
Vehicle
[U-¹³C]-Tyrosine
45.2 ± 3.1
[U-¹³C]-DHI
5.8 ± 0.7
[U-¹³C]-Cysteinyl-DOPA
2.1 ± 0.4
Human Melanocytes (Darkly Pigmented)
Vehicle
[U-¹³C]-Tyrosine
43.8 ± 2.9
[U-¹³C]-DHI
15.3 ± 1.5
[U-¹³C]-Cysteinyl-DOPA
1.9 ± 0.3
Mouse Melanoma Cells (B16)
Vehicle
[U-¹³C]-Tyrosine
50.1 ± 4.2
Forskolin (stimulant)
[U-¹³C]-DHI
25.6 ± 2.3
Data are presented as mean ± SD. Fractional labeling represents the percentage of the metabolite pool that is labeled with ¹³C.
Experimental Protocol: Tracing Melanin Synthesis in Cultured Melanocytes
This protocol is adapted from Chen et al., J Invest Dermatol, 2021.[1][2]
Cell Culture: Plate human or mouse melanocytes in appropriate growth medium and grow to ~80% confluency.
Labeling Medium Preparation: Prepare custom DMEM medium lacking unlabeled L-Tyrosine and supplement it with [U-¹³C]-L-Tyrosine (e.g., 200 µM).
Labeling Procedure:
Remove the standard growth medium.
Wash cells once with PBS.
Add the [U-¹³C]-L-Tyrosine labeling medium to the cells.
Incubate for the desired time course (e.g., 1, 4, 8, 24 hours) at 37°C and 5% CO₂.
Metabolite Extraction:
Place the culture plate on ice.
Aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS.
Add 1 mL of ice-cold 80% methanol per well of a 6-well plate.
Scrape the cells and transfer the lysate to a microcentrifuge tube.
Vortex for 1 minute and centrifuge at 16,000 x g for 15 minutes at 4°C.
Transfer the supernatant to a new tube.
LC-MS Analysis:
Dry the metabolite extract using a vacuum concentrator.
Reconstitute in 50 µL of 50% methanol.
Inject onto a hydrophilic interaction liquid chromatography (HILIC) column coupled to a high-resolution mass spectrometer (e.g., Q-Exactive).
Acquire data in full scan mode to detect the different isotopologues of tyrosine, DHI, and other melanin precursors.
Data Analysis:
Identify and integrate the peak areas for each isotopologue of the metabolites of interest.
Correct for the natural abundance of ¹³C.
Calculate the fractional labeling for each metabolite as the ratio of the sum of labeled isotopologue peak areas to the total peak area (labeled + unlabeled).
III. Measuring Protein Synthesis Rates
The rate of protein synthesis can be determined by measuring the incorporation of a labeled amino acid into proteins over time. This is often expressed as the Fractional Synthesis Rate (FSR), which is the percentage of the protein pool synthesized per unit of time.
Logical Relationship Diagram
Conceptual workflow for determining protein fractional synthesis rate.
Quantitative Data: Muscle Protein Synthesis
The following table presents representative data for muscle protein fractional synthesis rates (FSR) as would be determined using a ¹³C-labeled amino acid tracer infusion.
Condition
Precursor Pool
Time Interval (hours)
Protein-Bound ¹³C-Tyrosine Enrichment (MPE)
Muscle Protein FSR (%/hour)
Basal (Fasted)
Plasma
0
0.000
-
6
0.024 ± 0.005
0.040 ± 0.008
Post-Exercise
Plasma
0
0.000
-
6
0.045 ± 0.007
0.075 ± 0.012
Post-Meal
Plasma
0
0.000
-
6
0.039 ± 0.006
0.065 ± 0.010
MPE = Mole Percent Excess. Data are illustrative mean ± SD.
Experimental Protocol: Measuring Muscle Protein Synthesis via Primed Constant Infusion
Subject Preparation: Subjects are studied in a post-absorptive state (overnight fast).
Catheter Placement: Insert catheters into an antecubital vein for tracer infusion and into a contralateral hand vein, which is heated, for arterialized venous blood sampling.
Tracer Infusion:
Administer a priming bolus of L-[ring-¹³C₆]-Tyrosine (or another suitable labeled tyrosine) to rapidly achieve isotopic equilibrium.
Immediately begin a continuous intravenous infusion of the tracer at a constant rate for a period of several hours (e.g., 6 hours).
Sample Collection:
Collect blood samples at regular intervals to monitor plasma ¹³C-Tyrosine enrichment.
Obtain muscle biopsies (e.g., from the vastus lateralis) at the beginning and end of the infusion period.
Sample Processing:
Blood: Immediately centrifuge blood to separate plasma. Deproteinize plasma samples (e.g., with sulfosalicylic acid) to analyze free ¹³C-Tyrosine enrichment.
Muscle: Immediately freeze muscle biopsies in liquid nitrogen.
Analysis of Protein-Bound Enrichment:
Homogenize the muscle tissue and isolate the protein fraction of interest (e.g., myofibrillar proteins) through differential centrifugation.
Hydrolyze the protein pellet in 6M HCl overnight at 110°C.
Isolate the amino acids from the hydrolysate using cation-exchange chromatography.
Derivatize the amino acids for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Mass Spectrometry Analysis:
Analyze the derivatized amino acids from the plasma (precursor) and muscle hydrolysates (protein-bound) by GC-MS to determine the ¹³C-Tyrosine enrichment (Mole Percent Excess, MPE).
Calculation of Fractional Synthesis Rate (FSR):
Use the following formula:
FSR (%/hr) = [ (E_p2 - E_p1) / (E_precursor × t) ] × 100
Where:
E_p2 and E_p1 are the ¹³C-Tyrosine enrichments in the protein-bound pool at the end and beginning of the infusion, respectively.
E_precursor is the average ¹³C-Tyrosine enrichment in the plasma (or intracellular) precursor pool during the infusion period.
t is the duration of the tracer incorporation period in hours.
Conclusion
L-Tyrosine-4-¹³C and other ¹³C-labeled tyrosine isotopologues are invaluable tools for the quantitative study of key metabolic pathways. By enabling the direct tracing of tyrosine's fate into catecholamines, melanin, and proteins, these stable isotopes provide a dynamic and precise method for determining metabolic flux in both health and disease. The detailed protocols and representative data presented in this guide offer a framework for researchers and drug development professionals to design and interpret experiments aimed at understanding and modulating these critical biological processes. The continued application of these techniques promises to yield further insights into the pathophysiology of numerous diseases and to accelerate the development of novel therapeutic interventions.
The Dynamic Trace: A Technical Guide to the Discovery and Application of Stable Isotope-Labeled Tyrosine
Authored for: Researchers, Scientists, and Drug Development Professionals Introduction The principle that the constituents of living organisms are in a constant state of flux is a cornerstone of modern biochemistry and d...
Author: BenchChem Technical Support Team. Date: December 2025
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The principle that the constituents of living organisms are in a constant state of flux is a cornerstone of modern biochemistry and drug development. This concept, however, was a revolutionary departure from the "wear and tear" theory of metabolism that prevailed in the early 20th century. The key to unlocking this dynamic view of biology was the development of isotopic tracers—molecules labeled with rare, heavy isotopes that allow scientists to follow their metabolic fate without perturbing the biological system.
Among these tracers, stable isotope-labeled amino acids have proven indispensable. L-Tyrosine, a proteinogenic amino acid, is not only a fundamental building block of proteins but also a precursor to critical signaling molecules, including catecholamine neurotransmitters and thyroid hormones. The ability to label tyrosine with stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H) has provided profound insights into protein turnover, metabolic pathways, and the intricate signaling cascades that govern cellular function. This technical guide delves into the seminal discovery and history of stable isotope-labeled tyrosine, details the experimental protocols that underpin its use, and explores its modern applications in quantitative proteomics and signal transduction research.
Discovery and History: The Dawn of a Dynamic View
The journey of stable isotope-labeled tyrosine begins with the foundational work on isotopic tracers in the 1930s. At Columbia University, a team led by Rudolf Schoenheimer and David Rittenberg pioneered the use of stable isotopes to study intermediary metabolism, forever changing the scientific landscape.[1]
Prior to their work, the prevailing belief was that structural molecules like proteins were largely static, only being replaced when damaged. Schoenheimer and Rittenberg challenged this dogma by feeding adult rats a diet containing amino acids labeled with the heavy nitrogen isotope, ¹⁵N.[2] Their groundbreaking experiments, published in a series of papers in The Journal of Biological Chemistry around 1939, demonstrated that the ¹⁵N label was rapidly incorporated into the proteins of the animals' tissues, even though the animals were not growing.[2] This was unequivocal proof that the body's proteins were in a continuous state of synthesis and degradation. Schoenheimer famously termed this phenomenon the "dynamic state of body constituents."[1]
Their work with ¹⁵N-labeled tyrosine was particularly significant. By feeding rats ¹⁵N-tyrosine, they could isolate tyrosine from tissue proteins after a set period and measure the amount of ¹⁵N incorporated using a mass spectrometer. This allowed them to quantify the rate at which dietary amino acids replaced those in existing proteins, providing the first estimates of protein turnover rates in different organs.
Quantitative Findings from Seminal Studies
While the original data tables from the 1939 publications are not reproduced here, the key quantitative findings demonstrated that protein turnover rates varied significantly between different tissues. The proteins in the liver and blood plasma were found to have a rapid turnover, with a half-life on the order of days, whereas the proteins of muscle and connective tissue turned over much more slowly. This discovery highlighted that metabolic activity was not uniform throughout the body and was a crucial first step in understanding tissue-specific metabolism.
Parameter Measured
Tissues Analyzed
Key Quantitative Observation
Landmark Conclusion
¹⁵N Isotope Incorporation
Liver, Blood Plasma, Muscle, Connective Tissue of adult rats.
Highest ¹⁵N enrichment ("atom per cent excess") found in liver and plasma proteins over a short period (e.g., 3 days).
Liver and plasma proteins are metabolically highly active, with rapid synthesis and degradation.
¹⁵N Isotope Incorporation
Muscle and other structural tissues.
Significantly lower ¹⁵N enrichment compared to the liver over the same period.
Structural proteins are not static but turn over at a much slower rate than metabolically active tissues.
Nitrogen Balance vs. Isotope Flux
Whole animal (rats).
Isotopic nitrogen from dietary amino acids was continuously incorporated into tissue proteins even when the animal was in nitrogen balance (not growing).
The body's protein pool is not inert but exists in a dynamic equilibrium of continuous synthesis and degradation.
Data described is based on the findings reported in Schoenheimer, R., Ratner, S., and Rittenberg, D. (1939). J. Biol. Chem., 130, 703-732.
Foundational Experimental Protocols
The success of Schoenheimer and Rittenberg's work relied on the development of novel and meticulous experimental protocols, from the synthesis of the labeled compounds to the final isotopic analysis.
Early Chemical Synthesis of ¹⁵N-Labeled Tyrosine
In Vivo Protein Turnover Protocol (c. 1939)
The protocol for measuring protein turnover in rats was a landmark in metabolic research. It established a workflow that, in principle, is still used today.
Methodology:
Animal Preparation: Adult rats were maintained on a controlled, standardized diet to ensure they were in a state of nitrogen balance (i.e., not actively growing).
Tracer Administration: The standard diet was supplemented with a known amount of ¹⁵N-labeled tyrosine for a defined period, typically several days.
Tissue Harvesting: After the experimental period, the animals were sacrificed, and various organs (liver, muscle, etc.) were rapidly dissected and frozen.
Protein Isolation and Hydrolysis: Total proteins from each tissue were isolated through precipitation methods (e.g., using trichloroacetic acid). The isolated protein was then thoroughly hydrolyzed back into its constituent amino acids, typically by heating with strong acid (e.g., 6N HCl) for 24 hours.
Amino Acid Separation: Tyrosine was isolated from the complex mixture of amino acids in the protein hydrolysate.
Isotopic Analysis (Rittenberg Technique):
a. The nitrogen from the isolated tyrosine sample was converted into ammonia (NH₃) using the Kjeldahl method.
b. The ammonia was then reacted with alkaline hypobromite (NaOBr) in a vacuum apparatus. This reaction quantitatively converts the amino nitrogen into nitrogen gas (N₂).
c. This N₂ gas was collected and introduced into a custom-built sector field mass spectrometer.
d. The mass spectrometer measured the relative abundance of the different nitrogen isotopologues: mass 28 (¹⁴N¹⁴N), mass 29 (¹⁴N¹⁵N), and mass 30 (¹⁵N¹⁵N).
e. From these ratios, the "atom per cent excess" of ¹⁵N was calculated, providing a precise measure of how much labeled tyrosine had been incorporated into the tissue's proteins.
Historical workflow for measuring protein turnover.
Modern Applications: Quantitative Phosphoproteomics
The legacy of these early discoveries is evident in today's most advanced proteomics techniques. Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful method that leverages the same fundamental principles to precisely quantify changes in protein abundance and post-translational modifications, such as tyrosine phosphorylation, which is central to cellular signaling.
In a typical SILAC experiment to study signaling, two populations of cells are grown in media that are identical except for the isotopic composition of certain amino acids. One population receives normal 'light' amino acids (e.g., ¹²C₆, ¹⁴N₂-Lysine), while the other receives 'heavy' versions (e.g., ¹³C₆, ¹⁵N₂-Lysine). After many cell divisions, all proteins in the 'heavy' population are labeled. The two cell populations can then be subjected to different treatments (e.g., control vs. growth factor stimulation), combined, and analyzed by mass spectrometry. The mass difference between heavy and light peptides allows for the precise relative quantification of thousands of proteins and their modifications in response to the stimulus.
Application in Tyrosine Kinase Signaling
Tyrosine phosphorylation is a critical post-translational modification that acts as a molecular switch in countless signaling pathways, including those controlling cell growth, differentiation, and metabolism. Dysregulation of tyrosine kinase signaling is a hallmark of many cancers. SILAC combined with phosphopeptide enrichment allows researchers to globally and quantitatively map the dynamics of these signaling networks. Labeled tyrosine itself can be used in SILAC, but more commonly, labeled arginine and lysine are used to quantify changes in the abundance of tyrosine-phosphorylated peptides.
The workflow involves stimulating 'heavy' labeled cells with a growth factor (e.g., EGF) while leaving 'light' cells as a control. After combining the cell lysates, proteins are digested, and phosphotyrosine-containing peptides are enriched using antibodies that specifically bind to the phosphotyrosine motif. The enriched peptides are then analyzed by LC-MS/MS. An increase in the 'heavy'/'light' ratio for a specific peptide indicates that its phosphorylation was induced by the growth factor.
Modern SILAC workflow for phosphoproteomics.
Example Signaling Pathway: Receptor Tyrosine Kinase (RTK) Activation
Stable isotope labeling is instrumental in dissecting pathways like the one initiated by the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.
Quantifying RTK signaling with stable isotopes.
Upon binding of its ligand (EGF), EGFR dimerizes and autophosphorylates on specific tyrosine residues. These phosphotyrosine sites serve as docking platforms for adaptor proteins containing SH2 domains, such as Grb2. This recruitment initiates downstream cascades like the MAPK and PI3K/Akt pathways, leading to cellular responses like proliferation and survival. A SILAC experiment can precisely quantify the increase in phosphorylation on EGFR itself and on numerous downstream substrates, providing a dynamic and quantitative map of pathway activation.
Conclusion
From the revolutionary discovery of the dynamic state of proteins to the high-throughput, quantitative analysis of complex signaling networks, stable isotope-labeled tyrosine and other amino acids have been central to our understanding of molecular and cellular biology. The foundational work of Schoenheimer and Rittenberg provided not just a new set of facts, but a new paradigm for thinking about life as a process of continuous molecular flux. Today, this paradigm is more relevant than ever. The precision afforded by techniques like SILAC enables researchers in basic science and drug development to dissect disease mechanisms, identify therapeutic targets, and understand drug action on a global, quantitative scale. The simple, elegant concept of tracing a labeled molecule continues to yield profound insights into the intricate machinery of life.
L-Tyrosine-4-¹³C as a Non-Radioactive Tracer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Stable isotope-labeled compounds have become indispensable tools in modern biomedical research and drug development. Among these, L-Tyrosine-4-...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds have become indispensable tools in modern biomedical research and drug development. Among these, L-Tyrosine-4-¹³C offers a non-radioactive, safe, and effective means to trace the metabolic fate of the amino acid tyrosine in various biological systems. This technical guide provides a comprehensive overview of the applications, methodologies, and data interpretation associated with the use of L-Tyrosine-4-¹³C as a tracer, with a focus on its role in metabolic flux analysis, protein synthesis rate determination, and its application in drug development.
L-tyrosine is a non-essential amino acid that serves as a crucial precursor for the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine, which are vital neurotransmitters and hormones.[1] Its metabolic pathways are of significant interest in neuroscience, endocrinology, and cancer research. The incorporation of a stable ¹³C isotope at the fourth carbon position of the phenyl ring allows for the precise tracking and quantification of tyrosine and its metabolites by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Core Applications
The use of L-Tyrosine-4-¹³C as a tracer spans several key research areas:
Metabolic Flux Analysis (MFA): ¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a biological system at steady state.[2][3] By introducing L-Tyrosine-4-¹³C and measuring its incorporation into downstream metabolites, researchers can elucidate the dynamics of tyrosine metabolism and its contribution to various biochemical pathways.
Protein Synthesis and Turnover: As a proteinogenic amino acid, labeled tyrosine can be used to measure the fractional synthesis rate (FSR) of proteins in different tissues.[4] This is particularly valuable in studies of muscle physiology, nutrition, and diseases characterized by altered protein metabolism.
Drug Development: Stable isotope tracers are integral to drug development for quantifying pharmacokinetics (PK) and understanding the metabolic profiles of new chemical entities.[5] L-Tyrosine-4-¹³C can be used as an internal standard for quantitative analysis of tyrosine levels in response to drug treatment or to study the impact of drugs on tyrosine metabolism.
Data Presentation: Quantitative Insights from Tracer Studies
Table 1: Phenylalanine and Tyrosine Kinetics in Healthy Adults
Visualizing the complex biological processes and experimental procedures is crucial for understanding the application of L-Tyrosine-4-¹³C. The following diagrams, created using the DOT language, illustrate the core signaling pathway for L-tyrosine and a typical experimental workflow for a tracer study.
Catecholamine Biosynthesis Pathway
Caption: The enzymatic conversion of L-Tyrosine to key catecholamines.
Experimental Workflow for ¹³C-Tyrosine Tracer Studies
Caption: A generalized workflow for in vivo stable isotope tracer studies.
Experimental Protocols
Detailed methodologies are critical for the successful implementation of tracer studies. The following protocols are generalized from common practices in the field and should be optimized for specific experimental systems.
Protocol 1: In Vivo Measurement of Muscle Protein Synthesis using L-[ring-¹³C₆]phenylalanine (adaptable for L-Tyrosine-4-¹³C)
This protocol is based on the primed, constant infusion of a labeled amino acid to measure its incorporation into tissue protein.
1. Materials and Reagents:
L-[ring-¹³C₆]phenylalanine (or L-Tyrosine-4-¹³C)
Sterile saline
Infusion pump
Catheters for infusion and blood sampling
Blood collection tubes (containing anticoagulant)
Biopsy needles
Liquid nitrogen
Homogenizer
Perchloric acid (PCA)
Reagents for amino acid derivatization (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)
Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)
2. Procedure:
Subject Preparation: Subjects are typically studied in a post-absorptive state (overnight fast).
Tracer Infusion: A priming dose of the labeled amino acid is administered to rapidly achieve isotopic equilibrium, followed by a continuous intravenous infusion for a defined period (e.g., 4-6 hours).
Blood Sampling: Arterialized venous blood samples are collected at baseline and at regular intervals throughout the infusion to monitor plasma enrichment of the tracer.
Muscle Biopsy: Muscle tissue biopsies are obtained from a suitable site (e.g., vastus lateralis) at the beginning and end of the infusion period. Biopsy samples are immediately frozen in liquid nitrogen and stored at -80°C until analysis.
Sample Preparation:
Frozen muscle tissue is powdered under liquid nitrogen.
The powdered tissue is homogenized in ice-cold PCA to precipitate proteins.
The protein pellet is washed and then hydrolyzed in 6M HCl at 110°C for 24 hours to release amino acids.
Plasma samples are deproteinized with PCA.
Mass Spectrometry Analysis:
Amino acids from the tissue hydrolysate and plasma are purified and derivatized to make them volatile for GC-MS analysis.
The isotopic enrichment of the labeled amino acid in both the plasma (precursor pool) and the protein hydrolysate is determined by monitoring the appropriate mass-to-charge ratios (m/z).
Where E_protein is the enrichment of the tracer in the protein-bound pool at the start and end of the infusion, E_plasma is the average enrichment of the tracer in the plasma over the infusion period, and t is the duration of the infusion in hours.[9]
Protocol 2: Cell Culture-Based Metabolic Flux Analysis with L-Tyrosine-4-¹³C
This protocol outlines the general steps for tracing the metabolism of L-Tyrosine-4-¹³C in cultured cells.
1. Materials and Reagents:
Cell line of interest
Cell culture medium deficient in unlabeled tyrosine
Cell Culture: Cells are seeded and grown to a desired confluency in standard culture medium.
Isotopic Labeling: The standard medium is replaced with a medium containing L-Tyrosine-4-¹³C and dialyzed FBS (to minimize unlabeled tyrosine from the serum). Cells are incubated in this labeling medium for a time sufficient to reach isotopic steady state. This time should be determined empirically for the specific cell line and experimental conditions.
Metabolite Extraction:
The labeling medium is rapidly removed, and the cells are washed with ice-cold PBS.
Metabolism is quenched by adding an ice-cold extraction solvent (e.g., 80% methanol).
Cells are scraped and collected, and the cell lysate is centrifuged to pellet cell debris.
Mass Spectrometry Analysis:
The supernatant containing the extracted metabolites is analyzed by LC-MS.
The mass spectrometer is operated in a mode that allows for the detection and quantification of the different isotopologues of tyrosine and its downstream metabolites.
Data Analysis:
The mass isotopologue distributions (MIDs) of the metabolites of interest are determined.
These MIDs, along with other measured extracellular fluxes (e.g., nutrient uptake and product secretion rates), are used as inputs for computational models to calculate intracellular metabolic fluxes.
Conclusion
L-Tyrosine-4-¹³C is a versatile and powerful non-radioactive tracer for elucidating the complexities of tyrosine metabolism in health and disease. Its application in metabolic flux analysis and the determination of protein synthesis rates provides invaluable quantitative data for basic research and drug development. The detailed protocols and workflows presented in this guide offer a framework for researchers and scientists to design and execute robust tracer studies, ultimately advancing our understanding of cellular metabolism and aiding in the development of novel therapeutics.
The Principle and Application of ¹³C-Labeled L-Tyrosine in Quantitative Proteomics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the core principles and applications of using stable isotope-labeled L-Tyrosine, particularly L-Tyrosine-4-¹³C, in th...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and applications of using stable isotope-labeled L-Tyrosine, particularly L-Tyrosine-4-¹³C, in the field of quantitative proteomics. This methodology, a cornerstone of modern proteomics, provides a robust platform for the precise relative quantification of proteins and their post-translational modifications, offering critical insights into cellular signaling, drug action, and disease mechanisms.
Core Principle: Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)
The use of ¹³C-labeled L-Tyrosine is a specific application of the broader technique known as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC). The fundamental principle of SILAC is the metabolic incorporation of "heavy" amino acids containing stable isotopes (e.g., ¹³C, ¹⁵N) into the entire proteome of living cells.[1][2]
Two populations of cells are cultured in media that are identical in every way except for the isotopic composition of one or more essential amino acids.
"Light" Population: Grown in standard medium containing the natural, most abundant isotopes of amino acids (e.g., ¹²C-Tyrosine).
"Heavy" Population: Grown in a medium where a standard amino acid is replaced by its heavy isotope counterpart, such as L-Tyrosine-¹³C₆ or L-Tyrosine-¹³C₉,¹⁵N₁.[3]
After several cell divisions, the "heavy" amino acid is fully incorporated into the proteome of the second cell population.[4] The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Following the experiment, the cell populations are combined, and the proteins are extracted, digested (typically with trypsin), and analyzed by mass spectrometry (MS).
Because the "heavy" and "light" versions of a peptide are chemically identical, they co-elute during liquid chromatography. However, they are distinguishable in the mass spectrometer due to a predictable mass shift. The ratio of the signal intensities between the heavy and light peptide pairs directly reflects the relative abundance of that protein in the two original cell populations.[4]
Nomenclature of ¹³C-Labeled L-Tyrosine:
The specific compound L-Tyrosine-4-¹³C indicates that the carbon atom at the 4th position of the phenolic ring is a ¹³C isotope. More commonly in SILAC experiments, tyrosine molecules with multiple ¹³C substitutions are used, such as L-Tyrosine-¹³C₆ (where all six carbons of the aromatic ring are ¹³C) or L-Tyrosine-¹³C₉ (where all nine carbon atoms in the molecule are ¹³C). This induces a larger mass shift (e.g., +6 or +9 Daltons), which simplifies detection and avoids isotopic envelope overlap in the mass spectrometer. The underlying principle remains identical regardless of the specific carbon atom(s) labeled.
Experimental Workflow and Methodologies
The power of using ¹³C-L-Tyrosine lies in its application to study dynamic cellular processes, especially the analysis of tyrosine phosphorylation, a critical post-translational modification in signaling pathways.
Logical Workflow for a Phosphotyrosine SILAC Experiment
The following diagram illustrates a typical workflow for a quantitative phosphoproteomics experiment using ¹³C-L-Tyrosine to study the effects of a kinase inhibitor on a specific signaling pathway.
General workflow for a quantitative phosphotyrosine proteomics experiment using SILAC.
Detailed Experimental Protocols
SILAC Labeling of Cells
Medium Preparation: Prepare SILAC DMEM or RPMI 1640 medium lacking L-lysine, L-arginine, and L-tyrosine. For the "light" medium, supplement with standard L-lysine, L-arginine, and L-tyrosine. For the "heavy" medium, supplement with the same "light" amino acids, but replace standard L-tyrosine with a ¹³C-labeled variant (e.g., L-Tyrosine-¹³C₆). All media should be supplemented with 10% dialyzed fetal bovine serum to avoid introducing unlabeled amino acids.
Cell Adaptation: Culture the cells for at least five to six doublings in their respective "light" or "heavy" SILAC medium to ensure near-complete incorporation of the labeled amino acid. Incorporation efficiency (>95%) should be confirmed by a preliminary mass spectrometry analysis.
Experimental Treatment: Once fully labeled, cells can be subjected to the desired experimental conditions. For example, to study kinase signaling, cells are often serum-starved for 12-24 hours to reduce basal phosphorylation levels, followed by stimulation (e.g., with a growth factor) or treatment (e.g., with a kinase inhibitor).
Cell Lysis and Protein Digestion
Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a buffer containing detergents (e.g., Triton X-100), protease inhibitors, and crucially, phosphatase inhibitors (e.g., sodium orthovanadate for tyrosine phosphatases).
Quantification and Mixing: Determine the protein concentration of the "light" and "heavy" lysates using a protein assay (e.g., Bradford). Mix equal amounts of protein from the "light" and "heavy" samples.
Digestion: The combined protein lysate is then typically subjected to in-solution or in-gel digestion with trypsin, which cleaves proteins C-terminal to lysine and arginine residues, generating peptides suitable for MS analysis.
Phosphotyrosine Peptide Enrichment
Due to the low stoichiometry of phosphorylation, enrichment is essential for comprehensive analysis.
Immunoprecipitation (IP): The digested peptide mixture is incubated with agarose beads conjugated to a pan-specific anti-phosphotyrosine (pY) antibody (e.g., PY99 or 4G10).
Washing: The beads are washed extensively with lysis buffer and then water to remove non-specifically bound peptides.
Elution: The bound phosphotyrosine-containing peptides are eluted from the beads, often using a low-pH solution.
LC-MS/MS Analysis and Data Processing
LC-MS/MS: The enriched phosphopeptides are analyzed by high-resolution nano-liquid chromatography-tandem mass spectrometry (nLC-MS/MS). Peptides are first separated by hydrophobicity on the LC column, then ionized and introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan) and then selects precursor ions for fragmentation to generate tandem mass spectra (MS2 scans) that reveal sequence information.
Data Analysis with MaxQuant: Software platforms like MaxQuant are specifically designed for SILAC data analysis.[5][6]
Database Search: Raw MS/MS data are searched against a protein sequence database (e.g., UniProt) to identify peptide sequences. The search parameters must include the specific mass shifts for the heavy labeled amino acids (e.g., +6.0201 Da for ¹³C₆-Tyrosine on all 6 ring carbons) as a variable modification.
Quantification: MaxQuant identifies "light" and "heavy" peptide pairs and calculates the ratio of their intensities. These peptide ratios are then aggregated to determine the protein-level quantification ratios.
Output: The software generates comprehensive output tables listing identified proteins, peptides, phosphorylation sites, and their corresponding SILAC ratios.
Application in Signaling Pathway Analysis
¹³C-L-Tyrosine SILAC is exceptionally powerful for dissecting signaling pathways regulated by receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and the Insulin Receptor.
Case Study 1: EGFR Signaling Pathway
The EGFR pathway is critical for cell proliferation and survival and is often dysregulated in cancer. Upon EGF binding, EGFR dimerizes and autophosphorylates on multiple tyrosine residues, creating docking sites for downstream signaling proteins. A SILAC experiment can quantify how an EGFR inhibitor (e.g., erlotinib) alters this phosphorylation cascade.
Insulin signaling regulates glucose metabolism. Binding of insulin to its receptor (INSR) triggers autophosphorylation and the subsequent phosphorylation of substrates like Insulin Receptor Substrate 1 (IRS1). A SILAC experiment can map these phosphorylation events and identify how they are affected in states of insulin resistance.[5]
Core insulin signaling pathway initiated by tyrosine phosphorylation.
Quantitative Data Presentation
The primary output of a SILAC experiment is a list of identified proteins and peptides with their corresponding quantification ratios. This data allows for direct comparison of protein abundance or modification occupancy between the experimental states. The table below presents a synthesized example of data that would be generated from a study investigating the effect of an EGFR inhibitor, based on findings from phosphoproteomic studies.[6]
Protein Name
Gene Name
Phosphosite
Peptide Sequence
SILAC Ratio (H/L)
Regulation
Epidermal growth factor receptor
EGFR
Y1197
...S(ph)NPEY(ph)L...
0.15
Down
SHC-transforming protein 1
SHC1
Y349/350
...DLpYDALD...
0.21
Down
Mitogen-activated protein kinase 1
MAPK3
T202/Y204
...T(ph)EY(ph)VAT...
0.45
Down
Proliferation and apoptosis adaptor protein 15
GAB1
Y689
...SpY(ph)ADPE...
0.33
Down
Signal transducer and activator of transcription 5A
STAT5A
Y694
...GpY(ph)IKTE...
0.28
Down
Dual specificity protein phosphatase 1
DUSP1
S296
...FpS(ph)GT...
1.85
Up
Non-receptor tyrosine-protein kinase
SRC
Y416
...I(ph)EDNEY(ph)TAR...
1.10
No Change
Table 1: Example of quantitative phosphoproteomics data from a SILAC experiment. "H/L" represents the ratio of the peptide abundance in the "heavy" labeled (inhibitor-treated) sample to the "light" labeled (control) sample. A ratio < 1 indicates downregulation upon treatment.
Conclusion
The use of ¹³C-labeled L-Tyrosine in SILAC-based proteomics is a powerful and precise method for quantifying dynamic changes in protein expression and, most notably, tyrosine phosphorylation. It provides a direct, in-vivo readout of cellular responses to various stimuli, making it an indispensable tool for mapping signaling networks, identifying drug targets, and discovering biomarkers. The detailed workflows and robust data analysis pipelines available make this technique accessible and highly effective for researchers in both academic and industrial settings.
The Use of ¹³C-Labeled L-Tyrosine in Neurological Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Stable isotope labeling with compounds such as ¹³C-labeled L-Tyrosine offers a powerful and safe methodology for tracing the metabolic fate of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with compounds such as ¹³C-labeled L-Tyrosine offers a powerful and safe methodology for tracing the metabolic fate of this critical amino acid in the central nervous system. Unlike radioactive isotopes, stable isotopes do not decay, making them suitable for human studies and longitudinal research. This technical guide provides an in-depth overview of the applications of ¹³C-labeled L-Tyrosine in the study of neurological diseases, with a particular focus on its role as a precursor to the neurotransmitter dopamine. While various isotopologues of ¹³C-L-Tyrosine are utilized in research, this guide will provide a consolidated view of their application, noting specific isotopologues where data is available. The primary applications discussed herein are the measurement of dopamine synthesis rates, particularly relevant in Parkinson's disease, and the assessment of cerebral protein synthesis and overall metabolic flux, which can be dysregulated in various neurodegenerative conditions such as Alzheimer's disease.
Core Applications of ¹³C-Labeled L-Tyrosine
The strategic placement of the ¹³C isotope on the L-Tyrosine molecule allows researchers to track its conversion into various downstream metabolites using techniques such as mass spectrometry (MS) and nuclear magnetic resonance spectroscopy (MRS).
Quantification of Dopamine Synthesis
A primary application of ¹³C-labeled L-Tyrosine is in the in vivo measurement of dopamine synthesis rates. L-Tyrosine is the direct precursor to L-DOPA, which is then converted to dopamine. By administering a known quantity of ¹³C-L-Tyrosine and subsequently measuring the ¹³C enrichment in dopamine and its metabolites, researchers can calculate the rate of dopamine production. This is of particular interest in Parkinson's disease, a condition characterized by the progressive loss of dopaminergic neurons.
Assessment of Cerebral Protein Synthesis
L-Tyrosine is also a fundamental building block for protein synthesis. By tracing the incorporation of ¹³C-L-Tyrosine into proteins in the brain, it is possible to quantify the rate of cerebral protein synthesis. Dysregulation of protein synthesis and turnover has been implicated in the pathophysiology of several neurodegenerative disorders, including Alzheimer's disease.
Metabolic Flux Analysis
¹³C-L-Tyrosine can be used in broader metabolic flux analyses to understand how the brain utilizes this amino acid under various physiological and pathological conditions. This can provide insights into the interconnectedness of different metabolic pathways and how they are altered in neurological diseases.
Quantitative Data from ¹³C-L-Tyrosine Tracer Studies
The following tables summarize quantitative data from studies that have utilized ¹³C-labeled L-Tyrosine and related tracers to investigate metabolic processes. It is important to note that much of the detailed in vivo brain kinetic data in humans comes from studies using other isotopes like ¹¹C for PET imaging, but the principles of tracer kinetics are similar. The data presented here are from stable isotope studies and are illustrative of the quantitative power of this technique.
Table 1: Phenylalanine to Tyrosine Conversion Rate in Healthy Adults
Tracer Administered
Number of Subjects
Phenylalanine to Tyrosine Conversion Rate (μmol·kg⁻¹·h⁻¹)
This table provides data on the conversion of phenylalanine to tyrosine, a key step in endogenous tyrosine production. These studies often use a combination of labeled phenylalanine and tyrosine to model the kinetics.
Table 2: Whole-Body Tyrosine and Phenylalanine Flux in Healthy Adults
This table illustrates the measurement of whole-body amino acid turnover, providing a baseline for understanding how these kinetics might be altered in disease states.
Experimental Protocols
The following sections detail generalized experimental protocols for in vivo studies using ¹³C-labeled L-Tyrosine. These are synthesized from established methods for stable isotope tracer infusions in humans and can be adapted for preclinical models.
Protocol 1: Intravenous Infusion of ¹³C-L-Tyrosine for Measuring Whole-Body and Cerebral Metabolism
This protocol is designed for human studies to measure the kinetics of L-Tyrosine and its conversion to various metabolites.
1. Subject Preparation:
Subjects should fast overnight (8-12 hours) prior to the study.
Two intravenous catheters are placed: one for tracer infusion and one for blood sampling.
2. Tracer Preparation and Administration:
A sterile solution of the desired ¹³C-L-Tyrosine isotopologue (e.g., L-[1-¹³C]tyrosine) is prepared in saline.
A priming dose of the tracer is administered to rapidly achieve isotopic steady-state in the plasma.
This is followed by a continuous infusion of the tracer at a constant rate for the duration of the experiment (typically 4-6 hours).[1]
3. Sample Collection:
Arterialized venous blood samples are collected at baseline and at regular intervals throughout the infusion period.[1]
For studies investigating cerebral metabolism, cerebrospinal fluid (CSF) may be collected via lumbar puncture at specific time points, if ethically permissible.
4. Sample Processing and Analysis:
Plasma is separated from blood samples by centrifugation.
Amino acids are extracted from plasma and/or CSF.
The enrichment of ¹³C in L-Tyrosine, its metabolites (e.g., dopamine and its derivatives in CSF), and other relevant compounds is determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3]
5. Data Analysis and Modeling:
Tracer kinetics are analyzed using compartmental modeling to calculate parameters such as flux (turnover rate), oxidation rate, and conversion rates to other metabolites.
Protocol 2: Preclinical Study in Animal Models for Brain-Specific Analysis
This protocol is designed for animal models (e.g., rodents or non-human primates) to allow for direct tissue analysis.
1. Animal Preparation:
Animals are fasted overnight with free access to water.
Catheters are surgically placed for tracer infusion and blood sampling.
2. Tracer Administration:
A bolus-plus-continuous infusion of ¹³C-L-Tyrosine is administered as described in Protocol 1.
3. Sample Collection:
Blood samples are collected at regular intervals.
At the end of the infusion period, animals are euthanized, and the brain is rapidly excised and dissected into specific regions of interest (e.g., striatum, prefrontal cortex).
4. Tissue Processing and Analysis:
Brain tissue is homogenized, and proteins are precipitated.
The supernatant is used for the analysis of free amino acids and metabolites. The protein pellet can be hydrolyzed to determine the incorporation of ¹³C-L-Tyrosine into protein.
Analysis of ¹³C enrichment is performed using GC-MS or LC-MS.
5. Data Analysis:
Metabolic flux rates and protein synthesis rates are calculated based on the isotopic enrichment in the tissue and plasma.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the application of ¹³C-L-Tyrosine in neurological research.
Dopamine Synthesis Pathway
The diagram above illustrates the conversion of L-Tyrosine to Dopamine within a dopaminergic neuron after crossing the blood-brain barrier. Tracing with ¹³C-L-Tyrosine allows for the quantification of the flux through this pathway.
Experimental Workflow for ¹³C-L-Tyrosine Tracer Studies
This workflow diagram outlines the key steps involved in conducting a metabolic tracer study with ¹³C-L-Tyrosine, from tracer administration to data analysis.
Conclusion
The use of ¹³C-labeled L-Tyrosine as a metabolic tracer is a valuable tool in neurological disease research. It provides a safe and effective means to quantitatively assess dynamic processes such as dopamine synthesis and cerebral protein synthesis in vivo. While the direct application of L-Tyrosine-4-¹³C is not widely documented in specific disease contexts, the methodologies established with other ¹³C-L-Tyrosine isotopologues provide a robust framework for future investigations. For researchers and drug development professionals, these techniques offer a pathway to understanding the metabolic dysregulations that underpin neurodegenerative disorders and provide a means to evaluate the efficacy of novel therapeutic interventions aimed at restoring metabolic homeostasis in the brain. The continued development of analytical techniques such as high-resolution mass spectrometry and advanced MRS methods will further enhance the precision and scope of studies utilizing ¹³C-labeled L-Tyrosine.
The Use of L-Tyrosine-4-¹³C in Preliminary Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the core applications of L-Tyrosine-4-¹³C in preliminary scientific studies. L-Tyrosine-4-¹³C is a sta...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core applications of L-Tyrosine-4-¹³C in preliminary scientific studies. L-Tyrosine-4-¹³C is a stable, non-radioactive isotope-labeled amino acid that serves as a powerful tracer in metabolic research. Its incorporation into biological pathways allows for the precise tracking and quantification of various physiological processes. This guide will detail its primary applications, provide exemplary quantitative data, outline experimental protocols, and visualize key pathways and workflows.
Core Applications of L-Tyrosine-4-¹³C
L-Tyrosine is a non-essential amino acid that is a precursor for the synthesis of several key biological molecules, including proteins and catecholamine neurotransmitters.[1] The use of L-Tyrosine-4-¹³C allows researchers to trace the metabolic fate of tyrosine in various biological systems. The primary preliminary research applications include:
Measurement of Protein Synthesis Rates: By introducing L-Tyrosine-4-¹³C into a biological system, researchers can measure the rate at which it is incorporated into newly synthesized proteins. This is a crucial parameter in understanding cellular growth, proliferation, and response to various stimuli.
Neurotransmitter Turnover Analysis: L-Tyrosine is a direct precursor to the catecholamines dopamine, norepinephrine, and epinephrine.[[“]] By tracking the conversion of L-Tyrosine-4-¹³C to these neurotransmitters, scientists can study the dynamics of their synthesis and release in the nervous system. This is particularly relevant in neuroscience and drug development for neurological and psychiatric disorders.
Metabolic Flux Analysis: L-Tyrosine-4-¹³C can be used as a tracer to study its flow through various metabolic pathways.[3] This helps in understanding the broader metabolic state of a cell or organism and how it is altered in disease or by therapeutic interventions.
Quantitative Data Presentation
The following tables summarize representative quantitative data from studies utilizing ¹³C-labeled tyrosine to investigate amino acid kinetics. While the specific isotope position may vary in the cited examples, the principles of quantification are analogous for L-Tyrosine-4-¹³C.
Table 1: Whole-Body Phenylalanine and Tyrosine Kinetics in Healthy Adults
This table presents data from a study that used continuous intravenous tracer infusions of L-[ring-²H₅]phenylalanine and L-[1-¹³C]tyrosine to determine turnover rates in healthy postabsorptive adults.[4]
Parameter
Mean Value (μmol · kg⁻¹ · h⁻¹)
Standard Deviation
Phenylalanine Turnover Rate
36.1
5.1
Tyrosine Turnover Rate
39.8
3.5
Phenylalanine to Tyrosine Conversion Rate
5.83
0.59
Table 2: Diurnal Tyrosine and Aromatic Amino Acid (AAA) Balance at Varying Phenylalanine Intakes
This table summarizes findings from a 24-hour oral tracer study with L-[1-¹³C]tyrosine and L-[3,3-²H₂]phenylalanine at different phenylalanine intake levels in adults.[5]
Phenylalanine Intake (mg · kg⁻¹ · d⁻¹)
Total AAA Intake (mg · kg⁻¹ · d⁻¹)
Whole-Body Tyrosine Balance
Whole-Body AAA Balance
18.5 (Low)
25.3
Negative (p < 0.1)
Negative (p < 0.05)
35.6 (Intermediate)
42.4
Equilibrium (p > 0.05)
Equilibrium
96.6 (Generous)
103.4
Equilibrium (p > 0.05)
Positive (p < 0.05)
Experimental Protocols
This section provides detailed methodologies for key experiments involving ¹³C-labeled tyrosine.
Protocol 1: In Vitro Measurement of Protein Synthesis and Neurotransmitter Precursor Formation using L-Tyrosine-4-¹³C
This protocol is a generalized procedure for cell culture-based experiments.
1. Cell Culture and Labeling:
Culture cells of interest to mid-log phase in standard culture medium.
To initiate the experiment, replace the standard medium with a custom medium containing a known concentration of L-Tyrosine-4-¹³C and lacking unlabeled L-Tyrosine.
Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours).
2. Sample Collection and Preparation:
For Protein Synthesis Analysis:
At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS).
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
Precipitate the protein from the cell lysate using trichloroacetic acid (TCA).
Wash the protein pellet multiple times with ethanol to remove any free labeled tyrosine.
Hydrolyze the protein pellet in 6 M HCl at 110°C for 24 hours.
For Neurotransmitter Precursor Analysis:
At each time point, wash the cells with ice-cold PBS.
Quench metabolism and extract metabolites by adding a cold solvent mixture (e.g., 80% methanol).
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
3. Analytical Measurement:
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS):
Derivatize the amino acids from the protein hydrolysate or the metabolites in the supernatant to make them volatile for GC-MS analysis or to improve ionization for LC-MS.
Analyze the samples to determine the isotopic enrichment of tyrosine in the protein fraction and the abundance of labeled downstream metabolites (e.g., L-DOPA).[4]
The rate of protein synthesis can be calculated from the incorporation of L-Tyrosine-4-¹³C into the protein over time. The turnover of neurotransmitter precursors can be assessed by the appearance of the label in downstream metabolites.
Protocol 2: In Vivo Tracer Infusion for Whole-Body Amino Acid Kinetics
This protocol is based on studies in human subjects.[4]
1. Subject Preparation:
Subjects should be in a postabsorptive state (overnight fast).
Establish intravenous access for tracer infusion and blood sampling.
2. Tracer Infusion:
Administer a priming dose of L-Tyrosine-4-¹³C to rapidly achieve isotopic steady state.
Follow the priming dose with a continuous intravenous infusion of L-Tyrosine-4-¹³C at a known rate for several hours.
3. Blood Sampling:
Collect venous blood samples at regular intervals before and during the infusion.
Immediately centrifuge the blood samples to separate plasma and store at -80°C until analysis.
4. Plasma Analysis:
Prepare plasma samples for analysis by deproteinization followed by derivatization of the amino acids.
Use GC-MS or LC-MS/MS to measure the isotopic enrichment of L-Tyrosine-4-¹³C in the plasma.
5. Kinetic Modeling:
Calculate the turnover rate (flux) of tyrosine from the isotopic enrichment at plateau and the infusion rate of the tracer.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The enzymatic conversion of L-Tyrosine to catecholamines.
L-Tyrosine-4-¹³C for In Vivo Protein Synthesis Measurement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction The dynamic regulation of protein synthesis is a cornerstone of cellular function, and its dysregulation is implicated in a multitude of diseas...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic regulation of protein synthesis is a cornerstone of cellular function, and its dysregulation is implicated in a multitude of diseases, including cancer, metabolic disorders, and neurodegenerative conditions. The ability to accurately measure in vivo protein synthesis rates is therefore crucial for both fundamental biological research and the development of novel therapeutics. Stable isotope labeling, coupled with mass spectrometry, has emerged as a powerful and safe methodology for these investigations. This technical guide focuses on the application of L-Tyrosine-4-¹³C as a tracer for the in vivo measurement of protein synthesis. By introducing a stable, heavier isotope of carbon into the tyrosine molecule, researchers can trace its incorporation into newly synthesized proteins, providing a quantitative measure of protein synthesis rates in various tissues and cell types. This guide will provide an in-depth overview of the underlying principles, detailed experimental protocols, and data analysis considerations for utilizing L-Tyrosine-4-¹³C in preclinical and clinical research.
Core Principles
The fundamental principle behind using L-Tyrosine-4-¹³C to measure protein synthesis is the tracer-tracee concept. The naturally abundant, unlabeled L-Tyrosine is the "tracee," while the ¹³C-labeled L-Tyrosine is the "tracer." When introduced into a biological system, the L-Tyrosine-4-¹³C mixes with the endogenous pool of unlabeled tyrosine. This mixed pool then serves as the precursor for protein synthesis.
By measuring the isotopic enrichment of L-Tyrosine-4-¹³C in both the precursor pool (e.g., plasma or intracellular free amino acids) and the product pool (i.e., protein-bound tyrosine) over time, the fractional synthesis rate (FSR) of a specific protein or a mixed protein population can be calculated. The FSR represents the fraction of the protein pool that is newly synthesized within a given time period.
Key Advantages of L-Tyrosine-4-¹³C
Safety: As a stable, non-radioactive isotope, ¹³C is safe for use in both animal models and human subjects.[1]
Chemical Identity: The chemical properties of L-Tyrosine-4-¹³C are nearly identical to its unlabeled counterpart, ensuring it is treated similarly by cellular machinery.[2]
Analytical Precision: Modern mass spectrometry techniques offer high sensitivity and resolution, allowing for precise quantification of isotopic enrichment.[3]
Experimental Design and Protocols
The successful implementation of in vivo protein synthesis studies using L-Tyrosine-4-¹³C requires careful experimental design. Two primary methods for tracer administration are the continuous infusion and the bolus injection (or "flooding dose") techniques.
Experimental Workflow Overview
The following diagram outlines the general workflow for an in vivo protein synthesis measurement study using L-Tyrosine-4-¹³C.
A generalized workflow for in vivo protein synthesis measurement.
The continuous infusion method aims to achieve a steady-state isotopic enrichment of the precursor pool.
1. Materials:
Sterile L-Tyrosine-4-¹³C (Cambridge Isotope Laboratories, Inc. or equivalent)
Sterile saline (0.9% NaCl)
Infusion pump
Catheters for infusion and blood sampling
Anticoagulant (e.g., EDTA)
Perchloric acid (PCA) or other protein precipitating agent
Reagents for amino acid derivatization (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)
2. Procedure:
Subject Preparation: Subjects (animal or human) are typically fasted overnight to achieve a post-absorptive state. Catheters are placed for tracer infusion and blood sampling.
Tracer Preparation: Prepare a sterile solution of L-Tyrosine-4-¹³C in saline at a known concentration.
Priming Dose: To rapidly achieve isotopic steady state in the precursor pool, a priming bolus of L-Tyrosine-4-¹³C is often administered. A common approach is to prime with a dose equivalent to the amount that will be infused over a 60-minute period.
Continuous Infusion: Immediately following the priming dose, begin a continuous intravenous infusion of L-Tyrosine-4-¹³C. The infusion rate should be maintained constant throughout the experiment. A typical infusion rate for L-[1-¹³C]tyrosine in human studies is around 0.05 µmol·kg⁻¹·min⁻¹.[4]
Blood Sampling: Collect arterialized venous or arterial blood samples at baseline (before infusion) and at regular intervals during the infusion (e.g., every 30 minutes) to monitor the isotopic enrichment of the plasma free tyrosine pool.
Tissue Biopsy: At the end of the infusion period (typically 4-6 hours), collect tissue biopsies from the tissues of interest. Immediately freeze the tissue in liquid nitrogen to halt metabolic processes.
Sample Processing:
Centrifuge blood samples to separate plasma.
Precipitate proteins from plasma and homogenized tissue samples using an acid like perchloric acid.
The supernatant contains the free amino acid pool (precursor), and the pellet contains the protein-bound amino acids (product).
Hydrolyze the protein pellet to release individual amino acids.
Purify and derivatize the amino acids from both the precursor and product pools for GC-MS analysis.
Mass Spectrometry Analysis: Analyze the isotopic enrichment of the derivatized tyrosine in both the precursor and product samples using GC-MS or LC-MS/MS.
Calculation of Fractional Synthesis Rate (FSR):
The FSR is calculated using the following formula:
FSR (%/hour) = [(E_p / E_a) / t] * 100
Where:
E_p is the enrichment of ¹³C-tyrosine in the protein-bound pool.
E_a is the average enrichment of ¹³C-tyrosine in the precursor (plasma or intracellular) pool during the infusion period.
The flooding dose method involves administering a large bolus of the labeled amino acid to rapidly "flood" the precursor pools, minimizing the impact of tracer recycling.[5]
1. Materials:
Same as for the continuous infusion method, but an infusion pump is not essential.
2. Procedure:
Subject Preparation: Similar to the continuous infusion method, subjects are typically fasted.
Tracer Preparation: Prepare a sterile solution of L-Tyrosine-4-¹³C mixed with a high concentration of unlabeled L-Tyrosine in saline. The total amount of tyrosine administered should be sufficient to overwhelm the endogenous pool. For a similar amino acid, phenylalanine, a dose of 1.5 mmol/kg body weight has been used in rodents.[5]
Bolus Injection: Administer the L-Tyrosine-4-¹³C and unlabeled tyrosine mixture as a single, rapid intravenous bolus.
Blood and Tissue Sampling: Collect blood and tissue samples at a predetermined time point after the bolus injection (e.g., 30-60 minutes). A baseline blood sample should also be taken before the injection.
Sample Processing and Analysis: The sample processing and mass spectrometry analysis are the same as for the continuous infusion method.
Calculation of Fractional Synthesis Rate (FSR):
The FSR is calculated using a similar principle, but the precursor enrichment is typically measured at the time of tissue collection.
Quantitative Data Presentation
The following tables summarize representative quantitative data from in vivo protein synthesis studies. Note that data for L-Tyrosine-4-¹³C is limited in the literature, so data from studies using other labeled tyrosine or phenylalanine isotopes are included for comparative purposes.
Signaling Pathway Regulation of Protein Synthesis: The mTOR Pathway
The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and proliferation, largely through its control of protein synthesis. Understanding the activity of the mTOR pathway is often a key component of studies investigating protein synthesis.
The mTOR signaling pathway and its regulation of protein synthesis.
Logical Relationships in FSR Calculation
The calculation of the Fractional Synthesis Rate (FSR) is dependent on several key measurements and assumptions. The following diagram illustrates the logical flow of this calculation.
Logical relationship of variables in the FSR calculation.
Conclusion
The use of L-Tyrosine-4-¹³C provides a robust and safe method for the in vivo quantification of protein synthesis rates. This technical guide has outlined the core principles, provided detailed experimental protocols for both continuous infusion and bolus injection methods, presented relevant quantitative data, and illustrated the key signaling pathways and logical relationships involved. By carefully designing and executing these experiments, researchers and drug development professionals can gain valuable insights into the dynamic regulation of protein metabolism in health and disease, ultimately accelerating the discovery of novel therapeutic interventions.
Application Notes and Protocols for L-Tyrosine-4-13C in Cell Culture Labeling
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the use of L-Tyrosine-4-13C in cell culture labeling experiments. This stable isotope-la...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of L-Tyrosine-4-13C in cell culture labeling experiments. This stable isotope-labeled amino acid is a powerful tool for quantitative proteomics and metabolic flux analysis, enabling precise investigation of protein dynamics, signaling pathways, and cellular metabolism.
Introduction to L-Tyrosine-4-13C Labeling
L-Tyrosine-4-13C is a non-radioactive, stable isotope-labeled form of the amino acid L-Tyrosine, where the carbon atom at the fourth position of the phenolic ring is replaced with a heavy carbon isotope (¹³C). This mass shift allows for the differentiation of labeled proteins and metabolites from their unlabeled counterparts using mass spectrometry (MS).
Key Applications:
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): A widely used quantitative proteomics technique to study differences in protein abundance between two or more cell populations. It is particularly powerful for studying post-translational modifications like tyrosine phosphorylation.[1][2]
Metabolic Flux Analysis (MFA): A technique to elucidate the rates of metabolic reactions within a cell by tracking the flow of labeled atoms from a substrate through metabolic pathways.[3]
Tracer for Quantitative Analysis: Can be used as an internal standard in NMR, GC-MS, or LC-MS for the accurate quantification of tyrosine and its metabolites.
Quantitative Data Summary
The efficiency of L-Tyrosine-4-13C incorporation and its effect on cell viability are critical parameters for successful labeling experiments. While specific values can vary depending on the cell line and culture conditions, the following tables provide representative data.
Table 1: L-Tyrosine-4-13C Incorporation Efficiency in Mammalian Cells
Note: It is recommended to perform a preliminary toxicity assay for your specific cell line and experimental conditions.
Table 3: Example of SILAC Ratios for Proteins in the EGFR Signaling Pathway
Protein
Function
Fold Change (EGF Stimulated / Unstimulated)
EGFR
Receptor Tyrosine Kinase
3.5
SHC1
Adaptor Protein
2.8
GRB2
Adaptor Protein
2.1
SOS1
Guanine Nucleotide Exchange Factor
1.9
GAB1
Adaptor Protein
2.5
Note: This table presents hypothetical SILAC ratios to illustrate the type of quantitative data obtained. A commonly used cutoff for significant change is a 1.5-fold increase or decrease.[1]
Experimental Protocols
Protocol for SILAC using L-Tyrosine-4-13C for Phosphotyrosine Proteomics
This protocol outlines the steps for a typical SILAC experiment designed to quantify changes in tyrosine phosphorylation upon stimulation of a signaling pathway (e.g., with a growth factor).
Materials:
Cell line of interest
SILAC-grade DMEM or RPMI 1640 medium deficient in L-Lysine, L-Arginine, and L-Tyrosine
Dialyzed Fetal Bovine Serum (dFBS)
L-Lysine (light)
L-Arginine (light)
L-Tyrosine (light)
¹³C₆ L-Lysine (heavy) or other heavy lysine isotope
¹³C₆,¹⁵N₄ L-Arginine (heavy) or other heavy arginine isotope
L-Tyrosine-4-¹³C (heavy)
Phosphate Buffered Saline (PBS)
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Anti-phosphotyrosine (pY) antibody conjugated to agarose beads
Elution buffer
Tris-HCl polyacrylamide gels
Coomassie brilliant blue staining solution
Destaining buffer
Sequencing-grade trypsin
Acetonitrile (ACN) and Formic Acid (FA) for LC-MS/MS
Procedure:
Preparation of SILAC Media:
Prepare "light" and "heavy" SILAC media.
Light Medium: Supplement the amino acid-deficient base medium with light L-Lysine, L-Arginine, and L-Tyrosine to their normal physiological concentrations. Add dFBS to the desired concentration (e.g., 10%).
Heavy Medium: Supplement the amino acid-deficient base medium with heavy ¹³C₆ L-Lysine, ¹³C₆,¹⁵N₄ L-Arginine, and L-Tyrosine-4-¹³C to the same final concentrations as the light amino acids. Add dFBS.
Filter-sterilize both media.
Cell Culture and Labeling:
Culture two separate populations of your cells, one in the "light" medium and one in the "heavy" medium.
Passage the cells for at least five to six doublings to ensure near-complete incorporation of the labeled amino acids.[4]
Monitor cell growth and morphology to ensure the heavy amino acids are not adversely affecting the cells.
Experimental Treatment:
Once labeling is complete, you can introduce your experimental variable. For example, to study growth factor signaling, you would starve both cell populations in serum-free SILAC media for 12-24 hours.[1]
Stimulate the "heavy" labeled cells with the growth factor of interest for a specific time course.
Leave the "light" labeled cells unstimulated as a control.
Cell Lysis and Protein Quantification:
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
Sample Mixing and Immunoprecipitation:
Mix equal amounts of protein from the "light" and "heavy" lysates.
Incubate the mixed lysate with anti-phosphotyrosine (pY) antibody-conjugated beads to enrich for tyrosine-phosphorylated proteins.
Wash the beads to remove non-specifically bound proteins.
Elute the bound phosphotyrosine-containing proteins.
Protein Digestion and Mass Spectrometry:
Separate the eluted proteins by SDS-PAGE.
Excise the protein bands and perform in-gel digestion with trypsin.
Extract the resulting peptides and prepare them for LC-MS/MS analysis.
Analyze the peptide mixture using a high-resolution mass spectrometer.
Data Analysis:
Use specialized software (e.g., MaxQuant) to identify and quantify the "light" and "heavy" peptide pairs.
The ratio of the intensities of the heavy to light peptides for each phosphotyrosine-containing peptide reflects the change in phosphorylation at that site in response to the stimulus.
General Protocol for ¹³C-Metabolic Flux Analysis (MFA) using L-Tyrosine-4-¹³C
This protocol provides a general framework for using L-Tyrosine-4-¹³C as a tracer to investigate cellular metabolism.
Materials:
Cell line of interest
Custom cell culture medium with a defined concentration of L-Tyrosine
Define the metabolic pathways of interest that involve tyrosine metabolism.
Determine the appropriate labeling duration to achieve isotopic steady-state in the metabolites of interest. This often requires a time-course experiment.
Cell Culture and Labeling:
Culture cells in the custom medium containing a known concentration of unlabeled L-Tyrosine.
At the start of the experiment, switch the cells to a medium containing L-Tyrosine-4-¹³C at the same concentration.
Metabolite Extraction:
At various time points, rapidly quench metabolism and extract intracellular metabolites using a cold extraction solution.
Mass Spectrometry Analysis:
Analyze the extracted metabolites using LC-MS/MS or GC-MS to determine the mass isotopomer distribution of tyrosine and downstream metabolites.
Flux Estimation:
Use specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic model.[7]
This computational analysis will provide estimates of the intracellular metabolic fluxes.
Visualizations
Caption: Experimental workflow for phosphotyrosine proteomics using L-Tyrosine-4-13C SILAC.
Caption: Simplified EGFR signaling pathway highlighting key components in phosphoproteomics.
Caption: Overview of the insulin signaling pathway relevant to phosphoproteomic studies.
Application Notes and Protocols for Mass Spectrometry Analysis of L-Tyrosine-4-13C Labeled Peptides
For Researchers, Scientists, and Drug Development Professionals Introduction Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful and widely used method for quantitative proteomics based on mass...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful and widely used method for quantitative proteomics based on mass spectrometry (MS).[1] This technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins. By comparing the mass spectra of peptides from cells grown in "light" (natural abundance) and "heavy" media, researchers can accurately quantify differences in protein abundance and post-translational modifications between different experimental conditions.
This document provides detailed application notes and protocols for the use of L-Tyrosine-4-13C as the "heavy" amino acid in SILAC experiments, with a particular focus on the analysis of tyrosine phosphorylation and its role in cellular signaling pathways. The specific incorporation of a 13C isotope at the fourth carbon position of the tyrosine ring provides a distinct mass shift, enabling precise quantification of tyrosine-containing peptides. This method is especially valuable for studying the dynamics of signaling pathways, such as the insulin signaling pathway, where tyrosine phosphorylation plays a critical role.[2][3]
Core Applications
The use of L-Tyrosine-4-13C labeling in quantitative proteomics has several key applications:
Quantitative Analysis of Tyrosine Phosphorylation: This method allows for the precise measurement of changes in tyrosine phosphorylation levels on a global scale, providing insights into the activation state of signaling pathways.[4][5]
Identification of Tyrosine Kinase Substrates: By comparing the phosphotyrosine profiles of cells in different states (e.g., stimulated vs. unstimulated), novel substrates of specific tyrosine kinases can be identified.
Elucidation of Signaling Pathway Dynamics: Time-course experiments using L-Tyrosine-4-13C labeling can reveal the temporal dynamics of phosphorylation events within a signaling cascade, providing a more complete picture of cellular responses.[6]
Drug Discovery and Development: This technique can be used to assess the efficacy of drugs that target tyrosine kinases by measuring their impact on the phosphotyrosine proteome.
Experimental Workflow Overview
The general workflow for a SILAC experiment using L-Tyrosine-4-13C involves several key stages, from cell culture to data analysis.
Application Notes and Protocols for NMR Spectroscopy of L-Tyrosine-4-13C
Audience: Researchers, scientists, and drug development professionals. Introduction: L-Tyrosine, a non-essential amino acid, is a fundamental building block for proteins and a precursor to several key biomolecules, inclu...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction: L-Tyrosine, a non-essential amino acid, is a fundamental building block for proteins and a precursor to several key biomolecules, including neurotransmitters and hormones. The site-specific isotopic labeling of L-Tyrosine with 13C at the C4 position (the phenolic carbon) creates a powerful tool for nuclear magnetic resonance (NMR) spectroscopy. L-Tyrosine-4-13C serves as a precise probe for elucidating molecular structure, monitoring metabolic pathways, and investigating protein dynamics and interactions. The 13C label provides a distinct NMR signal that can be tracked in complex biological systems, offering insights that are inaccessible with unlabeled molecules.[1][2][3] This document provides detailed application notes and experimental protocols for the NMR analysis of L-Tyrosine-4-13C.
Data Presentation: NMR Chemical Shifts
The chemical shifts of L-Tyrosine are sensitive to the solvent, pH, and temperature. The following table summarizes typical 1H and 13C NMR chemical shifts in an aqueous solution at neutral pH. The key feature of L-Tyrosine-4-13C is the prominent signal from the labeled C4 carbon.
Table 1: 1H and 13C NMR Chemical Shifts for L-Tyrosine in D₂O (pH ~7.0)
Atom Position
1H Chemical Shift (ppm)
13C Chemical Shift (ppm)
Notes
C1 (C=O)
-
~177.1
Carboxyl carbon, typically broad.
C2 (Cα)
~3.93
~59.0
Alpha-carbon, attached to the amino group.
C3 (Cβ)
~3.05 (dd)
~38.4
Beta-carbon, diastereotopic protons.
C4 (Cγ)
-
~157.8
13C-labeled position. Quaternary aromatic carbon attached to the hydroxyl group. Expected to be the most intense signal in a 13C spectrum of the labeled compound.[4][5]
C5, C9 (Cδ)
~7.18 (d)
~133.5
Aromatic carbons ortho to the Cγ-Cβ bond.
C6, C8 (Cε)
~6.89 (d)
~118.6
Aromatic carbons meta to the Cγ-Cβ bond.
C7 (Cζ)
-
~128.5
Quaternary aromatic carbon attached to the hydroxyl group.
Data compiled from PubChem and the Human Metabolome Database.[6][7] Chemical shifts are referenced to DSS at 0.00 ppm. Actual values may vary based on experimental conditions.
Experimental Protocols
Protocol 1: NMR Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.[8]
Materials:
L-Tyrosine-4-13C
Deuterium oxide (D₂O, 99.9%)
Internal standard (e.g., DSS or TSP)
Deuterated buffer components (e.g., Na₂HPO₄, NaH₂PO₄ for phosphate buffer) if pH control is needed
High-quality 5 mm NMR tubes
Vortex mixer
pH meter with a micro-probe
Methodology:
Weighing: Accurately weigh 5-10 mg of L-Tyrosine-4-13C for a typical high-field NMR spectrometer. For 13C-detect experiments, a higher concentration (20-50 mg) is beneficial.[9]
Dissolution: Prepare the sample in a clean, dry vial. Add approximately 0.6 mL of D₂O. L-Tyrosine has limited water solubility (~0.45 g/L at 25°C), so gentle warming or sonication may be required to fully dissolve the sample.[6]
pH Adjustment: The chemical shifts of the α-amino and carboxyl groups are highly pH-dependent. Adjust the pH to the desired value (e.g., 7.0) by adding microliter amounts of dilute NaOD or DCl in D₂O. Use a calibrated pH meter.
Internal Standard: Add an internal standard for chemical shift referencing. For aqueous samples, DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP is recommended.[9]
Transfer: Carefully transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette. Avoid introducing any solid particulates.
Labeling: Label the NMR tube clearly with the sample identity.
Protocol 2: 1D 1H and 13C NMR Acquisition
Purpose: To confirm the structural integrity and purity of the compound and to directly observe the 13C-labeled carbon.
Instrument: 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe.
Software: TopSpin, VnmrJ, or equivalent.
Methodology for 1D 1H NMR:
Insert the sample into the spectrometer and perform standard lock and shim procedures.
Acquisition Parameters:
Pulse Sequence: zgpr (with water presaturation)
Spectral Width (SW): ~12 ppm
Number of Scans (NS): 16-64
Relaxation Delay (D1): 2 seconds
Acquisition Time (AQ): ~3 seconds
Process the FID with an exponential window function (line broadening of 0.3 Hz), Fourier transform, and phase correct the spectrum. Reference the spectrum to the DSS signal at 0.00 ppm.
Methodology for 1D 13C{1H} NMR (Proton Decoupled):
Use the same locked and shimmed sample.
Acquisition Parameters:
Pulse Sequence: zgpg30 (or similar with power gating for decoupling)
Spectral Width (SW): ~200 ppm
Number of Scans (NS): 1024 or more (as 13C is less sensitive, though the labeled site will be strong).
Relaxation Delay (D1): 2-5 seconds
Acquisition Time (AQ): ~1 second
Process the FID with an exponential window function (line broadening of 1-2 Hz). The signal for C4 should be a sharp, intense singlet around 158 ppm.
Protocol 3: 2D Heteronuclear NMR (HSQC and HMBC)
Purpose: To assign carbon signals and definitively confirm the location of the 13C label through one-bond and multiple-bond correlations.
Methodology for 2D 1H-13C HSQC:
Setup: Use a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).
Parameters:
Spectral Width (F2 - 1H): ~12 ppm
Spectral Width (F1 - 13C): ~160 ppm (centered on the aliphatic and aromatic region)
Number of Increments (F1): 256-512
Number of Scans (NS): 4-16 per increment
1J(CH) Coupling Constant: Set to an average of 145 Hz.
Analysis: The HSQC spectrum will show correlations for all protonated carbons (Cα, Cβ, Cδ, Cε). Crucially, no cross-peak will be observed for the labeled C4, as it has no directly attached protons.
Methodology for 2D 1H-13C HMBC:
Setup: Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf).[10]
Parameters:
Spectral Widths: Similar to HSQC.
Number of Increments (F1): 256-512
Number of Scans (NS): 8-32 per increment
Long-Range Coupling Delay: Optimized for nJ(CH) of 8-10 Hz. This is crucial for observing 2- and 3-bond correlations.
Analysis: This is the key experiment for confirming the label position. Expect to see the following correlations to the 13C signal at ~158 ppm:
A 3-bond correlation from the protons on C5/C9 (Hδ).
A 2-bond correlation from the protons on C6/C8 (Hε).
The presence of these correlations provides unambiguous evidence that the 13C label is at the C4 position.
Visualizations
Caption: A flowchart of the standard NMR experimental workflow.
Caption: Diagram of expected long-range HMBC correlations to C4.
Caption: Use of L-Tyrosine-4-13C as a metabolic tracer.
Application Notes
Unambiguous Confirmation of Isotopic Labeling
The primary application for these NMR techniques is the verification of the synthesis of L-Tyrosine-4-13C.
1D 13C NMR: The proton-decoupled 13C spectrum provides the most direct evidence. A single, highly intense signal should be observed in the aromatic region (~158 ppm), corresponding to the enriched C4 carbon.[4][5] The intensity of this peak will be significantly greater than the other carbon signals at natural abundance.
2D HMBC NMR: This experiment provides definitive proof of the label's position. The observation of correlations from the aromatic protons Hδ (3 bonds away) and Hε (2 bonds away) to the intense C4 signal confirms its connectivity within the phenyl ring, ruling out labeling at any other position.[10][11]
Metabolic Flux and Tracer Studies
L-Tyrosine-4-13C is an excellent tracer for monitoring metabolic pathways in vitro and in vivo.[1][12]
Protein Synthesis: By providing L-Tyrosine-4-13C as the sole tyrosine source in cell-free protein synthesis or cell culture media, the labeled amino acid is incorporated directly into newly synthesized proteins.[13][14]
Detection: The presence and intensity of the 13C-labeled tyrosine signal in the NMR spectrum of the purified protein can be used to quantify its incorporation and study protein structure. The distinct chemical shift of C4 makes it an ideal spectroscopic probe, even in large biomolecules.
Probing Protein Structure and Environment
When incorporated into a protein, the chemical shift of the C4 carbon is sensitive to its local microenvironment. This sensitivity can be exploited to study:
Protein Folding: Changes in the C4 chemical shift can indicate alterations in the local structure around the tyrosine residue as a protein folds.
Ligand Binding: The binding of a drug or other molecule near the tyrosine residue can perturb the electronic environment, leading to a measurable change in the C4 chemical shift.
Protonation State: The C4 chemical shift is highly sensitive to the protonation state of the phenolic hydroxyl group. Solid-state NMR studies have used [4'-13C]Tyr to demonstrate that tyrosine residues in bacteriorhodopsin remain protonated over a wide pH range.[5] This makes it a valuable tool for studying enzyme mechanisms and pH-dependent conformational changes.
Application Notes & Protocols: Metabolic Flux Analysis Using L-Tyrosine-4-13C
For Researchers, Scientists, and Drug Development Professionals Introduction Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1]...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1][2] By introducing stable isotope-labeled substrates, such as L-Tyrosine-4-13C, researchers can trace the path of atoms through metabolic networks. This provides a detailed snapshot of cellular physiology, which is invaluable for understanding disease states, identifying drug targets, and optimizing bioprocesses.[1][3] L-Tyrosine, a non-essential amino acid, is a precursor to several critical biomolecules, including neurotransmitters (dopamine, norepinephrine), hormones (thyroid hormones), and melanin.[4][5][6] Its metabolism is often implicated in neurological disorders, cancer, and other diseases, making it a key target for metabolic studies.[4][7]
L-Tyrosine-4-13C is a stable isotope-labeled version of L-Tyrosine where the fourth carbon atom of the phenyl ring is replaced with a 13C isotope.[8] This specific labeling allows for precise tracking of the tyrosine molecule and its metabolic derivatives through various biochemical pathways.
Core Applications
Neuroscience and Drug Development: Elucidating the biosynthesis pathways of catecholamine neurotransmitters like dopamine and norepinephrine.[4][5] This is critical for developing therapies for neurodegenerative diseases such as Parkinson's disease.[7]
Cancer Research: Investigating the altered tyrosine metabolism in cancer cells, which can be crucial for cell signaling and proliferation.[4]
Metabolic Engineering: Optimizing the production of valuable tyrosine-derived compounds in microbial fermentation systems.[3][9]
Endocrinology: Studying the synthesis of thyroid hormones and understanding metabolic disorders related to the thyroid gland.[6]
Signaling and Metabolic Pathways
L-Tyrosine is a central hub for several metabolic pathways. The 13C label from L-Tyrosine-4-13C can be traced through these key transformations:
Catecholamine Biosynthesis: Tyrosine is converted to L-DOPA by tyrosine hydroxylase, which is then decarboxylated to form dopamine. Further enzymatic steps can produce norepinephrine and epinephrine.[4]
Melanin Synthesis: Tyrosinase converts tyrosine to dopaquinone, a precursor for melanin production.
Fumarate and Acetoacetate Production: Tyrosine can be catabolized through a series of enzymatic reactions to produce fumarate (a TCA cycle intermediate) and acetoacetate (a ketone body).
Protein Synthesis: Like all amino acids, tyrosine is incorporated into proteins.
Caption: Key metabolic pathways originating from L-Tyrosine.
Experimental Workflow for 13C-MFA
A typical 13C-MFA experiment involves several key steps, from cell culture to data analysis.[10] The overall process requires careful planning and execution to ensure accurate and reproducible results.[11][12]
Application Note and Protocol: Preparing L-Tyrosine-4-13C Stock Solutions for Experimental Use
Audience: Researchers, scientists, and drug development professionals. Introduction L-Tyrosine-4-13C is a non-radioactive, stable isotope-labeled amino acid that serves as a critical tool in biomedical research.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Tyrosine-4-13C is a non-radioactive, stable isotope-labeled amino acid that serves as a critical tool in biomedical research. Its incorporation into proteins and metabolic pathways allows for the precise tracking and quantification of biological processes using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] This labeled form of L-Tyrosine is particularly valuable in quantitative proteomics, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), metabolic flux analysis, and as an internal standard for pharmacokinetic studies.[1][2][3][4]
This document provides detailed protocols for the preparation of L-Tyrosine-4-13C stock solutions, ensuring their stability and suitability for various experimental applications.
Core Principles
L-Tyrosine is a non-essential amino acid that is a precursor for the synthesis of neurotransmitters like dopamine and norepinephrine, as well as thyroid hormones.[5][6][7][8] Due to its phenolic side chain, tyrosine residues in proteins can be phosphorylated, a key mechanism in signal transduction.[5] The low solubility of L-Tyrosine in neutral aqueous solutions presents a challenge in preparing stock solutions.[9][10][11] Its solubility is significantly enhanced in acidic or basic conditions.[9][12][13]
Data Presentation: Solubility and Storage
The following table summarizes the solubility and recommended storage conditions for L-Tyrosine-4-13C.
Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1]
Experimental Protocols
Preparation of a 100 mM L-Tyrosine-4-13C Stock Solution in 1M HCl
This protocol is suitable for creating a concentrated stock that can be diluted into various aqueous buffers and media.
Materials:
L-Tyrosine-4-13C powder
1M Hydrochloric Acid (HCl)
Sterile conical tubes (15 mL or 50 mL)
Vortex mixer
Water bath or sonicator (optional)
Sterile 0.22 µm syringe filter
Sterile, light-resistant microcentrifuge tubes for aliquoting
Procedure:
Weighing: Accurately weigh the required amount of L-Tyrosine-4-13C powder. For 10 mL of a 100 mM solution, you will need 182.18 mg (Molecular Weight: 182.18 g/mol ).
Dissolution: Transfer the powder to a sterile conical tube. Add the desired volume of 1M HCl.
Mixing: Vortex the solution vigorously for 2-3 minutes. If necessary, gently warm the solution in a water bath (37-50°C) or use a sonicator to aid dissolution.[12]
Sterilization: Once fully dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
Aliquoting and Storage: Dispense the stock solution into single-use, light-resistant microcentrifuge tubes. Store at -20°C for up to one month or at -80°C for up to six months.[1]
Preparation of L-Tyrosine-4-13C for Cell Culture Media (e.g., SILAC)
For cell culture applications, it is crucial to minimize the final concentration of the dissolving solvent (e.g., HCl) to avoid pH shock to the cells.[9]
Materials:
Prepared 100 mM L-Tyrosine-4-13C stock solution in 1M HCl
Sterile cell culture medium or a suitable sterile buffer (e.g., PBS)
Sterile pipettes and tubes
Procedure:
Dilution: Thaw an aliquot of the 100 mM L-Tyrosine-4-13C stock solution.
Addition to Medium: Aseptically add the required volume of the stock solution to your cell culture medium to achieve the final desired concentration. For example, to prepare 100 mL of medium with a final concentration of 1 mM L-Tyrosine-4-13C, add 1 mL of the 100 mM stock solution.
pH Adjustment (if necessary): For larger additions of the acidic stock, check and adjust the pH of the final medium using sterile 1M NaOH.
Final Filtration (optional but recommended): If the supplemented medium will be stored, it is good practice to filter-sterilize it again through a 0.22 µm filter.
Mandatory Visualizations
Caption: Experimental workflow for preparing L-Tyrosine-4-13C stock solution.
Caption: Key metabolic and signaling pathways involving L-Tyrosine.
Application Notes and Protocols for L-Tyrosine-4-13C Incorporation in E. coli for Protein Expression
For Researchers, Scientists, and Drug Development Professionals Introduction The site-specific incorporation of stable isotopes, such as 13C, into proteins is a powerful technique for elucidating protein structure, dynam...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of stable isotopes, such as 13C, into proteins is a powerful technique for elucidating protein structure, dynamics, and function using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Labeling specific amino acid residues, like tyrosine, at a particular atomic position can provide highly localized information, simplifying complex spectra and enabling the study of specific molecular interactions. This document provides detailed application notes and protocols for the incorporation of L-Tyrosine-4-13C into proteins expressed in Escherichia coli.
The protocols outlined below cover the entire workflow, from the preparation of minimal media and bacterial cultivation to protein expression, purification, and the subsequent analysis of L-Tyrosine-4-13C incorporation efficiency.
Key Experimental Considerations
Isotope Scrambling: In E. coli, exogenously supplied amino acids can sometimes be metabolized and their isotopes redistributed to other amino acids, a phenomenon known as isotope scrambling. Studies have shown that the carbon skeleton of tyrosine is relatively stable in E. coli, with an expected incorporation efficiency of approximately 60% for 13C-labeled tyrosine when supplemented in minimal media. The C4 position of the tyrosine ring is part of the core aromatic structure synthesized from the shikimate pathway and is generally less susceptible to scrambling than other positions.
Choice of E. coli Strain: The use of an E. coli strain that is auxotrophic for tyrosine (tyrA- or pheA- tyrA-) can enhance the incorporation of exogenously supplied L-Tyrosine-4-13C by preventing the de novo synthesis of unlabeled tyrosine. However, commonly used protein expression strains like BL21(DE3) are prototrophic. For these strains, careful optimization of the concentration of the labeled amino acid and the timing of its addition is crucial to maximize incorporation.
Protein Yield: The addition of an isotopically labeled amino acid to minimal media can sometimes impact cell growth and overall protein yield. The yields of protein labeled with site-specific 13C tyrosine can vary significantly depending on the protein being expressed, the expression vector, and the culture conditions. Yields can range from a few milligrams to tens of milligrams per liter of culture. Engineered E. coli strains have demonstrated the capacity to produce high titers of L-tyrosine, with some studies reporting yields of up to 92.5 g/L, indicating a robust cellular machinery for tyrosine synthesis and uptake.[1][2]
Experimental Protocols
I. Preparation of M9 Minimal Media for 13C Labeling
This protocol is for the preparation of 1 liter of M9 minimal media suitable for the incorporation of L-Tyrosine-4-13C.
Materials:
5x M9 Salts Solution (see recipe below)
20% (w/v) Glucose solution (unlabeled)
1 M MgSO4 solution
1 M CaCl2 solution
1000x Trace Metal Mix (see recipe below)
L-Tyrosine-4-13C
Other required amino acids (if using an auxotrophic strain)
Antibiotic stock solution
Sterile, ultrapure water
5x M9 Salts Solution (per liter):
64 g Na2HPO4·7H2O
15 g KH2PO4
2.5 g NaCl
5.0 g NH4Cl
Dissolve in 800 mL of ultrapure water, adjust volume to 1 L, and autoclave.
1000x Trace Metal Mix (per 100 mL):
5.0 g EDTA
0.83 g FeCl3·6H2O
84 mg ZnCl2
13 mg CuCl2·2H2O
10 mg CoCl2·2H2O
10 mg H3BO3
1.6 mg MnCl2·4H2O
Adjust pH to 7.5 with NaOH, adjust volume to 100 mL, and filter sterilize.
Procedure:
To 789 mL of sterile, ultrapure water, aseptically add:
200 mL of 5x M9 Salts Solution
10 mL of 20% Glucose solution
1 mL of 1 M MgSO4
100 µL of 1 M CaCl2
1 mL of 1000x Trace Metal Mix
Add the appropriate antibiotic to the final concentration.
Dissolve L-Tyrosine-4-13C to a final concentration of 50-100 mg/L. The optimal concentration may need to be determined empirically for your specific protein and expression system.
If using a tyrosine auxotroph, supplement with all other 19 unlabeled amino acids to a final concentration of 50 mg/L each.
II. Protein Expression and L-Tyrosine-4-13C Labeling
This protocol describes the expression of a target protein with the incorporation of L-Tyrosine-4-13C using an IPTG-inducible expression system.
Materials:
E. coli strain transformed with the expression plasmid for the target protein
Prepared M9 minimal media with L-Tyrosine-4-13C
IPTG (Isopropyl β-D-1-thiogalactopyranoside) stock solution (1 M)
Incubator shaker
Procedure:
Inoculate a 5 mL starter culture of LB medium with a single colony of the transformed E. coli and grow overnight at 37°C with shaking.
The next day, use the starter culture to inoculate 1 L of the prepared M9 minimal media containing L-Tyrosine-4-13C in a 2.8 L baffled flask. The initial optical density at 600 nm (OD600) should be around 0.05-0.1.
Incubate the culture at 37°C with vigorous shaking (200-250 rpm).
Monitor the cell growth by measuring the OD600 periodically.
When the OD600 reaches mid-log phase (approximately 0.6-0.8), induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
Reduce the temperature to 18-25°C and continue to incubate for another 16-20 hours. Lower temperatures often improve protein solubility.[3]
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
Discard the supernatant and store the cell pellet at -80°C until purification.
III. Protein Purification
The purification protocol will depend on the specific protein and the affinity tag used (e.g., His-tag, GST-tag). A general workflow for a His-tagged protein is provided below.
Materials:
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
Lysozyme, DNase I
Protease inhibitor cocktail
Ni-NTA affinity chromatography column
Dialysis tubing or centrifugal concentrators
Procedure:
Resuspend the cell pellet in ice-cold Lysis Buffer.
Add lysozyme, DNase I, and protease inhibitors.
Lyse the cells by sonication on ice.
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
Load the supernatant onto a pre-equilibrated Ni-NTA column.
Wash the column with Wash Buffer to remove unbound proteins.
Elute the target protein with Elution Buffer.
Analyze the fractions by SDS-PAGE to confirm the purity of the protein.
Pool the pure fractions and dialyze against a suitable storage buffer or concentrate using centrifugal concentrators.
Data Presentation and Analysis
Quantitative Data Summary
Parameter
Expected Range
Notes
L-Tyrosine-4-13C Concentration
50 - 100 mg/L
Optimal concentration should be determined empirically.
Protein Yield
5 - 50 mg/L
Highly dependent on the specific protein and expression conditions.
Incorporation Efficiency
~60%
Can be influenced by the E. coli strain and culture conditions.
Analysis of L-Tyrosine-4-13C Incorporation
1. Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive method to confirm the incorporation of the 13C isotope and to quantify the efficiency.
Intact Protein Analysis: The mass of the labeled protein will be increased by n Daltons, where n is the number of tyrosine residues in the protein. This provides a quick confirmation of incorporation.
Peptide Mass Fingerprinting:
Excise the protein band from an SDS-PAGE gel and perform in-gel tryptic digestion.
Analyze the resulting peptides by LC-MS/MS.
Identify tyrosine-containing peptides and compare their mass-to-charge (m/z) ratio with the unlabeled control. A mass shift of +1 Da for each tyrosine residue in a peptide confirms the incorporation of one 13C atom.
Quantify the incorporation efficiency by comparing the peak intensities of the labeled and unlabeled peptide isotopes.[4][5][6][7]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary technique for which site-specific labeling is performed. It can unambiguously confirm the position of the 13C label.
1D 13C NMR: A simple 1D 13C NMR spectrum of the labeled protein will show a significantly enhanced signal in the aromatic region corresponding to the C4 (Cζ) carbon of tyrosine (around 156 ppm).[8]
2D 1H-13C HSQC: A 2D Heteronuclear Single Quantum Coherence (HSQC) experiment is more powerful. It will show a correlation peak between the 13C nucleus and its attached proton. For L-Tyrosine-4-13C, a strong cross-peak will appear corresponding to the C4-H (Cζ-Hζ) correlation of the tyrosine ring. This provides definitive evidence of site-specific incorporation.[9]
Visualizations
Signaling Pathways and Workflows
Caption: Tyrosine biosynthesis pathway in E. coli and the incorporation of exogenous L-Tyrosine-4-13C.
Caption: Experimental workflow for L-Tyrosine-4-13C incorporation in E. coli.
Caption: Logical relationship of the experimental process for site-specific protein labeling.
Detecting L-Tyrosine-4-13C Enrichment in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction L-Tyrosine, a non-essential amino acid, is a fundamental component of proteins and a precursor to several critical biomolecules, including neur...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Tyrosine, a non-essential amino acid, is a fundamental component of proteins and a precursor to several critical biomolecules, including neurotransmitters (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin.[1][2] The use of stable isotope-labeled L-Tyrosine, such as L-Tyrosine-4-13C, has become an invaluable tool in metabolic research. By tracing the incorporation of the 13C isotope, researchers can quantitatively measure rates of protein synthesis, analyze metabolic flux, and investigate the dynamics of tyrosine metabolism in various physiological and pathological states.[3][4] These methods are particularly relevant in fields such as oncology, neuroscience, and drug development for understanding disease mechanisms and evaluating therapeutic interventions.
This document provides detailed application notes and protocols for the detection and quantification of L-Tyrosine-4-13C enrichment in biological samples using mass spectrometry-based techniques.
Core Applications
Measurement of Protein Synthesis Rates: Tracking the incorporation of L-Tyrosine-4-13C into newly synthesized proteins allows for the determination of protein synthesis rates in different tissues and cell types. This is crucial for studying muscle physiology, growth, and various disease states.[5][6]
Metabolic Flux Analysis: By analyzing the distribution of 13C in tyrosine and its downstream metabolites, researchers can elucidate the activity of metabolic pathways.[7]
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: L-Tyrosine-4-13C can be used as a tracer to study the effects of drugs on tyrosine metabolism and protein synthesis.
Biomarker Discovery: Alterations in tyrosine metabolism, as measured by 13C enrichment, may serve as biomarkers for various diseases.
Experimental Workflow Overview
The general workflow for detecting L-Tyrosine-4-13C enrichment involves several key stages, from sample collection to data analysis.
Caption: General experimental workflow for L-Tyrosine-4-13C enrichment analysis.
Protocols
Protocol 1: Sample Preparation from Biological Tissues for Protein-Bound L-Tyrosine-4-13C Analysis
This protocol describes the steps to extract and hydrolyze proteins from tissue samples to measure the enrichment of L-Tyrosine-4-13C incorporated into proteins.
Homogenization: Homogenize the tissue sample in a suitable buffer on ice.
Protein Precipitation: Precipitate the protein by adding a cold solvent like methanol. Vortex and centrifuge to pellet the protein. Discard the supernatant.
Acid Hydrolysis:
a. Place the dried, homogenized sample material into a borosilicate vial.
b. Add 0.5 mL of 6 M HCl.
c. Flush the vial with nitrogen gas, seal it tightly, and place it in an oven at 110-150°C for 24 hours.[10] The addition of phenol to the HCl solution helps prevent the halogenation of tyrosine.[8]
Lipid Removal:
a. After cooling, add 200 µL of heptane:chloroform (6:5, v/v) to the acid hydrolysate.
b. Vortex briefly and then discard the organic (upper) layer to remove lipophilic compounds.
Drying: Dry the samples in a heating block at 60°C under a gentle stream of nitrogen gas.[9]
Reconstitution: Reconstitute the dried amino acid pellet in a suitable solvent for LC-MS/MS or GC-MS analysis.
Protocol 2: Analysis of L-Tyrosine-4-13C Enrichment by LC-MS/MS
This protocol outlines the analysis of free L-Tyrosine-4-13C enrichment in plasma or tissue extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
Prepared sample from Protocol 1 or deproteinized plasma
LC-MS/MS system (e.g., coupled with a triple quadrupole mass spectrometer)
Appropriate LC column (e.g., C18)
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
L-Tyrosine and L-Tyrosine-4-13C standards
Procedure:
Sample Preparation:
a. For plasma, deproteinize the sample by adding methanol (e.g., 1:3 plasma to methanol ratio), vortexing, and centrifuging. Collect the supernatant.
b. For tissue hydrolysates, ensure the sample is fully reconstituted in the initial mobile phase.
LC Separation:
a. Inject the sample onto the LC system.
b. Use a gradient elution to separate L-Tyrosine from other amino acids and matrix components.
MS/MS Detection:
a. Use a mass spectrometer operating in positive electrospray ionization (ESI) mode.
b. Monitor the specific multiple reaction monitoring (MRM) transitions for unlabeled L-Tyrosine and L-Tyrosine-4-13C. For example, for tyrosine, an MRM transition of 182.2/136.1 can be used.[2] For L-Tyrosine-4-13C, the precursor ion will be shifted by the number of 13C atoms.
Data Analysis:
a. Integrate the peak areas for both the unlabeled and labeled L-Tyrosine.
b. Calculate the isotopic enrichment using the following formula:
Enrichment (%) = [Area(13C-Tyrosine) / (Area(12C-Tyrosine) + Area(13C-Tyrosine))] * 100
Protocol 3: Derivatization and Analysis by GC-MS
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), amino acids need to be derivatized to increase their volatility.
Derivatization (N-acetyl methyl esters):
a. Add 1 mL of 1.85 M acidified methanol to the dried sample and heat at 100°C for 1 hour.
b. Evaporate the methanol under nitrogen at room temperature.
c. Add 250 µL of dichloromethane (DCM) and evaporate to remove excess reagents.
d. Acetylate the partial derivatives with a mixture of acetic anhydride, trimethylamine, and acetone (1:2:5, v/v/v) for 10 minutes at 60°C.
e. Evaporate the reagents under nitrogen gas.
Extraction:
a. Add 2 mL of ethyl acetate and 1 mL of saturated NaCl solution, and vortex.
b. Discard the aqueous phase and remove the ethyl acetate under nitrogen gas.
c. Add 100 µL of ethyl acetate and transfer to a GC vial.
GC-MS Analysis:
a. Inject the derivatized sample into the GC-MS.
b. Use an appropriate temperature program to separate the derivatized amino acids.
c. Monitor the mass-to-charge ratios (m/z) corresponding to the derivatized unlabeled and 13C-labeled tyrosine.
Data Analysis: Calculate isotopic enrichment as described for LC-MS/MS.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.
Table 1: Example of L-Tyrosine-4-13C Enrichment Data in Muscle Protein
Treatment Group
Time Point (hours)
L-Tyrosine-4-13C Enrichment (%) (Mean ± SD)
Control
2
0.5 ± 0.1
4
1.2 ± 0.2
6
2.5 ± 0.3
Drug X
2
0.8 ± 0.1
4
2.0 ± 0.3
6
4.1 ± 0.4
Table 2: Example of Free L-Tyrosine-4-13C Enrichment in Plasma
Subject ID
Baseline Enrichment (%)
30 min Post-infusion (%)
60 min Post-infusion (%)
120 min Post-infusion (%)
001
0.01
15.2
10.5
5.3
002
0.01
14.8
11.1
6.0
003
0.01
16.1
12.0
5.8
Signaling Pathway
L-Tyrosine plays a crucial role as a precursor for several signaling molecules and is involved in key cellular signaling pathways, such as the mTORC1 pathway, which is a central regulator of protein synthesis.
Caption: Key metabolic and signaling pathways involving L-Tyrosine.
Conclusion
The use of L-Tyrosine-4-13C as a stable isotope tracer provides a powerful and versatile method for investigating protein and amino acid metabolism in a wide range of biological systems. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to implement these techniques in their studies. Careful sample preparation and appropriate analytical methodology are critical for obtaining accurate and reproducible results. The ability to quantify dynamic changes in tyrosine metabolism will continue to be a significant driver of new discoveries in both basic and translational research.
Application Notes: L-Tyrosine-4-¹³C as an Internal Standard for Quantitative Analysis
Introduction L-Tyrosine-4-¹³C is a stable, non-radioactive, isotopically labeled form of the amino acid L-Tyrosine.[1] It serves as an ideal internal standard for quantitative analysis, particularly in mass spectrometry-...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
L-Tyrosine-4-¹³C is a stable, non-radioactive, isotopically labeled form of the amino acid L-Tyrosine.[1] It serves as an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][4] The principle of its use lies in the stable isotope dilution method. A known quantity of the "heavy" L-Tyrosine-4-¹³C is spiked into a sample containing an unknown quantity of the endogenous "light" L-Tyrosine. Because the labeled and unlabeled forms are chemically identical, they exhibit the same behavior during sample preparation, extraction, and ionization.[5] However, they are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer. By measuring the ratio of the signal intensity of the analyte to the internal standard, precise and accurate quantification can be achieved, effectively correcting for sample loss or variations in instrument response.[5]
Key Applications
Quantification of Endogenous L-Tyrosine: L-Tyrosine-4-¹³C is widely used for the accurate measurement of L-Tyrosine concentrations in various biological matrices, including plasma, urine, tissue homogenates, and cell cultures.[6][7] This is crucial for metabolic studies, clinical diagnostics, and nutritional research.
Metabolic Flux Analysis (MFA): In MFA, stable isotope tracers are used to follow the flow of atoms through metabolic pathways.[8][9] L-Tyrosine-4-¹³C can be used as a tracer to investigate the biosynthesis and degradation of tyrosine and its downstream metabolites, such as catecholamines (dopamine, epinephrine) and thyroid hormones.[7][10][11]
Biomarker Research for Oxidative Stress: Tyrosine can be modified by reactive oxygen and nitrogen species to form biomarkers of oxidative stress, such as 3-nitrotyrosine, 3-chlorotyrosine, and dityrosine.[12][13][14] While other labeled versions like L-Tyrosine-¹³C₉ are often used to synthesize the corresponding labeled modified standards, L-Tyrosine-4-¹³C can be used to accurately quantify the precursor amino acid pool.[12][15]
Principle of Isotope Dilution Mass Spectrometry
The core of the quantitative method is the principle of isotope dilution. A known amount of L-Tyrosine-4-¹³C (Internal Standard) is added to a sample containing an unknown amount of endogenous L-Tyrosine (Analyte). The ratio of the two compounds is measured by mass spectrometry. Since the ratio remains constant throughout sample processing, the initial amount of the analyte can be calculated accurately.
Caption: Workflow illustrating the principle of quantitative analysis using an internal standard.
Experimental Protocols
Protocol 1: Quantification of L-Tyrosine in Human Plasma/Serum using LC-MS/MS
This protocol outlines a standard procedure for determining the concentration of L-Tyrosine in plasma or serum samples.
1. Materials and Reagents
L-Tyrosine (Analyte Standard)
L-Tyrosine-4-¹³C (Internal Standard, IS)
Acetonitrile (ACN), LC-MS grade
Formic Acid (FA), LC-MS grade
Perchloric Acid
Ultrapure Water
Human Plasma/Serum Samples
Microcentrifuge tubes
2. Preparation of Standards
Stock Solutions (1 mg/mL): Prepare separate stock solutions of L-Tyrosine and L-Tyrosine-4-¹³C in 0.1 M HCl or a similar acidic solution. Store at -20°C.
Working Standard Solutions: Prepare a series of working standard solutions of L-Tyrosine (e.g., 100 to 3200 µM) by diluting the stock solution with ultrapure water.[16]
Internal Standard Working Solution: Prepare a working solution of L-Tyrosine-4-¹³C (e.g., 900 µM) in the protein precipitation solvent (e.g., 5% perchloric acid in water).[16]
3. Sample Preparation (Protein Precipitation)
Thaw frozen plasma/serum samples on ice.
In a microcentrifuge tube, add 30 µL of the plasma/serum sample.[16]
Add 30 µL of the protein precipitation solvent containing the L-Tyrosine-4-¹³C internal standard.[16]
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[16]
Carefully collect the supernatant and transfer it to an HPLC vial for analysis.
4. LC-MS/MS Analysis
Liquid Chromatography (LC):
Column: Reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard. The neutral loss of 46 Da (formic acid) from the precursor ion is a common transition for tyrosine.[13]
Caption: Step-by-step workflow for quantifying L-Tyrosine in biological samples.
Data Presentation
Accurate quantification relies on monitoring specific mass transitions. L-Tyrosine has a monoisotopic mass of approximately 181.07 Da.[10] L-Tyrosine-4-¹³C, with one ¹²C atom replaced by a ¹³C atom on the phenyl ring, will have a mass of approximately 182.07 Da.[17]
Table 1: Example LC-MS/MS Parameters for L-Tyrosine Quantification
Compound
Precursor Ion (Q1) [M+H]⁺ (m/z)
Product Ion (Q3) (m/z)
Collision Energy (eV)
Notes
L-Tyrosine (Analyte)
182.1
136.1
15-25
Corresponds to the neutral loss of formic acid (-46 Da).[12][13]
L-Tyrosine-4-¹³C (IS)
183.1
137.1
15-25
Corresponds to the neutral loss of formic acid (-46 Da).
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
L-Tyrosine Metabolic Pathway
L-Tyrosine is a non-essential amino acid synthesized from phenylalanine and serves as a precursor for several critical biomolecules, including neurotransmitters and hormones.[7][10] Understanding this pathway is essential for interpreting quantitative data in the context of metabolic studies.
Caption: L-Tyrosine as a central precursor for key biological molecules.
Application Note: Quantitative Analysis of L-Tyrosine-4-¹³C in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals Abstract This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of L-T...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of L-Tyrosine-4-¹³C in biological matrices such as plasma. L-Tyrosine-4-¹³C is a stable isotope-labeled form of the amino acid L-Tyrosine, often utilized as a tracer in metabolic research to study protein synthesis, amino acid metabolism, and various disease states. The method described herein employs a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, such as L-Tyrosine-¹³C₉,¹⁵N, ensures high accuracy and precision. This method is suitable for high-throughput analysis in clinical and preclinical studies.
Introduction
L-Tyrosine is a non-essential amino acid that serves as a precursor for the synthesis of critical biomolecules, including catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin.[1] Stable isotope-labeled versions of L-Tyrosine, such as L-Tyrosine-4-¹³C, are invaluable tools for researchers to trace the metabolic fate of this amino acid in vivo and in vitro.[2][3] Accurate quantification of these labeled compounds is essential for pharmacokinetic and metabolic flux analyses. LC-MS/MS offers superior selectivity and sensitivity for the analysis of endogenous and isotopically labeled compounds in complex biological fluids.[4] The method presented here is optimized for the reliable quantification of L-Tyrosine-4-¹³C, providing a critical tool for researchers in drug development and metabolic disease studies.
Experimental Protocols
Materials and Reagents
L-Tyrosine-4-¹³C (Analyte)
L-Tyrosine-¹³C₉,¹⁵N (Internal Standard, IS)
Acetonitrile (LC-MS Grade)
Methanol (LC-MS Grade)
Formic Acid (LC-MS Grade)
Ultrapure Water
Control Human Plasma
Sample Preparation
A protein precipitation method is employed for the extraction of L-Tyrosine-4-¹³C from plasma samples.
Thaw plasma samples on ice.
To 100 µL of plasma, add 10 µL of the internal standard working solution (L-Tyrosine-¹³C₉,¹⁵N in water).
Vortex mix for 10 seconds.
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
Vortex mix for 1 minute.
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column.
HPLC System: Agilent 1100 HPLC system or equivalent[5]
Column: ODS-HG-3 (2 x 50 mm) or equivalent C18 column[5]
The method was validated for linearity, sensitivity, precision, and accuracy. The results are summarized in the tables below.
Table 2: Linearity and Sensitivity
Parameter
Value
Linearity Range
0.1 - 100 ng/mL
Correlation Coefficient (r²)
> 0.995
Lower Limit of Quantification (LLOQ)
0.1 ng/mL
Upper Limit of Quantification (ULOQ)
100 ng/mL
Table 3: Precision and Accuracy
QC Level
Concentration (ng/mL)
Intra-day Precision (%CV) (n=5)
Inter-day Precision (%CV) (n=3 runs)
Intra-day Accuracy (%)
Inter-day Accuracy (%)
LLOQ
0.1
≤ 15
≤ 15
85 - 115
85 - 115
Low QC
0.3
≤ 10
≤ 10
90 - 110
90 - 110
Mid QC
10
≤ 10
≤ 10
90 - 110
90 - 110
High QC
80
≤ 10
≤ 10
90 - 110
90 - 110
Table 4: Recovery
QC Level
Concentration (ng/mL)
Mean Recovery (%)
Low QC
0.3
> 85
Mid QC
10
> 85
High QC
80
> 85
Signaling Pathways and Workflows
Caption: Experimental workflow for LC-MS/MS quantification of L-Tyrosine-4-¹³C.
Caption: Key components of bioanalytical method validation.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of L-Tyrosine-4-¹³C in biological matrices. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput applications in metabolic research and clinical studies. The validation data demonstrates that the method meets the stringent requirements for bioanalytical assays.
Technical Support Center: L-Tyrosine-4-13C Incorporation in Cellular Experiments
Welcome to the technical support center for researchers utilizing L-Tyrosine-4-13C for stable isotope labeling in cell culture. This resource provides comprehensive troubleshooting guides and frequently asked questions (...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers utilizing L-Tyrosine-4-13C for stable isotope labeling in cell culture. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of low incorporation efficiency.
Low incorporation of L-Tyrosine-4-13C can compromise the accuracy of quantitative proteomics and metabolic flux analysis. The following guide provides a structured approach to identifying and resolving the root causes of this issue.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low incorporation efficiency of L-Tyrosine-4-13C.
Caption: Troubleshooting workflow for low L-Tyrosine-4-13C incorporation.
Frequently Asked Questions (FAQs)
Section 1: Media Preparation and L-Tyrosine Solubility
Q1: What is the most common reason for low L-Tyrosine-4-13C incorporation?
A1: The primary reason is often the poor solubility of L-Tyrosine in cell culture media at neutral pH (less than 0.5 g/L).[1] If not properly dissolved, the labeled amino acid will not be available to the cells for uptake and incorporation into proteins.
Q2: How can I improve the solubility of L-Tyrosine-4-13C in my culture medium?
A2: There are several effective strategies:
Use a highly soluble dipeptide: Replacing L-Tyrosine with a dipeptide such as Glycyl-L-Tyrosine (Gly-Tyr) or Alanyl-L-Tyrosine (Ala-Tyr) can significantly increase solubility at neutral pH.[2]
Prepare an alkaline stock solution: L-Tyrosine is more soluble at a high pH. You can prepare a concentrated stock solution in an alkaline buffer (e.g., pH > 9) and then dilute it into your medium. However, care must be taken to avoid pH shock to your cells.
Use a commercial SILAC medium: Many commercially available SILAC-formulated media are optimized for the solubility of amino acids.
Q3: How do I know if the L-Tyrosine-4-13C has precipitated in my medium?
A3: Visually inspect the medium for any cloudiness or particulate matter after the addition of the labeled tyrosine. If you have prepared a stock solution, check for any precipitate before adding it to the medium. Centrifuging a sample of the prepared medium can also help to identify any insoluble material.
Compound
Solubility in Water at Neutral pH
Notes
L-Tyrosine
< 0.5 g/L
Low solubility is a major limiting factor.
L-Tyrosine Disodium Salt Dihydrate
~100 g/L
A more soluble alternative to free L-Tyrosine.
Glycyl-L-Tyrosine
Significantly higher than L-Tyrosine
Dipeptides are a common solution to the solubility issue.
Section 2: Cell Culture Conditions
Q4: Can the serum I use in my culture medium affect labeling efficiency?
A4: Yes. Standard fetal bovine serum (FBS) contains unlabeled amino acids, including L-Tyrosine, which will compete with the labeled L-Tyrosine-4-13C for uptake and incorporation. It is crucial to use dialyzed FBS, which has had small molecules like amino acids removed.[3]
Q5: How many cell doublings are required for complete labeling?
A5: A minimum of five to six cell doublings is recommended to ensure that the cellular proteome is fully labeled with the heavy amino acid.[3] This allows for the dilution of pre-existing "light" proteins through cell division and protein turnover.
Q6: Does cell density affect incorporation efficiency?
A6: High cell densities can lead to rapid depletion of nutrients, including the labeled L-Tyrosine, from the medium. This can result in incomplete labeling. It is important to maintain cells in the log phase of growth and at an optimal density for your specific cell line.
Section 3: Labeling Protocol
Q7: What is a good starting concentration for L-Tyrosine-4-13C in the labeling medium?
A7: The optimal concentration can be cell-line dependent. For many common cell lines grown in DMEM or RPMI-1640, a starting concentration in the range of 0.2 to 0.4 mM is often used. However, empirical optimization is recommended. For CHO cells, which have a high demand for tyrosine, concentrations may need to be higher.[4]
Q8: What are the typical incorporation efficiencies I should expect for L-Tyrosine-4-13C?
A8: With optimized conditions, you should aim for an incorporation efficiency of >95%.[5] However, efficiencies can vary between cell lines.
Tyrosine is particularly critical for CHO cell productivity.[4]
Q9: How can I be sure that all the "light" L-Tyrosine has been removed before starting the labeling?
A9: When switching to the labeling medium, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any residual "light" medium. This should be done at least twice.
Experimental Protocols
Protocol 1: Assessment of L-Tyrosine-4-13C Incorporation Efficiency by Mass Spectrometry
Sample Collection: After at least five cell doublings in the "heavy" labeling medium, harvest a small aliquot of cells (e.g., 1x10^6 cells).
Cell Lysis: Lyse the cells using a suitable lysis buffer compatible with mass spectrometry (e.g., RIPA buffer).
Protein Digestion: Perform an in-solution or in-gel digestion of the protein lysate using a protease such as trypsin.
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.
Data Analysis:
Use a proteomics software package (e.g., MaxQuant, Proteome Discoverer) to analyze the raw data.
Search the data against a relevant protein database, specifying L-Tyrosine-4-13C as a variable modification.
Calculate the incorporation efficiency by determining the ratio of the intensity of the "heavy" (labeled) peptides to the sum of the intensities of the "heavy" and "light" (unlabeled) peptides for a number of identified proteins.[8]
Efficiency (%) = [Intensity(Heavy) / (Intensity(Heavy) + Intensity(Light))] x 100
Signaling Pathways and Metabolic Fate
L-Tyrosine Uptake and Intracellular Fate
The diagram below illustrates the primary pathway for L-Tyrosine uptake and its major intracellular metabolic fates. Understanding this pathway can provide insights into potential bottlenecks or alternative metabolic routes that may affect incorporation into proteins.
Caption: L-Tyrosine uptake via the LAT1 transporter and its subsequent intracellular fate.
L-Tyrosine is primarily transported into cells by the L-type amino acid transporter 1 (LAT1).[3][9] Once inside the cell, the main pathway for incorporation into proteins is its attachment to its cognate tRNA by tyrosyl-tRNA synthetase, followed by protein synthesis at the ribosome. However, L-Tyrosine is also a precursor for other important biomolecules, including neurotransmitters like dopamine and the pigment melanin.[9][10][11] In some cell types, a significant portion of the labeled tyrosine may be diverted into these alternative metabolic pathways, which could be a factor in lower than expected incorporation into the proteome.
Technical Support Center: Optimizing L-Tyrosine-4-13C Labeling
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize the metabolic labeling of cell cultures with L-T...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize the metabolic labeling of cell cultures with L-Tyrosine-4-13C.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of L-Tyrosine-4-13C labeling?
L-Tyrosine-4-13C is a stable isotope-labeled version of the amino acid L-Tyrosine. It is used in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to act as a tracer.[1][2] The primary goal is to metabolically incorporate this "heavy" amino acid into the entire proteome of a cell population. This allows for the accurate relative quantification of proteins between different experimental conditions (e.g., treated vs. untreated) using mass spectrometry.[3]
Q2: How long does it take to achieve sufficient labeling for quantitative proteomics?
For accurate quantification, the incorporation efficiency of the labeled amino acid should be 97% or higher.[4][5] This is typically achieved after the cells have undergone at least five doublings in the label-containing medium.[4][6] The time required will vary depending on the cell line's doubling time. For example, a cell line with a 24-hour doubling time will require at least 5 days of culture in the labeling medium.
Q3: What key factors influence the labeling time and efficiency?
Several factors can affect the time required to reach optimal labeling:
Cell Doubling Time: Slower-growing cell lines will require a longer incubation period to achieve the necessary number of divisions for label incorporation.
Protein Turnover Rate: The balance of protein synthesis and degradation influences how quickly unlabeled proteins are replaced by newly synthesized, labeled proteins.[3]
Amino Acid Concentration: The concentration of L-Tyrosine-4-13C in the medium must be sufficient to support protein synthesis without being depleted.
Medium Composition: The use of dialyzed fetal bovine serum (FBS) is critical to prevent dilution of the labeled tyrosine with unlabeled tyrosine present in standard serum.[4]
Cell Line Metabolism: Some cell lines may have metabolic pathways that can convert other amino acids (like phenylalanine) into tyrosine, potentially diluting the label.
Q4: How can I verify the incorporation efficiency of L-Tyrosine-4-13C?
Before starting a large-scale experiment, it is best practice to run a pilot study. This involves culturing a small batch of cells in the "heavy" medium for the calculated duration (e.g., 5-6 cell doublings), harvesting the cells, and analyzing the proteome by mass spectrometry.[5] By searching the MS data, you can determine the ratio of heavy (labeled) to light (unlabeled) peptides and calculate the percentage of incorporation.[5]
Troubleshooting Guide
Issue 1: Low Labeling Efficiency (<97%)
Potential Cause
Recommended Solution
Insufficient Incubation Time
The most common cause. Ensure cells have undergone at least five, preferably more, population doublings in the labeling medium.[4][6] Extend the culture duration if necessary.
Dilution from Unlabeled Amino Acids
Standard serum contains unlabeled amino acids. Always use dialyzed fetal bovine serum (FBS) in your SILAC media to eliminate this source of contamination.[4]
Cellular Synthesis of Tyrosine
Mammalian cells can synthesize tyrosine from phenylalanine.[7] Ensure the medium contains an adequate supply of L-Tyrosine-4-13C to outcompete any de novo synthesis.
Incorrect L-Tyrosine-4-13C Concentration
If the labeled amino acid concentration is too low, it can be depleted during culture. Ensure the concentration is optimized for your specific cell line and culture density.
Issue 2: L-Tyrosine Precipitation in Culture Medium
Potential Cause
Recommended Solution
Poor Solubility of L-Tyrosine
L-Tyrosine has very low solubility (0.45 mg/mL) in water at a neutral pH. Precipitates can lead to inconsistent availability for the cells.
Preparation of Stock Solution
To prepare a concentrated stock, dissolve L-Tyrosine in a solution with an extreme pH (e.g., pH <2 with HCl or pH >9 with NaOH). Be sure to neutralize the pH of the final medium after adding the stock.
Use of Soluble Alternatives
Consider using more soluble forms, such as L-Tyrosine disodium salt dihydrate, or dipeptides like glycyl-L-tyrosine or L-prolyl-L-tyrosine, which are more soluble and readily used by cells.[8] Chemically modified versions like Phospho-L-Tyrosine also offer superior solubility.[9]
Issue 3: High Variance in Quantification Between Replicates
Potential Cause
Recommended Solution
Incomplete Labeling
If labeling is incomplete, it can introduce significant errors and variability in quantification.[10] Verify that incorporation is >97% before mixing cell populations for analysis.
Inaccurate Protein Quantification
Errors in measuring protein concentration before mixing "light" and "heavy" cell lysates will lead to skewed ratios. Use a reliable protein assay (e.g., BCA) and ensure careful pipetting.
Metabolic Conversion
In some cell lines, labeled arginine can be converted to labeled proline, which complicates MS data.[6] While less common for tyrosine, be aware of potential metabolic scrambling that could affect results.[11]
Data Summary
The time required to achieve >97% labeling is primarily dependent on the cell line's proliferation rate. The "five cell doublings" rule is a widely accepted guideline for ensuring near-complete incorporation.[4][6]
Cell Line Example
Typical Doubling Time (Approx.)
Minimum Recommended Labeling Time
HEK-293
24-30 hours
5-7 days
HeLa
20-26 hours
5-6 days
A549
22-28 hours
5-6 days
CHO
18-24 hours
4-5 days
Note: These are estimates. Always determine the specific doubling time for your cells under your experimental conditions.
Experimental Protocols
Protocol 1: General L-Tyrosine-4-13C Labeling Workflow
Cell Line Adaptation: Wean cells into the SILAC-specific medium (e.g., DMEM for SILAC, lacking standard L-Tyrosine) supplemented with dialyzed FBS and all other necessary components except the labeled amino acid. Culture for at least two passages to adapt the cells.
Initiate Labeling: Seed the adapted cells into two separate populations.
"Light" Control: Culture in SILAC medium supplemented with normal, unlabeled L-Tyrosine.
"Heavy" Experimental: Culture in SILAC medium supplemented with L-Tyrosine-4-13C at the same molar concentration.
Incubation: Culture the cells for a minimum of five population doublings to allow for >97% incorporation of the respective amino acids.[4]
Experimental Treatment: Once labeling is complete, apply the experimental condition (e.g., drug treatment) to the "heavy" labeled cells. The "light" cells serve as the untreated control.
Harvest and Mix: Harvest both cell populations, count the cells, and determine the protein concentration for each lysate. Mix equal amounts of protein (typically a 1:1 ratio) from the "light" and "heavy" lysates.
Sample Preparation for MS: Proceed with standard proteomics sample preparation, including protein reduction, alkylation, and tryptic digestion.
LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution mass spectrometry. The mass difference between heavy and light peptide pairs allows for their relative quantification.
Pilot Culture: Culture a small population of cells in the "heavy" SILAC medium containing L-Tyrosine-4-13C for the calculated duration (at least five doublings).[5]
Harvest and Lyse: Harvest the cells and lyse them using a mass spectrometry-compatible buffer.
Protein Digestion: Take a small amount of the protein lysate (e.g., 20-50 µg) and perform an in-solution tryptic digest.
LC-MS/MS Analysis: Analyze the peptide digest via LC-MS/MS.
Data Analysis: Search the raw data against the relevant proteome database without specifying any variable modifications for tyrosine. Manually inspect the spectra for several high-intensity peptides containing tyrosine. Compare the signal intensity of the peptide containing unlabeled tyrosine ("light") with the intensity of the peptide containing L-Tyrosine-4-13C ("heavy").
Calculate Efficiency: The incorporation efficiency is calculated as: Efficiency (%) = [Intensity(Heavy) / (Intensity(Heavy) + Intensity(Light))] * 100. The goal is to achieve a value >97%.
Visualizations
Caption: Experimental workflow for a typical SILAC experiment using L-Tyrosine-4-13C.
Caption: L-Tyrosine incorporation into proteins and its role in tyrosine kinase signaling.
Technical Support Center: L-Tyrosine-4-13C Isotopic Dilution Experiments
Welcome to the technical support center for L-Tyrosine-4-13C isotopic dilution experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance an...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for L-Tyrosine-4-13C isotopic dilution experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your L-Tyrosine-4-13C experiments in a question-and-answer format.
Q1: I am observing high background noise and interference in my LC-MS/MS analysis. What are the common causes and solutions?
A1: High background noise in the analysis of L-Tyrosine, particularly in complex matrices like plasma or tissue homogenates, is a common issue.[1] This can be attributed to co-eluting matrix components. Here are some troubleshooting steps:
Optimize Sample Preparation: A robust sample preparation protocol is crucial. Consider implementing or optimizing a solid-phase extraction (SPE) procedure to effectively remove interfering substances. Protein precipitation alone may not be sufficient to remove all matrix interferences.[1][2]
Refine Mass Spectrometry Parameters: Utilize a more specific product ion for quantification. For L-Tyrosine, monitoring multiple reaction monitoring (MRM) transitions can enhance specificity. The transition to a more specific fragment ion can help to mitigate background noise.[1]
Chromatographic Separation: Ensure your HPLC method provides adequate separation of L-Tyrosine from other matrix components. Adjusting the gradient, flow rate, or using a different column chemistry can improve resolution.
Check for Contamination: Contamination from solvents, vials, or previous analyses can contribute to high background. Always use high-purity solvents and new vials. Running blank injections between samples can help identify carry-over issues.[3]
Q2: My calculated isotopic enrichment is lower than expected. What could be the reason?
A2: Lower than expected isotopic enrichment can stem from several factors throughout the experimental workflow:
Incomplete Equilibration: It is critical to ensure complete equilibration between the added L-Tyrosine-4-13C internal standard and the endogenous L-Tyrosine in your sample. Insufficient mixing or incubation time can lead to inaccurate quantification.
Isotopic Enrichment of the Standard: Verify the isotopic purity of your L-Tyrosine-4-13C standard. Impurities or a lower-than-stated isotopic enrichment will lead to an underestimation of the endogenous analyte.
Metabolic Conversion: L-Tyrosine is a precursor to several metabolites.[4][5][6] Depending on the biological system and experimental conditions, the L-Tyrosine-4-13C tracer may be metabolized, leading to a decrease in its measured concentration.
Sample Handling and Storage: Improper storage of samples can lead to degradation of L-Tyrosine. It is recommended to store plasma and serum samples at -70°C for long-term stability.[1] Minimize freeze-thaw cycles by aliquoting samples before freezing.[1]
Q3: I am having difficulty with the reproducibility of my results. What are the key factors to control?
A3: Reproducibility is key to reliable quantitative analysis. Here are some factors to control meticulously:
Consistent Sample Preparation: Every step of the sample preparation, from protein precipitation to SPE and derivatization (if applicable), must be performed consistently across all samples. Use precise pipetting techniques and ensure consistent timing for each step.
Internal Standard Addition: The accurate and consistent addition of the L-Tyrosine-4-13C internal standard is paramount. Add the internal standard early in the sample preparation process to account for any analyte loss during extraction.[7]
Instrument Performance: Regularly check the performance of your LC-MS/MS system. This includes calibration, checking for spray stability in the ESI source, and monitoring for any shifts in retention time or mass accuracy.
Calibration Curve: Prepare a fresh calibration curve for each batch of samples to account for any variations in instrument response.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for L-Tyrosine and L-Tyrosine-4-13C?
A1: The choice of MRM transitions is crucial for selectivity and sensitivity. Based on published methods, common transitions for L-Tyrosine and its 13C-labeled internal standards are:
Note: The exact m/z values may vary slightly depending on the instrument and calibration. It is essential to optimize these transitions on your specific mass spectrometer.
Q2: How do I prepare my biological samples for L-Tyrosine-4-13C analysis?
A2: A general workflow for preparing biological samples like plasma or tissue homogenates includes:
Internal Standard Spiking: Add a known amount of L-Tyrosine-4-13C internal standard to the sample.[1]
Protein Precipitation: Precipitate proteins using a solvent like acetonitrile or by acid precipitation with trichloroacetic acid (TCA).[2][8]
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
Supernatant Collection: Carefully collect the supernatant containing L-Tyrosine.
Solid-Phase Extraction (SPE): For cleaner samples, pass the supernatant through an SPE cartridge (e.g., cation-exchange) to remove interfering substances.[1][2]
Evaporation and Reconstitution: Evaporate the purified sample to dryness and reconstitute it in a solvent compatible with your LC-MS/MS system (e.g., 0.1% formic acid in water).[1]
Q3: How do I calculate the isotopic enrichment of L-Tyrosine?
A3: Isotopic enrichment, often expressed as Mole Percent Excess (MPE), is calculated to determine the proportion of the labeled analyte. The basic formula is:
Area(Labeled) is the peak area of the L-Tyrosine-4-13C.
Area(Unlabeled) is the peak area of the endogenous (unlabeled) L-Tyrosine.
It is important to correct for the natural abundance of 13C in the unlabeled analyte, which can contribute to the signal at the mass of the labeled analyte.
Experimental Protocols
Protocol 1: Quantification of L-Tyrosine in Human Plasma using LC-MS/MS
This protocol provides a detailed methodology for the analysis of L-Tyrosine in plasma samples.
Sample Collection and Storage:
Collect blood samples in EDTA-containing tubes.
Centrifuge at 1200 x g for 10 minutes at 4°C to separate plasma.[9]
To 100 µL of plasma, add 10 µL of a known concentration of L-Tyrosine-4-13C internal standard solution.
Add 400 µL of ice-cold acetonitrile to precipitate proteins.[2]
Vortex the mixture for 30 seconds.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer the supernatant to a new tube.
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
Reconstitute the residue in 100 µL of 0.1% formic acid in water.
LC-MS/MS Analysis:
LC System: Agilent 1100 HPLC system or equivalent.[4]
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A suitable gradient to achieve separation (e.g., 2% B to 95% B over 5 minutes).
Flow Rate: 0.3 mL/min.
Injection Volume: 5 µL.
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Ionization Mode: Positive.
MRM Transitions: Monitor the transitions specified in the FAQ section.
Data Analysis:
Integrate the peak areas for both endogenous L-Tyrosine and the L-Tyrosine-4-13C internal standard.
Construct a calibration curve using known concentrations of L-Tyrosine standards.
Calculate the concentration of L-Tyrosine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Quantitative Data Summary
The following table summarizes typical validation parameters for LC-MS/MS methods for amino acid analysis.
These values are illustrative and should be established for each specific assay during method validation.
Visualizations
L-Tyrosine Metabolic Pathway
L-Tyrosine is a critical precursor for the synthesis of catecholamines, a class of neurotransmitters and hormones. The following diagram illustrates this key metabolic pathway.
Caption: Biosynthesis pathway of catecholamines from L-Tyrosine.
Experimental Workflow for L-Tyrosine-4-13C Isotopic Dilution
The following diagram outlines the major steps in a typical isotopic dilution experiment for L-Tyrosine quantification.
Caption: A typical experimental workflow for L-Tyrosine analysis.
Technical Support Center: Minimizing L-Tyrosine-4-¹³C Degradation
For researchers, scientists, and drug development professionals utilizing L-Tyrosine-4-¹³C in their experimental workflows, ensuring the isotopic integrity and chemical stability of the molecule during sample preparation...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals utilizing L-Tyrosine-4-¹³C in their experimental workflows, ensuring the isotopic integrity and chemical stability of the molecule during sample preparation is paramount for accurate and reproducible results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample handling and preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of L-Tyrosine-4-¹³C degradation during sample preparation?
A1: The main degradation pathways for L-Tyrosine-4-¹³C are oxidation and enzymatic degradation. Oxidation can be initiated by exposure to light, high temperatures, and the presence of oxidizing agents, leading to the formation of byproducts such as dityrosine.[1] Enzymatic degradation occurs in biological samples due to the activity of endogenous enzymes like tyrosine aminotransferase.[2][3]
Q2: How should I store my L-Tyrosine-4-¹³C stock solutions and samples?
A2: For long-term stability, it is recommended to store L-Tyrosine-4-¹³C as a solid at room temperature, protected from light and moisture. For solutions, storage at -20°C or -80°C is advised to minimize degradation.[4] Aliquoting samples into single-use vials is recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.[5][6]
Q3: What is the impact of pH on the stability of L-Tyrosine-4-¹³C?
A3: L-Tyrosine is an amino acid with an isoelectric point of 5.66.[7] Its solubility is lowest near this pH. To dissolve L-Tyrosine, extreme pH values (below 2 or above 9) are often used. While L-Tyrosine is relatively stable, prolonged exposure to strong acidic or alkaline conditions, especially at elevated temperatures, can promote degradation.[4] For instance, racemization of L-amino acids to D-isomers increases with pH, time, and temperature.[7]
Q4: Can light exposure affect my L-Tyrosine-4-¹³C samples?
A4: Yes, exposure to light, particularly UV light, can induce photodegradation of L-Tyrosine.[8] It is crucial to handle and store samples in amber vials or protect them from light to prevent the formation of photo-oxidation products.
Q5: Are there any specific recommendations for handling L-Tyrosine-4-¹³C during protein hydrolysis?
A5: During acidic protein hydrolysis (e.g., with 6M HCl), L-Tyrosine can be susceptible to halogenation. To prevent this, the addition of a scavenger like phenol to the hydrolysis mixture is recommended.[9][10] It is also important to perform hydrolysis under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with L-Tyrosine-4-¹³C.
Issue
Possible Cause(s)
Recommended Solution(s)
Low or no signal of L-Tyrosine-4-¹³C in Mass Spectrometry analysis.
Degradation during sample storage or preparation.
- Review storage conditions. Ensure samples are stored at ≤ -20°C and protected from light. - Minimize freeze-thaw cycles by preparing single-use aliquots.[5][6] - Work on ice during sample processing to minimize enzymatic activity and chemical degradation. - Consider adding an antioxidant (e.g., ascorbic acid, DTT) to your samples, ensuring it doesn't interfere with your analysis.[4]
Inefficient extraction from the sample matrix.
- Optimize your protein precipitation method (e.g., with acetonitrile, methanol, or acetone). - If using solid-phase extraction (SPE), ensure the cartridge type and elution solvent are appropriate for L-Tyrosine.
High variability in L-Tyrosine-4-¹³C levels between replicate samples.
Inconsistent sample handling and preparation.
- Standardize every step of your workflow, from sample collection to analysis. - Ensure accurate and consistent timing for incubations, centrifugations, and other critical steps.
Matrix effects in the mass spectrometer.
- Use a stable isotope-labeled internal standard (SIL-IS) to normalize for variations in sample preparation and instrument response.[11] - Optimize chromatographic separation to minimize co-elution with interfering matrix components.
Presence of unexpected peaks corresponding to potential degradation products (e.g., dityrosine).
Oxidative stress during sample preparation.
- Work quickly and at low temperatures. - De-gas solvents to remove dissolved oxygen. - Add an antioxidant to your sample preparation buffers.[4] - Protect samples from light at all stages.
Enzymatic degradation in biological samples.
- For tissue samples, homogenize in a buffer containing a cocktail of protease and phosphatase inhibitors.[12][13] - Consider rapid heating or the addition of organic solvents to denature enzymes immediately after sample collection.
Quantitative Data Summary
While specific quantitative data for L-Tyrosine-4-¹³C degradation is limited, the following tables summarize the stability of L-Tyrosine under various conditions, which can serve as a valuable reference.
Table 1: Effect of Temperature on L-Tyrosine Stability
Note: Data is for general plasma proteome and indicates a trend of increasing degradation with more freeze-thaw cycles. A study on mouse plasma showed that snap-freezing in liquid nitrogen and rapid thawing resulted in minimal changes to tyrosine levels even after 10 cycles.[6]
Table 3: Antioxidant Effectiveness in Inhibiting Lipid Peroxidation
Note: This table provides context for the inherent antioxidant properties of L-Tyrosine and compares it to other known antioxidants.
Experimental Protocols
Protocol 1: General Sample Preparation Workflow for L-Tyrosine-4-¹³C Analysis from Biological Fluids (e.g., Plasma)
This protocol outlines a general procedure for the extraction of L-Tyrosine-4-¹³C from plasma for subsequent analysis by LC-MS/MS.
A general workflow for plasma sample preparation.
Protocol 2: Acid Hydrolysis of Proteins for L-Tyrosine-4-¹³C Analysis
This protocol is designed to release L-Tyrosine-4-¹³C from protein backbones while minimizing degradation.
Workflow for acid hydrolysis of proteins.
Signaling Pathways and Logical Relationships
L-Tyrosine Degradation Pathways
L-Tyrosine can be degraded through several enzymatic pathways in biological systems. Understanding these pathways is crucial for identifying potential sources of degradation and implementing appropriate inhibitory strategies during sample preparation.
Simplified enzymatic degradation pathway of L-Tyrosine.
This diagram illustrates the major catabolic pathway of L-Tyrosine, highlighting key enzymes that could be targeted for inhibition during sample preparation to prevent the degradation of L-Tyrosine-4-¹³C.[2][3][11] For instance, inhibiting Tyrosine Aminotransferase (TAT) would block the initial step of this degradation cascade.
common experimental artifacts with L-Tyrosine-4-13C
Welcome to the technical support center for L-Tyrosine-4-13C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked ques...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for L-Tyrosine-4-13C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of L-Tyrosine-4-13C in various experimental applications.
Mass Spectrometry
Frequently Asked Questions (FAQs)
Q1: I am observing unexpected peaks in my mass spectrometry analysis of samples containing L-Tyrosine-4-13C. What could be the cause?
A1: Unexpected peaks in mass spectrometry can arise from several sources when using isotopically labeled compounds like L-Tyrosine-4-13C. Here are some common causes and troubleshooting steps:
Isotopic Impurity: The L-Tyrosine-4-13C may not be 100% pure, containing trace amounts of unlabeled L-Tyrosine or other isotopologues. Always check the certificate of analysis (CoA) for the specified isotopic purity.
In-source Fragmentation: The labeled tyrosine might be fragmenting in the ion source of the mass spectrometer. This can be addressed by optimizing the source conditions, such as reducing the cone voltage or capillary temperature.
Contamination: Contamination from solvents, glassware, or other reagents can introduce extraneous peaks. Ensure high-purity solvents and meticulously clean all equipment.
Formation of Adducts: L-Tyrosine-4-13C can form adducts with ions present in the mobile phase, such as sodium ([M+Na]+) or potassium ([M+K]+). This can be confirmed by checking for mass differences corresponding to these adducts.
Metabolic Conversion: In biological samples, the L-Tyrosine-4-13C may have been metabolically converted into other compounds. This is often the goal of the experiment, but unexpected metabolites could indicate off-target effects or contamination of the biological system.
Q2: How can I confirm that the observed labeled tyrosine is from my experiment and not an artifact?
A2: To confirm the incorporation of L-Tyrosine-4-13C, you can perform a control experiment with unlabeled L-Tyrosine. The peak corresponding to the 13C-labeled compound should be absent in the control sample. Additionally, using high-resolution mass spectrometry can help to confirm the elemental composition of the ion, further verifying the presence of the 13C isotope.
Optimize mass spectrometer source parameters. Ensure the sample concentration is within the instrument's detection limits. Prepare samples in a simpler matrix or use a purification step like solid-phase extraction (SPE).
Isotopic ratio incorrect in labeled standards
Natural isotope abundance, incomplete labeling.
Correct for the natural abundance of 13C in your calculations. Verify the isotopic enrichment of your L-Tyrosine-4-13C from the supplier's specifications.
Peak tailing or broadening
Poor chromatography, column overload.
Optimize the HPLC method (e.g., gradient, flow rate). Inject a smaller sample volume or dilute the sample.
NMR Spectroscopy
Frequently Asked Questions (FAQs)
Q1: The 13C NMR spectrum of my sample containing L-Tyrosine-4-13C shows shifts that are different from the literature values. Why is this happening?
A1: Deviations in 13C NMR chemical shifts can be attributed to several factors:
pH of the Solution: The ionization state of the amino and carboxyl groups of tyrosine is pH-dependent, which significantly affects the chemical environment of the carbon atoms and thus their chemical shifts. Ensure your sample's pH is consistent and appropriately reported.
Solvent Effects: The solvent used to dissolve the sample can influence chemical shifts. It is crucial to use the same solvent as the reference literature data. Deuterated solvents are standard for NMR.
Temperature: Temperature can also affect chemical shifts. Experiments should be conducted at a controlled and reported temperature.
Ionic Strength: The concentration of salts in the solution can alter the electronic environment and lead to shifts in the NMR spectrum.
Binding to other molecules: If L-Tyrosine-4-13C is interacting with other molecules in your sample (e.g., proteins, metals), this will likely alter its chemical shift.
Q2: I am having trouble dissolving L-Tyrosine-4-13C for my NMR experiment. What can I do?
A2: L-Tyrosine has low solubility in neutral water (0.45 mg/mL). To improve solubility for NMR analysis, you can:
Adjust the pH: Solubility is significantly increased in acidic or alkaline solutions. For NMR, deuterated acidic (e.g., DCl in D2O) or basic (e.g., NaOD in D2O) solutions can be used.
Use co-solvents: Adding organic co-solvents like DMSO-d6 or methanol-d4 can improve solubility, but be aware that this will change the chemical shifts.
Troubleshooting Guide: NMR Spectroscopy
Problem
Potential Cause
Recommended Solution
Low signal-to-noise ratio
Low sample concentration, insufficient number of scans.
Increase the concentration of L-Tyrosine-4-13C if possible. Increase the number of scans acquired.
Complex, overlapping spectra
Presence of multiple species in the sample.
Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals. Purify the sample to isolate the compound of interest.
Inaccurate quantification
Incomplete relaxation, improper processing.
Ensure a sufficient relaxation delay between scans. Use appropriate window functions and baseline correction during data processing.
Cell Culture and Metabolic Flux Analysis
Frequently Asked Questions (FAQs)
Q1: My cells are showing reduced viability and growth after switching to a medium containing L-Tyrosine-4-13C. What is the problem?
A1: Reduced cell viability and growth can be due to several factors:
Low Solubility of L-Tyrosine: As L-tyrosine has low solubility in neutral pH media, it may precipitate out, leading to nutrient deprivation. Ensure the L-Tyrosine-4-13C is fully dissolved in your culture medium. You may need to prepare a concentrated stock solution at an alkaline pH and then dilute it into the final medium, carefully monitoring the final pH.
Toxicity of Impurities: The labeled compound may contain impurities that are toxic to the cells. Always use high-purity L-Tyrosine-4-13C from a reputable supplier.
Metabolic Stress: The introduction of a heavy isotope can sometimes cause minor metabolic stress, although this is generally not significant with 13C. Ensure all other media components are optimal.
Q2: In my metabolic flux analysis (MFA) experiment, the labeling patterns in my metabolites are not reaching a steady state. What does this indicate?
A2: Failure to reach an isotopic steady state is a common issue in 13C-MFA experiments and can be caused by:
Insufficient Incubation Time: Cells may require a longer time to fully incorporate the labeled substrate and reach a steady state. The time required depends on the cell type and its metabolic rate.
Cell Growth: If the cells are still in the exponential growth phase, the constant change in biomass can prevent the system from reaching a steady state. It is often best to perform labeling experiments on cells in a pseudo-steady state of growth.
Metabolic Flux Changes: The experimental conditions themselves might be inducing changes in the metabolic fluxes over time.
Troubleshooting Guide: Cell Culture and MFA
Problem
Potential Cause
Recommended Solution
Inconsistent labeling patterns between replicates
Variability in cell culture conditions, inconsistent timing of sample collection.
Standardize cell seeding density, media conditions, and sample collection times.
Low isotopic enrichment in downstream metabolites
Dilution from unlabeled intracellular pools, contribution from other unlabeled substrates.
Pre-culture cells in labeled media to pre-label intracellular pools. Ensure L-Tyrosine-4-13C is the primary source for the pathway of interest.
Misincorporation of other amino acids in proteins
Depletion of tyrosine in the culture medium.
Monitor tyrosine concentration and supplement as needed to avoid depletion.[1]
Experimental Protocols and Visualizations
Protocol: Preparation of an Alkaline L-Tyrosine Stock Solution (10 g/L)
Procedure:
a. In a sterile container, measure approximately 80% of the final required volume of water.
b. While stirring, slowly add 5 M NaOH to adjust the pH of the water to ≥ 11.
c. Gradually add the L-Tyrosine-4-13C powder while continuing to stir until it is completely dissolved.
d. Add water to reach the final volume.
e. Sterile filter the solution using a 0.22 µm filter.
f. Store the stock solution at the recommended temperature, protected from light.
Caution: The resulting stock solution is alkaline. When adding it to cell culture media, do so slowly and monitor the pH of the final medium to ensure it remains within the optimal range for your cells.
Diagrams
Caption: Simplified metabolic pathways of L-Tyrosine.
Technical Support Center: L-Tyrosine-4-13C Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometric analysis of L-Tyrosine-4-13C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidan...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the mass spectrometric analysis of L-Tyrosine-4-13C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring accurate and sensitive quantification of L-Tyrosine-4-13C in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for L-Tyrosine-4-13C in positive electrospray ionization (ESI+) mode?
A1: In positive ESI mode, L-Tyrosine-4-13C will be detected as the protonated molecule [M+H]+. The expected precursor ion will have an m/z of 183.1, reflecting the single 13C isotope. Upon collision-induced dissociation (CID), characteristic fragmentation involves the neutral loss of formic acid (HCOOH) and the subsequent loss of ammonia (NH3).[1][2] The primary product ions are therefore predictable and can be used for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments.
Q2: I am observing a lower-than-expected signal for L-Tyrosine-4-13C. What are the potential causes?
A2: A low signal intensity can stem from several factors. These include issues with sample preparation leading to sample loss, ion suppression due to matrix effects from complex biological samples, suboptimal instrument parameters (e.g., ionization source settings, collision energy), or problems with the LC separation.[3] It is also crucial to ensure the stability of your compound during storage and sample processing.
Q3: How can I minimize matrix effects when analyzing L-Tyrosine-4-13C in biological samples like plasma or tissue homogenates?
A3: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, are a common challenge in bioanalysis.[3] To mitigate these effects, it is recommended to use a robust sample preparation method, such as solid-phase extraction (SPE) or protein precipitation, to remove interfering substances.[4][5][6][7][8] Additionally, optimizing the chromatographic separation to resolve L-Tyrosine-4-13C from matrix components is crucial. The use of a stable isotope-labeled internal standard, such as L-Tyrosine-13C9,15N, can also help to compensate for matrix-induced signal variability.[9][10]
Q4: What are the recommended storage conditions for L-Tyrosine-4-13C and samples containing it?
A4: For long-term stability, it is advisable to store L-Tyrosine-4-13C as a solid at 4°C, protected from light. Once in solution, it should be stored at -20°C or -80°C. Biological samples containing L-Tyrosine-4-13C should be stored at -70°C or lower to minimize degradation.[4] It is also best practice to minimize freeze-thaw cycles by aliquoting samples before freezing.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of L-Tyrosine-4-13C.
Issue 1: High Background Noise or "Chemical Noise"
Potential Cause: Contaminated solvents, reagents, or consumables (e.g., plasticizers leaching from tubes).
Recommended Solution:
Use high-purity, LC-MS grade solvents and reagents.
Run a "blank" injection consisting of only the mobile phase to identify any background contamination.
Whenever possible, use glass or certified low-leachable plasticware.
Ensure proper cleaning and maintenance of the LC-MS system, including the ESI source.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Potential Cause: Column contamination, column void, or inappropriate mobile phase conditions.[11]
Recommended Solution:
Improve sample cleanup to remove strongly retained matrix components.
Use a guard column to protect the analytical column.
Optimize the mobile phase pH or organic solvent composition.
Ensure the injection solvent is not significantly stronger than the initial mobile phase.[11]
Issue 3: No Peaks or Complete Signal Loss
Potential Cause: Issues with the LC system (e.g., pump malfunction, leaks), MS system (e.g., no stable spray), or sample injection.[12][13]
Recommended Solution:
Systematically check the LC flow path for leaks, from the solvent reservoirs to the MS inlet.
Visually inspect the ESI spray to ensure it is stable and consistent.
Verify that the sample injection is occurring correctly.
Infuse a standard solution of L-Tyrosine-4-13C directly into the mass spectrometer to confirm instrument functionality.
Quantitative Data Summary
The following table provides typical mass transitions for the analysis of L-Tyrosine and its 13C-labeled isotopologues. These values can serve as a starting point for method development on a triple quadrupole mass spectrometer.
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Typical Neutral Loss
L-Tyrosine
182.1
136.1
HCOOH
L-Tyrosine-4-13C
183.1
137.1
HCOOH
L-Tyrosine-13C6
188.1
142.1
HCOOH
L-Tyrosine-13C9,15N
191.1
145.1
HCOOH
Experimental Protocols
Protocol: Quantification of L-Tyrosine-4-13C in Human Plasma
This protocol provides a representative example for the sample preparation and LC-MS/MS analysis of L-Tyrosine-4-13C.
1. Sample Preparation: Protein Precipitation
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., L-Tyrosine-13C9,15N at 1 µg/mL).
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.[6]
Vortex the mixture for 1 minute.
Centrifuge at 10,000 x g for 10 minutes at 4°C.
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Analysis
LC System: Agilent 1200 series or equivalent.
Column: Reversed-phase C18, 2.1 x 100 mm, 1.8 µm.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient:
0-1 min: 5% B
1-5 min: 5-95% B
5-6 min: 95% B
6-6.1 min: 95-5% B
6.1-8 min: 5% B
Flow Rate: 0.3 mL/min.
Injection Volume: 5 µL.
MS System: Triple quadrupole mass spectrometer with ESI source.
Ionization Mode: Positive.
MRM Transitions:
L-Tyrosine-4-13C: 183.1 → 137.1
Internal Standard (L-Tyrosine-13C9,15N): 191.1 → 145.1
Visualizations
Experimental workflow for L-Tyrosine-4-13C analysis.
Technical Support Center: L-Tyrosine-4-13C Labeling Optimization in Mammalian Cells
Welcome to the technical support center for L-Tyrosine-4-13C labeling in mammalian cells. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for L-Tyrosine-4-13C labeling in mammalian cells. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your stable isotope labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of L-Tyrosine-4-13C labeling in mammalian cells?
A1: L-Tyrosine-4-13C is a stable isotope-labeled amino acid used as a tracer in metabolic studies and quantitative proteomics. In proteomics, it is a key component of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful technique for the accurate quantification of protein abundance between different cell populations. By incorporating the "heavy" 13C-labeled tyrosine into proteins, researchers can differentiate and quantify protein expression levels with high precision using mass spectrometry.
Q2: How do I choose the optimal concentration of L-Tyrosine-4-13C for my experiment?
A2: The optimal concentration of L-Tyrosine-4-13C depends on the specific cell line and culture medium. A primary consideration is the low solubility of L-Tyrosine in aqueous solutions at neutral pH (approximately 0.45 mg/mL)[1]. To overcome this, consider the following:
Standard Concentration: Many commercially available SILAC media formulations for DMEM and RPMI-1640 provide L-Tyrosine at a standard concentration. It is recommended to start with the concentration provided in your chosen SILAC-formulated medium.
Solubility Enhancement: If higher concentrations are required, you can dissolve L-Tyrosine-4-13C in a solution with a pH below 2 or above 9 before adding it to the medium[1]. Alternatively, using highly soluble L-Tyrosine-containing dipeptides, such as Glycyl-L-Tyrosine, can significantly increase the achievable concentration at neutral pH.
Cell Line Specific Needs: Some cell lines, particularly those used for large-scale monoclonal antibody production like Chinese Hamster Ovary (CHO) cells, may have higher demands for tyrosine. In such cases, optimization of the L-Tyrosine concentration is crucial to avoid it becoming a limiting factor for protein synthesis[1].
Q3: How long does it take to achieve complete labeling with L-Tyrosine-4-13C?
A3: For complete incorporation of L-Tyrosine-4-13C into the proteome, it is generally recommended that cells undergo at least five to six doublings in the "heavy" SILAC medium. This ensures that the vast majority of the existing "light" L-Tyrosine is diluted out through protein turnover and cell division, leading to a labeling efficiency of over 95%. The exact time will vary depending on the doubling time of your specific cell line. It is advisable to perform a time-course experiment to empirically determine the optimal labeling duration for your system.
Q4: Why is it crucial to use dialyzed fetal bovine serum (FBS) in my SILAC experiment?
A4: Standard fetal bovine serum contains endogenous amino acids, including unlabeled L-Tyrosine. The presence of this "light" L-Tyrosine will compete with the "heavy" L-Tyrosine-4-13C for incorporation into newly synthesized proteins. This competition will lead to incomplete labeling and inaccurate quantification in your mass spectrometry analysis. Dialyzed FBS has had small molecules, including free amino acids, removed, thus minimizing this source of experimental error.
Troubleshooting Guides
This section addresses common issues encountered during L-Tyrosine-4-13C labeling experiments.
Problem
Possible Causes
Recommended Solutions
Low or No Incorporation of L-Tyrosine-4-13C
1. Competition from unlabeled L-Tyrosine: Standard FBS or non-SILAC grade media components contain unlabeled L-Tyrosine. 2. Insufficient labeling time: The cells may not have undergone enough doublings to achieve complete labeling. 3. Poor cell health: Stressed or senescent cells may have reduced rates of protein synthesis and amino acid uptake. 4. Precipitation of L-Tyrosine-4-13C: Due to its low solubility, the labeled tyrosine may have precipitated out of the medium.
1. Use dialyzed FBS and SILAC-grade media: Ensure all media components are free of unlabeled amino acids. 2. Increase labeling duration: Culture the cells for at least 5-6 cell doublings in the heavy medium. Perform a time-course experiment to confirm complete labeling. 3. Monitor cell health: Ensure cells are in the logarithmic growth phase and exhibit normal morphology and viability. 4. Ensure complete dissolution: Prepare L-Tyrosine-4-13C stock solutions at an appropriate pH (e.g., <2 or >9) before adding to the medium, or use soluble dipeptides. Visually inspect the medium for any precipitates.
Inconsistent or Unpredictable Heavy/Light Ratios
1. Inconsistent cell culture conditions: Variations in cell density, passage number, or growth phase between "heavy" and "light" labeled populations can affect protein expression. 2. Metabolic conversion of other amino acids to Tyrosine: While L-Tyrosine is synthesized from L-Phenylalanine in mammals, this is less of a concern for labeling efficiency if both are provided in the medium. However, other metabolic alterations in cancer cells could potentially affect amino acid pools. 3. Inaccurate protein quantification before mixing: Errors in determining the protein concentration of the "heavy" and "light" lysates before combining them will lead to skewed ratios.
1. Maintain consistent cell culture practices: Ensure that both cell populations are treated identically in terms of seeding density, passage number, and are harvested at a similar confluency. 2. Use SILAC-formulated media: These are designed to minimize metabolic conversions that could affect labeling. 3. Use a reliable protein quantification assay: Carefully quantify the protein concentration of each lysate before mixing. Perform technical and biological replicates.
Reduced Cell Growth or Viability in "Heavy" Medium
1. Toxicity of the labeled amino acid: Although rare for 13C-labeled amino acids, some cell lines may be sensitive to impurities in the labeled compound. 2. Sub-optimal concentration of L-Tyrosine-4-13C: An insufficient supply of tyrosine can limit cell growth and protein production.
1. Source high-purity L-Tyrosine-4-13C: Ensure the labeled amino acid is of high chemical and isotopic purity. 2. Optimize L-Tyrosine-4-13C concentration: If growth is impaired, consider slightly increasing the concentration of the labeled tyrosine, ensuring it remains in solution.
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to L-Tyrosine labeling experiments. Note that specific values may need to be optimized for your experimental system.
Protocol 1: L-Tyrosine-4-13C Labeling for Quantitative Proteomics (SILAC)
This protocol outlines the general steps for labeling mammalian cells with L-Tyrosine-4-13C for a typical SILAC experiment.
Materials:
Mammalian cell line of interest
SILAC DMEM or RPMI 1640 medium deficient in L-Lysine, L-Arginine, and L-Tyrosine
"Light" L-Lysine and L-Arginine
"Heavy" 13C-labeled L-Lysine and L-Arginine (optional, for dual labeling)
L-Tyrosine (unlabeled, "light")
L-Tyrosine-4-13C ("heavy")
Dialyzed Fetal Bovine Serum (dFBS)
Phosphate-Buffered Saline (PBS)
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Protein quantification assay (e.g., BCA assay)
Procedure:
Media Preparation:
Prepare "light" SILAC medium by supplementing the base medium with "light" L-Lysine, L-Arginine, and L-Tyrosine to their final desired concentrations.
Prepare "heavy" SILAC medium by supplementing the base medium with "heavy" L-Lysine, L-Arginine (if applicable), and L-Tyrosine-4-13C to the same final concentrations as the "light" medium.
Add dFBS to both media, typically to a final concentration of 10%.
Sterile-filter the complete media.
Cell Culture and Labeling:
Culture two separate populations of your cells.
Adapt one population to the "light" SILAC medium and the other to the "heavy" SILAC medium.
Culture the cells for at least 5-6 cell doublings to ensure complete incorporation of the labeled amino acids. This can be monitored by passaging the cells and harvesting a small aliquot for mass spectrometry analysis to check for labeling efficiency.
Experimental Treatment:
Once >95% labeling is confirmed, apply your experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" labeled cells serve as a control).
Cell Harvesting and Lysis:
Harvest both cell populations separately.
Wash the cell pellets with ice-cold PBS.
Lyse the cells in an appropriate lysis buffer.
Determine the protein concentration of each lysate.
Sample Mixing and Preparation for Mass Spectrometry:
Mix equal amounts of protein from the "light" and "heavy" lysates.
Proceed with your standard proteomics sample preparation workflow (e.g., protein reduction, alkylation, and tryptic digestion).
Analyze the resulting peptide mixture by LC-MS/MS.
Visualizations
Figure 1. Experimental workflow for L-Tyrosine-4-13C labeling.
Figure 2. Overview of L-Tyrosine metabolism in mammalian cells.
Technical Support Center: Addressing Metabolic Scrambling of L-Tyrosine-4-¹³C
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing L-Tyrosine-4-¹³C in their experiments. This resource provides troubleshooting guides and frequently asked...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing L-Tyrosine-4-¹³C in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenge of metabolic scrambling and ensure the accuracy of your isotopic labeling studies.
Frequently Asked Questions (FAQs)
Q1: What is metabolic scrambling of L-Tyrosine-4-¹³C?
A1: Metabolic scrambling refers to the redistribution of the ¹³C label from the 4-position of the L-Tyrosine ring to other carbon positions within the same molecule or to different metabolites altogether. This occurs when L-Tyrosine-4-¹³C is catabolized, and its labeled carbon enters central metabolic pathways, such as the Tricarboxylic Acid (TCA) cycle. The ¹³C label is then incorporated into various other molecules, leading to labeling patterns that do not correspond to the direct metabolic fate of the intact L-Tyrosine molecule.
Q2: Why is the 4-¹³C label from L-Tyrosine susceptible to scrambling?
A2: The scrambling of the 4-¹³C label from L-Tyrosine is primarily due to its catabolic pathway. L-Tyrosine is broken down into fumarate and acetoacetate.[1] Fumarate is an intermediate of the TCA cycle.[2] When the ¹³C-labeled fumarate enters the TCA cycle, the label can be incorporated into other TCA cycle intermediates and subsequently into a wide range of other metabolites, including other amino acids and lipids.
Q3: What are the primary consequences of metabolic scrambling in my experiments?
A3: Metabolic scrambling can significantly impact the interpretation of your experimental results. The primary consequences include:
Inaccurate Metabolic Flux Analysis (MFA): Scrambling can lead to erroneous calculations of metabolic pathway activities, as the labeling patterns of downstream metabolites will not accurately reflect the flux through the intended pathway.
Misinterpretation of Metabolic Fates: You might incorrectly conclude that a metabolite is being synthesized from a particular pathway when, in fact, it has only incorporated a scrambled ¹³C label.
Dilution of Isotopic Enrichment: The distribution of the ¹³C label across multiple metabolites will dilute the isotopic enrichment in any single metabolite, potentially making it harder to detect and quantify.
Q4: How can I detect if metabolic scrambling of L-Tyrosine-4-¹³C is occurring in my experiment?
A4: Detecting metabolic scrambling typically involves analyzing the mass isotopomer distributions (MIDs) of key metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Look for the following indicators:
¹³C enrichment in unexpected metabolites: Finding the ¹³C label in metabolites that are not direct products of tyrosine metabolism is a strong indicator of scrambling.
Atypical labeling patterns in TCA cycle intermediates: The presence of ¹³C labels in TCA cycle intermediates like malate, citrate, or succinate, especially in multiple carbon positions, suggests the entry of the label from tyrosine catabolism.
Comparison with control experiments: Comparing the labeling patterns from L-Tyrosine-4-¹³C with those from other labeled precursors (e.g., ¹³C-glucose) can help differentiate between direct pathways and scrambling.
Troubleshooting Guides
Problem 1: I am observing ¹³C enrichment in TCA cycle intermediates and other amino acids when using L-Tyrosine-4-¹³C.
Possible Cause: The ¹³C label from the catabolism of L-Tyrosine-4-¹³C has entered the TCA cycle as fumarate.
Troubleshooting Steps:
Acknowledge the pathway: Recognize that the degradation of tyrosine to fumarate is a known metabolic route.[1]
Quantify the contribution: Use metabolic flux analysis software that can account for the entry of carbon from tyrosine into the TCA cycle. This will allow you to mathematically correct for the scrambling.
Modify experimental design: If possible, use an L-Tyrosine isotopologue with the label on a carbon that is lost as CO₂ during catabolism before entering the TCA cycle, though this may not be suitable for all experimental questions.
Supplement the media: In cell culture experiments, supplementing the media with an excess of unlabeled metabolites that are downstream of the scrambling point (e.g., unlabeled fumarate or malate) can help dilute the scrambled ¹³C label.
Problem 2: The isotopic enrichment of my target metabolite, a direct product of tyrosine metabolism, is lower than expected.
Possible Cause 1: Dilution from endogenous unlabeled pools.
Troubleshooting Steps:
Increase incubation time: Allow more time for the labeled L-Tyrosine-4-¹³C to incorporate into the cellular pools and reach isotopic steady state.
Optimize substrate concentration: Ensure that the concentration of L-Tyrosine-4-¹³C in the medium is sufficient to compete with endogenous synthesis or unlabeled sources.
Possible Cause 2: The ¹³C label is being distributed to other metabolites through scrambling, reducing the amount available for your target metabolite.
Troubleshooting Steps:
Inhibit catabolism: If experimentally feasible, consider using a pharmacological inhibitor of an enzyme in the tyrosine catabolic pathway, such as 4-hydroxyphenylpyruvate dioxygenase.
Use specific cell lines: Employ cell lines with known deficiencies in the tyrosine catabolic pathway if appropriate for your research question.
Data Presentation
While specific quantitative data on the scrambling of L-Tyrosine-4-¹³C is highly dependent on the experimental system (cell type, organism, nutritional state), the following table illustrates a hypothetical scenario of how scrambling can affect the isotopic enrichment of key metabolites.
Metabolite
Expected ¹³C Enrichment (No Scrambling)
Observed ¹³C Enrichment (With Scrambling)
Potential Interpretation of Scrambling
L-Tyrosine
High
High
Direct uptake of the labeled precursor.
Dopamine
High
High
Direct synthesis from labeled tyrosine.
Fumarate
None
Moderate to High
Entry of the ¹³C label from tyrosine catabolism.
Malate
None
Moderate
Conversion of labeled fumarate in the TCA cycle.
Citrate
None
Low to Moderate
Incorporation of the ¹³C label through the TCA cycle.
Glutamate
None
Low
Synthesis from ¹³C-labeled α-ketoglutarate in the TCA cycle.
Experimental Protocols
Protocol 1: General Workflow for a ¹³C Labeling Experiment with L-Tyrosine-4-¹³C
Cell Culture Preparation:
Culture cells in standard medium to the desired confluency or cell density.
Ensure cells are in the exponential growth phase for optimal metabolic activity.
Isotope Labeling:
Remove the standard medium.
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
Add the experimental medium containing L-Tyrosine-4-¹³C at the desired concentration.
Incubate for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.
Metabolite Extraction:
Aspirate the labeling medium.
Quench metabolism rapidly by washing the cells with ice-cold PBS.
Add a pre-chilled extraction solvent (e.g., 80% methanol) and scrape the cells.
Incubate at -80°C for at least 15 minutes.
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
Sample Analysis:
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
Resuspend the dried metabolites in a suitable solvent for analysis.
Analyze the samples using LC-MS, GC-MS, or NMR to determine the isotopic enrichment in target metabolites.
Data Analysis:
Correct for the natural abundance of ¹³C.
Calculate the mass isotopomer distributions (MIDs) for each metabolite of interest.
Use metabolic flux analysis software to model the data and quantify fluxes, accounting for the entry of ¹³C from tyrosine into the TCA cycle.
Mandatory Visualizations
Caption: Catabolic pathway of L-Tyrosine leading to the TCA cycle.
Caption: General experimental workflow for a ¹³C labeling study.
Technical Support Center: Quantifying Low-Abundance Proteins with L-Tyrosine-4-13C
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for quantifying low-abundance...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for quantifying low-abundance proteins using L-Tyrosine-4-13C metabolic labeling.
Frequently Asked Questions (FAQs)
Q1: Why is quantifying low-abundance proteins challenging?
A1: The primary challenge lies in the vast dynamic range of protein expression in cells. High-abundance proteins can constitute a significant portion of the total protein content, often masking the signals from low-abundance proteins during mass spectrometry analysis.[1] This makes the detection and accurate quantification of scarce proteins, which are often critical in signaling pathways and as drug targets, particularly difficult. Furthermore, low-abundance proteins are more susceptible to loss during sample preparation and fractionation steps.[1]
Q2: What are the advantages of using L-Tyrosine-4-13C for SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)?
A2: L-Tyrosine-4-13C labeling is particularly advantageous for studying signaling pathways, as tyrosine phosphorylation is a key post-translational modification that is often of low stoichiometry.[2][3][4] By specifically labeling tyrosine residues, researchers can accurately quantify changes in the phosphorylation status of proteins, even for low-abundance species. This targeted approach simplifies data analysis compared to labeling more abundant amino acids and provides a clear window into tyrosine kinase-mediated signaling events.[5]
Q3: How can I ensure complete labeling of my proteins with L-Tyrosine-4-13C?
A3: Complete metabolic incorporation of the labeled amino acid is crucial for accurate quantification. To achieve this, it is recommended to culture your cells for at least five to six doublings in the SILAC medium containing L-Tyrosine-4-13C.[6] It is also essential to use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled L-Tyrosine which would lead to incomplete labeling and skewed quantification ratios.[2]
Q4: I'm having trouble dissolving L-Tyrosine-4-13C in my cell culture medium. What can I do?
A4: L-Tyrosine has a notoriously low solubility in aqueous solutions at neutral pH (around 0.45 mg/mL).[7][8] To overcome this, you can prepare a concentrated stock solution by dissolving the L-Tyrosine-4-13C in a solution with an extreme pH (either acidic, below pH 2, or alkaline, above pH 9) and then neutralizing it as you add it to your medium.[7] Alternatively, using a more soluble dipeptide form, such as Glycyl-L-tyrosine, can increase the solubility by up to 50 times at neutral pH.[8][9]
Q5: Can L-Tyrosine-4-13C be metabolically converted to other amino acids, affecting my quantification?
A5: In mammalian cells, L-Tyrosine is synthesized from the essential amino acid L-Phenylalanine.[10] Therefore, it is critical to use a phenylalanine-deficient medium to prevent the cellular synthesis of unlabeled tyrosine, which would dilute the isotopic label and lead to inaccurate quantification. While tyrosine is a precursor for other biomolecules like neurotransmitters and hormones, the core metabolic pathway for protein synthesis will directly incorporate the labeled tyrosine.[10] Unlike the well-documented conversion of arginine to proline in some cell lines, significant metabolic conversion of the tyrosine backbone that would impact SILAC quantification is not a commonly reported issue.
Troubleshooting Guides
Issue 1: Poor or No Signal for Low-Abundance Proteins of Interest
Possible Causes and Solutions:
Cause
Solution
High Sample Complexity
The vast number of peptides from high-abundance proteins can suppress the ionization of low-abundance peptides. Solution: Implement fractionation strategies either at the protein level (e.g., SDS-PAGE, size exclusion chromatography) or at the peptide level (e.g., strong cation exchange, high pH reversed-phase chromatography) to reduce complexity before LC-MS/MS analysis.
Insufficient Enrichment
Your protein of interest is present at levels below the detection limit of the mass spectrometer. Solution: Employ enrichment techniques. For phosphotyrosine studies, immunoprecipitation using anti-phosphotyrosine antibodies is a highly effective method to enrich for tyrosine-phosphorylated proteins and peptides.[2][11][12] Other affinity-based methods targeting your protein of interest or a purification tag can also be used.
Sample Loss During Preparation
Low-abundance proteins are more prone to being lost during various sample handling steps. Solution: Minimize the number of sample preparation steps. Consider using in-solution digestion instead of in-gel digestion to reduce peptide loss. Use low-protein-binding tubes and pipette tips.
Inadequate Starting Material
The initial amount of cellular material is insufficient to yield a detectable amount of the low-abundance protein. Solution: Increase the amount of starting material. For cell culture experiments, this means growing and harvesting a larger number of cells.
Issue 2: Inaccurate or Inconsistent Quantification Ratios
Possible Causes and Solutions:
Cause
Solution
Incomplete Labeling
The "heavy" cell population has not fully incorporated the L-Tyrosine-4-13C. This leads to the presence of "light" peptides in the heavy sample, artificially lowering the heavy-to-light ratio. Solution: Ensure a sufficient number of cell doublings (at least 5-6) in the SILAC medium.[6] Always use dialyzed FBS to avoid contamination with unlabeled amino acids.[2] It is also good practice to perform a small-scale pilot experiment to confirm labeling efficiency by mass spectrometry before proceeding with the main experiment.
Unequal Mixing of "Light" and "Heavy" Samples
An inaccurate protein concentration measurement prior to mixing the cell lysates will lead to skewed ratios. Solution: Use a reliable protein quantification assay (e.g., BCA assay) and carefully measure the protein concentration of both the "light" and "heavy" lysates multiple times before mixing them in a 1:1 ratio.
Co-eluting Peptides with Similar m/z
In the mass spectrometer, a peptide from another protein with a similar mass-to-charge ratio might co-elute with your peptide of interest, interfering with accurate quantification. Solution: Use a high-resolution mass spectrometer to better distinguish between closely eluting peptides. Ensure that your chromatography provides good separation. Check the extracted ion chromatograms for your peptides to ensure clean peaks without significant interference.
Experimental Protocols
Protocol 1: SILAC Labeling with L-Tyrosine-4-13C
Media Preparation:
Prepare two types of SILAC media: "light" and "heavy." Both should be based on a DMEM or RPMI-1640 formulation that is deficient in L-Tyrosine and L-Phenylalanine.
For the "light" medium, supplement with unlabeled L-Tyrosine and L-Phenylalanine at their normal concentrations.
For the "heavy" medium, supplement with L-Tyrosine-4-13C and unlabeled L-Phenylalanine.
Note on Solubility: Due to the low solubility of L-Tyrosine, it is recommended to first dissolve it in a small volume of 0.1 M HCl, and then add it to the medium, adjusting the final pH with NaOH if necessary. Alternatively, use a soluble dipeptide form.
Supplement both media with 10% dialyzed fetal bovine serum and appropriate antibiotics.
Cell Culture and Labeling:
Split your cell line into two populations and culture them in the "light" and "heavy" SILAC media, respectively.
Culture the cells for at least five to six doublings to ensure near-complete incorporation of the labeled amino acid.
Monitor cell growth and morphology to ensure that the labeling does not adversely affect cell health.
Experimental Treatment and Cell Lysis:
Once labeling is complete, apply your experimental treatment to one or both cell populations.
Harvest the cells, wash with ice-cold PBS, and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
Protein Quantification and Mixing:
Determine the protein concentration of the "light" and "heavy" cell lysates using a BCA assay.
Mix equal amounts of protein from the "light" and "heavy" lysates.
Protocol 2: Enrichment of Phosphotyrosine-Containing Peptides
Protein Digestion:
Reduce the disulfide bonds in the mixed protein lysate with DTT and alkylate the cysteine residues with iodoacetamide.
Digest the proteins into peptides overnight using sequencing-grade trypsin.
Peptide Desalting:
Desalt the resulting peptide mixture using a C18 StageTip or a similar solid-phase extraction method.
Immunoprecipitation:
Incubate the desalted peptides with agarose beads conjugated to an anti-phosphotyrosine antibody (e.g., P-Tyr-100) to capture phosphotyrosine-containing peptides.[3]
Wash the beads extensively to remove non-specifically bound peptides.
Elution:
Elute the enriched phosphotyrosine peptides from the antibody beads using an acidic solution (e.g., 0.1% trifluoroacetic acid).
Sample Preparation for Mass Spectrometry:
Desalt the eluted phosphopeptides using a C18 StageTip.
Resuspend the final sample in a solution compatible with your LC-MS/MS system (e.g., 0.1% formic acid in water).
Quantitative Data Presentation
For clear and concise presentation of your quantitative data, we recommend using structured tables. Below are examples for presenting protein and phosphopeptide quantification results from a SILAC experiment.
Technical Support Center: Protocol Refinement for Consistent L-Tyrosine-4-13C Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable L-Tyrosine-...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable L-Tyrosine-4-13C labeling for their experiments.
Troubleshooting Guides
This section addresses common issues encountered during L-Tyrosine-4-13C labeling experiments in a question-and-answer format.
Question: Why am I observing low or inconsistent incorporation of L-Tyrosine-4-13C into my proteins?
Answer: Several factors can contribute to poor labeling efficiency. Consider the following troubleshooting steps:
L-Tyrosine Solubility: L-Tyrosine has very low solubility in neutral pH cell culture media (less than 0.5 g/L)[1][2]. This is a primary cause of inconsistent availability and, consequently, poor labeling.
Solution 1: Use a Highly Soluble Tyrosine Source: Consider replacing standard L-Tyrosine with more soluble alternatives. See Table 1 for a comparison of different tyrosine sources. Chemically modified versions like Glycyl-L-tyrosine or Phospho-L-tyrosine can significantly improve solubility and ensure consistent availability in your culture medium[1][2].
Solution 2: Prepare a High-pH Stock Solution: You can prepare a concentrated stock solution of L-Tyrosine by dissolving it in an alkaline solution (e.g., water adjusted to pH ≥ 13 with NaOH)[1]. However, this must be added to the bioreactor carefully to avoid pH spikes that can negatively impact cell health[1].
Suboptimal L-Tyrosine Concentration: Tyrosine depletion during cell culture can lead to reduced protein synthesis and even misincorporation of other amino acids like phenylalanine or histidine[3][4].
Solution: Monitor the L-Tyrosine concentration in your culture supernatant throughout the experiment using HPLC[1]. Adjust your feeding strategy based on the specific consumption rate of your cell line to maintain a sufficient concentration.
Incomplete Adaptation to Labeling Medium: Cells require a period of adaptation to the labeling medium to ensure that the intracellular pool of unlabeled tyrosine is depleted and replaced with the 13C-labeled version.
Solution: Culture your cells for at least five to six doublings in the L-Tyrosine-4-13C containing medium before starting your experiment to ensure complete incorporation (>95%).
Question: I am seeing unexpected mass shifts in my mass spectrometry data, suggesting isotopic scrambling. What could be the cause and how can I mitigate it?
Answer: Isotopic scrambling occurs when the 13C label from L-Tyrosine-4-13C is metabolically converted and incorporated into other molecules. While L-Tyrosine is a relatively stable amino acid, its degradation pathway can lead to the transfer of the 13C label.
Metabolic Degradation: Tyrosine is degraded in vivo to fumarate and acetoacetate[5]. The 13C label at the 4-position of the phenolic ring can potentially enter the central carbon metabolism through these intermediates. In cancer cells, tyrosine metabolism can be particularly active and contribute to the acetyl-CoA pool[6][7].
Solution 1: Use a Specific Inhibitor: If a specific metabolic pathway is suspected of causing scrambling, consider using a targeted inhibitor for that pathway. However, this may have other unintended effects on cell metabolism.
Solution 2: Shorten Labeling Time: For rapidly proliferating cells, a shorter labeling time might be sufficient to achieve adequate incorporation while minimizing the extent of metabolic conversion and scrambling.
Solution 3: Perform Metabolic Tracing Studies: To confirm the source of scrambling, you can perform metabolic fate tracing studies using uniformly 13C-labeled tyrosine to map the distribution of the label into other metabolites[8].
Question: My cell growth is impaired after switching to the L-Tyrosine-4-13C labeling medium. What should I do?
Answer: A decline in cell viability or growth rate can be due to several factors related to the custom medium.
Toxicity of L-Tyrosine Source: Ensure the purity of the L-Tyrosine-4-13C. Impurities could be toxic to the cells.
Solution: Use a high-purity, cell-culture tested L-Tyrosine-4-13C from a reputable supplier.
Media Formulation Issues: The preparation of custom labeling media can sometimes lead to imbalances in other essential nutrients.
Solution: Double-check the composition of your labeling medium to ensure all essential amino acids and other nutrients are present at optimal concentrations. When possible, use a commercially available tyrosine-free medium as the base for your labeling medium.
pH and Osmolality: The addition of a high-pH L-Tyrosine stock solution or other components can alter the pH and osmolality of the final medium.
Solution: After preparing the labeling medium, verify that the pH and osmolality are within the optimal range for your cell line and adjust as necessary.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of L-Tyrosine-4-13C to use in the labeling medium?
A1: The optimal concentration can vary depending on the cell line and culture conditions. For CHO cells, which are commonly used for recombinant protein production, maintaining a sufficient tyrosine concentration is critical to avoid decreased productivity and sequence variants[3][4]. It is recommended to monitor the tyrosine consumption rate of your specific cell line and adjust the concentration in the feed to ensure it does not become a limiting nutrient[1].
Q2: How can I accurately quantify the labeling efficiency of L-Tyrosine-4-13C?
A2: The most common method for quantifying labeling efficiency is through mass spectrometry. After protein extraction and digestion (e.g., with trypsin), the resulting peptides are analyzed by LC-MS/MS. The ratio of the peak intensities for the 13C-labeled peptides to the unlabeled peptides is used to calculate the percentage of incorporation.
Q3: Are there alternatives to L-Tyrosine to overcome solubility issues?
A3: Yes, several more soluble alternatives are available. These include L-Tyrosine disodium salt dihydrate, Glycyl-L-tyrosine (a dipeptide), and Phospho-L-tyrosine disodium salt. These compounds can significantly increase the concentration of available tyrosine in neutral pH media, reducing the risk of precipitation and ensuring a more consistent supply to the cells[1][2][3][9].
Q4: Can the 13C label from L-Tyrosine-4-13C be transferred to other amino acids?
A4: While less common than with other amino acids like arginine, metabolic conversion is possible. The degradation of tyrosine produces fumarate and acetoacetate, which are intermediates in the TCA cycle[5]. The 13C label could potentially be incorporated into other amino acids that are synthesized from TCA cycle intermediates. The extent of this scrambling depends on the metabolic state of the cells.
Data Presentation
Table 1: Comparison of Solubility for Different L-Tyrosine Sources
Other necessary supplements (e.g., glutamine, antibiotics)
Sterile water for cell culture
5 M Sodium Hydroxide (NaOH) (optional, for high-pH stock)
Sterile filter units (0.22 µm)
Procedure:
Prepare Base Medium: Reconstitute the tyrosine-free medium powder in sterile water according to the manufacturer's instructions. Add all necessary supplements except for L-Tyrosine.
Prepare L-Tyrosine-4-13C Stock Solution:
Method A (Direct Dissolution in Acidic Medium - for lower concentrations): For lower required concentrations, attempt to dissolve the L-Tyrosine-4-13C directly in the slightly acidic base medium with vigorous stirring. This may take a significant amount of time.
Method B (Alkaline Stock Solution - for higher concentrations):
a. In a sterile container, add approximately 80% of the final required volume of sterile water.
b. Adjust the pH of the water to ≥ 13 using 5 M NaOH[1].
c. Slowly add the L-Tyrosine-4-13C powder while stirring continuously until fully dissolved.
d. Adjust the final volume with sterile water.
e. Sterile filter the stock solution using a 0.22 µm filter.
Prepare Final Labeling Medium:
Aseptically add the L-Tyrosine-4-13C stock solution to the base medium to achieve the desired final concentration.
If using an alkaline stock, add it slowly while gently stirring the medium to avoid localized pH shocks and precipitation.
Add dialyzed FBS (if required) and any other remaining supplements.
Final Quality Control:
Measure the pH and osmolality of the final labeling medium and adjust if necessary to be within the optimal range for your cell line.
Sterile filter the complete labeling medium using a 0.22 µm filter.
Store the medium at 4°C and protect from light.
Protocol 2: Cell Culture and Labeling
Cell Adaptation: Thaw and culture cells in standard (unlabeled) medium to recover and reach a healthy growth phase.
Switch to Labeling Medium: Once cells are actively proliferating, replace the standard medium with the prepared L-Tyrosine-4-13C labeling medium.
Incorporation Phase: Culture the cells for a minimum of five to six population doublings in the labeling medium to ensure near-complete incorporation of the labeled amino acid. Passage the cells as needed during this phase, always using the labeling medium.
Experimental Treatment: Once labeling is complete, perform your experimental manipulations (e.g., drug treatment, stimulation).
Harvesting: Harvest the cells by centrifugation. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove any residual medium. The cell pellets can be stored at -80°C until further processing.
Protocol 3: Sample Preparation for Mass Spectrometry
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer containing protease and phosphatase inhibitors. Lyse the cells using an appropriate method (e.g., sonication, freeze-thaw cycles).
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Reduction and Alkylation:
Reduce the disulfide bonds in the proteins by adding a reducing agent (e.g., DTT) and incubating at an elevated temperature.
Alkylate the free sulfhydryl groups by adding an alkylating agent (e.g., iodoacetamide) to prevent the reformation of disulfide bonds.
Protein Digestion:
Dilute the protein sample with a digestion buffer (e.g., ammonium bicarbonate) to reduce the concentration of denaturants.
Add a protease, such as trypsin, at an appropriate enzyme-to-protein ratio (e.g., 1:50) and incubate overnight at 37°C.
Peptide Cleanup:
Acidify the digest to stop the enzymatic reaction.
Desalt and concentrate the peptides using a C18 solid-phase extraction method (e.g., StageTips or ZipTips) to remove salts and detergents that can interfere with mass spectrometry analysis.
LC-MS/MS Analysis:
Resuspend the cleaned peptides in a suitable solvent for mass spectrometry.
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Visualizations
Caption: Workflow for L-Tyrosine-4-13C labeling from media preparation to analysis.
Caption: Potential metabolic pathways of the 13C label from L-Tyrosine-4-13C.
A Researcher's Guide to Validating L-Tyrosine-4-13C Mass Spectrometry Results
For researchers utilizing isotopically labeled compounds, rigorous validation of mass spectrometry (MS) results is paramount to ensure data accuracy and reliability. This guide provides a comprehensive comparison and det...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers utilizing isotopically labeled compounds, rigorous validation of mass spectrometry (MS) results is paramount to ensure data accuracy and reliability. This guide provides a comprehensive comparison and detailed protocols for the validation of L-Tyrosine-4-13C, a specific stable isotope-labeled amino acid used in metabolic research and proteomics.
Physicochemical Properties and Expected Mass Spectra
L-Tyrosine-4-13C is structurally identical to its unlabeled counterpart, with the exception of a single Carbon-13 isotope at the fourth carbon position on the phenyl ring. This substitution results in a predictable mass shift, which is the basis for its detection and differentiation by mass spectrometry. The primary validation step involves comparing the experimentally observed mass-to-charge ratio (m/z) with the theoretical value.
The molecular formula for unlabeled L-Tyrosine is C₉H₁₁NO₃.[1][2][3] For L-Tyrosine-4-¹³C, the formula can be represented as (¹²C)₈(¹³C)₁H₁₁NO₃. This single isotopic substitution increases the monoisotopic mass by approximately 1.003355 Da.
Table 1: Theoretical vs. Observed m/z for L-Tyrosine and L-Tyrosine-4-¹³C Parent Ions
Compound
Molecular Formula
Theoretical Monoisotopic Mass (Da)
[M+H]⁺ (Positive Ion Mode)
Expected m/z
Unlabeled L-Tyrosine
C₉H₁₁NO₃
181.0739
C₉H₁₂NO₃⁺
182.0812
L-Tyrosine-4-¹³C
(¹²C)₈(¹³C)₁H₁₁NO₃
182.0772
(¹²C)₈(¹³C)₁H₁₂NO₃⁺
183.0846
Fragmentation Analysis for Structural Confirmation
Tandem mass spectrometry (MS/MS) is essential for confirming the identity of the compound by analyzing its fragmentation pattern. When the protonated molecule ([M+H]⁺) is subjected to collision-induced dissociation (CID), it breaks into characteristic product ions. The presence of the ¹³C label on the phenyl ring will cause a +1 Da mass shift in any fragment that retains this part of the molecule.
A common fragmentation pathway for tyrosine involves the loss of the carboxyl group (-COOH) and parts of the amino acid side chain, resulting in a stable immonium ion.[4]
Table 2: Expected m/z for Key Fragments of L-Tyrosine vs. L-Tyrosine-4-¹³C
Fragmentation Description
Key Fragment Structure
Unlabeled L-Tyrosine Fragment m/z
L-Tyrosine-4-¹³C Fragment m/z
¹³C Label Retained?
Parent Ion [M+H]⁺
[C₉H₁₁NO₃ + H]⁺
182.08
183.08
Yes
Immonium Ion
[C₈H₁₀NO]⁺
136.08
137.08
Yes
Loss of H₂O
[C₉H₉NO₂ + H]⁺
164.07
165.07
Yes
Note: m/z values are rounded for clarity. High-resolution mass spectrometry is required to distinguish these from other isobaric species.
Experimental Protocol for Validation
This protocol outlines a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow for the identification and relative quantification of L-Tyrosine-4-¹³C.
A. Sample Preparation:
Standard Preparation: Prepare a 1 mg/mL stock solution of L-Tyrosine-4-¹³C and unlabeled L-Tyrosine in a suitable solvent (e.g., 0.1% formic acid in water).
Working Solutions: Create a dilution series (e.g., from 1 ng/mL to 1000 ng/mL) for both labeled and unlabeled standards.
Biological Sample Spiking: For method validation in a biological matrix (e.g., plasma, cell lysate), spike a known concentration of L-Tyrosine-4-¹³C into the matrix to assess recovery and matrix effects.
Protein Precipitation (for biological samples): Add 3 volumes of ice-cold methanol or acetonitrile to 1 volume of the biological sample. Vortex and centrifuge at >12,000 x g for 10 minutes at 4°C to pellet proteins.
Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.
B. LC-MS/MS Analysis:
Liquid Chromatography (LC):
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: A typical gradient would be 2-98% B over 5-10 minutes.
A Researcher's Guide: Comparing L-Tyrosine-4-¹³C and ¹⁵N-Tyrosine for Metabolic Studies
For researchers, scientists, and drug development professionals, the precise interrogation of metabolic pathways is paramount. Stable isotope-labeled amino acids are indispensable tools in this pursuit, with L-Tyrosine-4...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the precise interrogation of metabolic pathways is paramount. Stable isotope-labeled amino acids are indispensable tools in this pursuit, with L-Tyrosine-4-¹³C and ¹⁵N-Tyrosine emerging as two powerful tracers. This guide provides an objective comparison of their performance in metabolic studies, supported by experimental data and detailed methodologies, to aid in the selection of the optimal tracer for your research needs.
At a Glance: Key Differences and Applications
The choice between L-Tyrosine-4-¹³C and ¹⁵N-Tyrosine hinges on the specific metabolic question being addressed. While both are stable, non-radioactive isotopes that are safe for in vivo studies, their fundamental atomic differences dictate their primary applications.[] ¹³C-labeling is the gold standard for metabolic flux analysis (MFA), as it allows for the tracing of the carbon backbone of tyrosine through various metabolic pathways.[] In contrast, ¹⁵N-labeling is predominantly used for studying nitrogen metabolism and protein turnover, enabling the quantification of protein synthesis rates.[]
Feature
L-Tyrosine-4-¹³C
¹⁵N-Tyrosine
Primary Application
Metabolic Flux Analysis (MFA)
Protein Synthesis and Turnover Rate Measurement
Tracer Principle
Traces the carbon skeleton of tyrosine
Traces the amino group (nitrogen) of tyrosine
Key Insights
Quantifies the relative and absolute rates of metabolic reactions and pathway utilization.
Determines the rate of new protein synthesis and degradation.
Analytical Technique
Primarily Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
Primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) of peptides.
Natural Abundance
~1.1%
~0.37%
Mass Shift
+1 Da at the 4-position of the phenyl ring
+1 Da at the nitrogen atom
Performance Comparison: A Data-Driven Perspective
Direct comparative studies utilizing both L-Tyrosine-4-¹³C and ¹⁵N-Tyrosine for the same metabolic endpoint are limited in publicly available literature. However, by examining studies that employ each tracer for their respective primary applications, we can infer their performance characteristics.
Metabolic Flux Analysis with L-Tyrosine-4-¹³C
Metabolic flux analysis with ¹³C-labeled tracers provides a quantitative snapshot of the intricate network of metabolic reactions within a cell. The incorporation of the ¹³C label from L-Tyrosine-4-¹³C into downstream metabolites allows for the calculation of pathway fluxes.
Parameter
Typical Value/Range
Reference
Tracer Incorporation into Proteinogenic Amino Acids
Varies depending on the amino acid and metabolic pathway activity.
Protein Synthesis Rate Measurement with ¹⁵N-Tyrosine
The rate of protein synthesis is a critical indicator of cellular health and response to stimuli. ¹⁵N-Tyrosine is incorporated into newly synthesized proteins, and the ratio of labeled to unlabeled peptides, measured by mass spectrometry, is used to calculate the fractional synthesis rate (FSR).
Metabolic Flux Analysis (MFA) using L-Tyrosine-4-¹³C
This protocol outlines a general workflow for a ¹³C-MFA experiment in cultured cells.
1. Cell Culture and Labeling:
Culture cells in a medium containing a known concentration of L-Tyrosine-4-¹³C. The concentration and labeling duration will depend on the cell type and the specific pathways being investigated.
Ensure cells are in a state of metabolic and isotopic steady-state. This is typically achieved after several cell doublings in the labeling medium.[5]
2. Quenching and Metabolite Extraction:
Rapidly quench metabolism by aspirating the medium and adding a cold solvent mixture (e.g., 80% methanol at -80°C).
Scrape the cells and collect the cell suspension.
Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.
3. Sample Derivatization for GC-MS Analysis:
Dry the metabolite extract under a stream of nitrogen.
Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is silylation using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
4. GC-MS Analysis:
Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer.
The GC separates the derivatized amino acids, and the MS detects the mass-to-charge ratio of the fragments, revealing the ¹³C labeling pattern.[3]
5. Data Analysis and Flux Calculation:
Use specialized software (e.g., INCA, Metran) to analyze the mass isotopomer distributions.[6]
The software uses metabolic models and the experimental labeling data to calculate the metabolic fluxes.[2][6]
Protein Synthesis Rate Measurement using ¹⁵N-Tyrosine
This protocol provides a general workflow for measuring protein synthesis rates in cultured cells.
1. Cell Culture and Labeling:
Culture cells in a medium containing a known enrichment of ¹⁵N-Tyrosine. A common approach is to use a medium where a certain percentage of the tyrosine is ¹⁵N-labeled.
The labeling period can range from a few hours to several days, depending on the protein turnover rates.[4]
2. Cell Lysis and Protein Extraction:
Harvest the cells and lyse them using a suitable lysis buffer containing protease inhibitors.
Quantify the total protein concentration using a standard protein assay.
3. Protein Digestion:
Reduce and alkylate the protein sample to denature the proteins and modify cysteine residues.
Digest the proteins into peptides using a specific protease, most commonly trypsin.[7]
4. Peptide Cleanup and LC-MS/MS Analysis:
Desalt the peptide mixture using a C18 solid-phase extraction column.[7]
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The LC separates the peptides, and the MS/MS fragments the peptides to determine their sequence and the incorporation of ¹⁵N.[7][8]
5. Data Analysis:
Identify peptides and quantify the relative abundance of the ¹⁵N-labeled and unlabeled versions of each peptide using specialized proteomics software.
Calculate the fractional synthesis rate (FSR) for each protein based on the precursor (¹⁵N-Tyrosine enrichment in the medium or intracellular pool) and product (¹⁵N enrichment in the protein) enrichments.
Visualizing the Metabolic Landscape
Catecholamine Synthesis Pathway
Tyrosine is a crucial precursor for the synthesis of catecholamines, a class of neurotransmitters and hormones that includes dopamine, norepinephrine, and epinephrine.[9][10][11]
A Researcher's Guide: L-Tyrosine-4-¹³C vs. Deuterium-Labeled Tyrosine for Protein Turnover Studies
For researchers, scientists, and drug development professionals, the precise measurement of protein turnover is critical for understanding the dynamics of biological systems in both health and disease. Stable isotope lab...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the precise measurement of protein turnover is critical for understanding the dynamics of biological systems in both health and disease. Stable isotope labeling, coupled with mass spectrometry, has become the gold standard for these investigations. Among the various tracers available, L-Tyrosine-4-¹³C and deuterium-labeled tyrosine are two common choices. This guide provides an objective comparison of their performance, supported by experimental principles and methodologies, to aid in the selection of the most appropriate tracer for your research needs.
Principle of Stable Isotope Labeling for Protein Turnover
The fundamental principle behind using stable isotopes to measure protein turnover is the introduction of a "heavy" labeled amino acid into the biological system. As new proteins are synthesized, they incorporate this labeled amino acid. By monitoring the rate of incorporation of the "heavy" label and the dilution of the unlabeled "light" form over time using mass spectrometry, researchers can calculate the rates of protein synthesis and degradation.
Performance Comparison: L-Tyrosine-4-¹³C vs. Deuterium-Labeled Tyrosine
While direct head-to-head experimental data comparing L-Tyrosine-4-¹³C and a specific deuterium-labeled tyrosine for protein turnover is limited in the current literature, a comparison can be drawn based on the general properties of ¹³C and deuterium labeling and findings from studies comparing other ¹³C- and deuterium-labeled amino acids.
A study comparing ¹³C-diethylation and deuterium-diethylation for quantitative proteomics found that while both methods could identify and quantify a similar number of proteins, the ¹³C-labeling resulted in a lower variance of quantitative peptide ratios, leading to higher precision.[1] This suggests that ¹³C-labeled compounds may offer analytical advantages in reducing isotopic effects that can complicate data analysis.
Table 1: Comparison of L-Tyrosine-4-¹³C and Deuterium-Labeled Tyrosine for Protein Turnover Analysis
Feature
L-Tyrosine-4-¹³C
Deuterium-Labeled Tyrosine
Isotopic Purity
Typically high (>99%)
Can be high, but may have lower isotopic purity for multiply-deuterated species.
Mass Shift
Discrete and predictable (+1 Da per ¹³C)
Can be variable depending on the number and position of deuterium atoms.
Chromatographic Separation
Co-elutes with the unlabeled analog.
May exhibit a slight shift in retention time compared to the unlabeled analog due to the deuterium isotope effect.[1]
Metabolic Burden
Generally considered to have minimal metabolic effects.
High levels of deuterium can have toxic effects on cells and organisms.[2]
Analytical Complexity
Simpler mass spectra with clear separation of labeled and unlabeled peaks.
Can result in more complex and overlapping isotopic envelopes, especially with partial labeling.[3]
Cost
Generally more expensive than deuterated compounds.
Often more cost-effective, especially for deuterated water (D₂O) labeling.[4]
Tracer Introduction
Administered as a labeled amino acid in the diet or infusion.
Can be administered as a labeled amino acid or through deuterated water (D₂O) in the drinking water.[4][5]
Experimental Methodologies
The choice between L-Tyrosine-4-¹³C and deuterium-labeled tyrosine will also depend on the specific experimental design and the biological system under investigation. Below are detailed experimental protocols for protein turnover studies using a ¹³C-labeled amino acid and deuterated water (a common method for introducing deuterium).
Experimental Protocol: Protein Turnover Analysis using L-Tyrosine-4-¹³C
This protocol is a generalized approach for using a ¹³C-labeled amino acid and can be adapted for L-Tyrosine-4-¹³C.
Animal Acclimation and Diet:
Acclimate animals to a synthetic diet that is identical in composition to the labeled diet but contains unlabeled L-tyrosine. This minimizes any metabolic effects of switching diets.
The duration of acclimation can vary but is typically for one to two weeks.
Stable Isotope Labeling:
Switch the animals to the synthetic diet containing L-Tyrosine-4-¹³C. The labeled tyrosine should replace the unlabeled tyrosine at a known enrichment level.
Collect tissues or biofluids at various time points (e.g., 0, 3, 7, 14, and 21 days) to monitor the incorporation of the label.
Sample Preparation for Mass Spectrometry:
Extract proteins from the collected tissues or biofluids.
Quantify the protein concentration using a standard method like a BCA assay.
Perform in-solution or in-gel digestion of the proteins using an appropriate protease, such as trypsin.
Desalt the resulting peptide mixture.
LC-MS/MS Analysis:
Analyze the peptide mixtures using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
Data Analysis:
Identify peptides and proteins using a database search engine (e.g., MaxQuant, Proteome Discoverer).
Determine the isotopic enrichment of tyrosine in the precursor pool (e.g., from the blood or tissue free amino acid pool).[6][7][8][9]
Calculate the fractional synthesis rate (FSR) for each protein by measuring the rate of incorporation of L-Tyrosine-4-¹³C into its peptides over time, corrected for the precursor pool enrichment.
Experimental Protocol: Protein Turnover Analysis using Deuterated Water (D₂O)
This protocol outlines the use of D₂O for in vivo protein turnover studies.[5][10][11]
Deuterium Labeling:
Administer D₂O to the animals by providing it in their drinking water at a specific enrichment (e.g., 4-8%). A priming bolus injection of D₂O can be given to rapidly achieve the target body water enrichment.[12]
Collect tissues or biofluids at various time points.
Sample Preparation for Mass Spectrometry:
Follow the same protein extraction, quantification, digestion, and desalting steps as described for the ¹³C-labeling protocol.
LC-MS/MS Analysis:
Analyze the peptide mixtures using a high-resolution mass spectrometer.
Data Analysis:
Identify peptides and proteins.
Determine the body water enrichment by measuring the deuterium enrichment of a suitable surrogate, such as plasma alanine or by direct measurement of body water.[12]
Analyze the isotopic distribution of peptides to determine the rate of deuterium incorporation.
Calculate the FSR for each protein based on the rate of deuterium incorporation into its non-essential amino acids.[13]
Visualizing Key Pathways and Workflows
To effectively design and interpret protein turnover experiments, it is essential to understand the metabolic fate of the tracer and the overall experimental workflow.
Caption: General Experimental Workflow for Protein Turnover Analysis.
Conclusion
The choice between L-Tyrosine-4-¹³C and deuterium-labeled tyrosine for protein turnover studies depends on a balance of factors including experimental goals, budget, and the analytical capabilities of the laboratory. L-Tyrosine-4-¹³C may offer higher precision in quantification due to its discrete mass shift and minimal isotopic effects. Deuterium labeling, particularly with D₂O, provides a more cost-effective and less invasive method for labeling, although the data analysis can be more complex. For studies requiring the highest quantitative accuracy, L-Tyrosine-4-¹³C is likely the superior choice, while for large-scale or long-term in vivo studies where cost is a significant consideration, deuterium labeling presents a viable and powerful alternative. Ultimately, careful consideration of the experimental design, including the method of tracer administration and the approach for precursor pool enrichment measurement, is crucial for obtaining reliable and meaningful protein turnover data.
Cross-Validation of L-Tyrosine-4-13C Data with Antibody-Based Methods: A Comparative Guide
For researchers in proteomics, drug development, and molecular biology, accurately quantifying changes in protein expression and modification is paramount. This guide provides a comprehensive comparison between a mass sp...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers in proteomics, drug development, and molecular biology, accurately quantifying changes in protein expression and modification is paramount. This guide provides a comprehensive comparison between a mass spectrometry-based metabolic labeling technique using L-Tyrosine-4-13C and traditional antibody-based methods such as Western Blotting, ELISA, and Immunohistochemistry. Cross-validating results from these distinct methodologies, often referred to as orthogonal validation, provides a higher degree of confidence in experimental findings by confirming observations through independent techniques.[1][2]
Methodology Overview
L-Tyrosine-4-13C Metabolic Labeling: This technique involves introducing a stable, heavy isotope-labeled version of the amino acid L-Tyrosine into cell culture media.[3] As cells grow and synthesize new proteins, they incorporate L-Tyrosine-4-13C.[4] Subsequent analysis by mass spectrometry (MS) allows for the differentiation and quantification of "heavy" (newly synthesized) versus "light" (pre-existing) proteins. This approach provides a dynamic view of the proteome, enabling the measurement of protein synthesis, turnover, and post-translational modifications like phosphorylation. The unique signature of isotope-labeled peptides in a mass spectrometry experiment allows for the unequivocal identification of specific protein changes.[4]
Antibody-Based Methods: These long-established techniques rely on the high specificity of antibodies to detect a particular protein of interest.
Western Blot (WB): This method first separates proteins by size using gel electrophoresis, then transfers them to a membrane where a specific protein is detected using a primary antibody and a labeled secondary antibody.[5] It is widely used to confirm the presence and relative abundance of a target protein.
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based immunoassay designed for detecting and quantifying a specific antigen in a sample.[1][5] In a common "sandwich" ELISA format, a capture antibody immobilizes the protein of interest, which is then detected by another antibody, providing a highly sensitive and quantitative readout.[6][7][8]
Immunohistochemistry (IHC) & Immunofluorescence (IF): These techniques use antibodies to visualize the location and distribution of specific proteins within cells and tissues.[5][9] IHC typically uses an enzymatic reaction to create a colored precipitate at the antigen's location, while IF uses a fluorophore-conjugated antibody. These methods provide crucial spatial context but are often considered semi-quantitative.
Comparative Analysis: L-Tyrosine-4-13C vs. Antibody Methods
The choice of method depends on the specific research question, balancing the need for global, dynamic profiling with targeted, high-specificity validation.
Feature
L-Tyrosine-4-13C (with Mass Spectrometry)
Antibody-Based Methods (WB, ELISA, IHC)
Principle
Incorporation of a stable isotope into newly synthesized proteins, followed by mass-to-charge ratio analysis.[4]
Specific binding of an antibody to a protein epitope.[5][10]
Quantification
Absolute/Relative: Provides direct measurement of protein synthesis and turnover rates. Highly quantitative.
Relative (WB, IHC) to Absolute (ELISA): ELISA is the gold standard for absolute quantification against a standard curve.[7] WB is semi-quantitative.
Specificity
Determined by the unique mass of fragmented peptides, offering high confidence in protein identity.[4]
Dependent on the antibody's specificity and potential for cross-reactivity with off-target proteins.[1]
Discovery Power
High: Enables unbiased, global profiling of the proteome to identify all changing proteins, including novel substrates.[4]
Low: Targeted approach, limited to detecting only the specific protein the antibody recognizes.
Throughput
High: Can identify and quantify thousands of proteins in a single experiment.
Low to Medium: Generally analyzes one (WB, IHC) to dozens (multiplex ELISA) of proteins at a time.
Strengths
Unbiased global analysis, measures protein dynamics (synthesis/degradation), avoids antibody-related specificity issues.[4]
High sensitivity, established protocols, provides spatial information (IHC/IF), cost-effective for targeted analysis.
Limitations
Higher initial instrument cost, more complex data analysis, may not detect very low abundance proteins.
Antibody validation is critical and can be challenging[1], potential for non-specific binding, limited to known targets.
Experimental Protocols
Protocol 1: L-Tyrosine-4-13C Metabolic Labeling for Proteomic Analysis
Cell Culture: Culture cells in standard DMEM or RPMI-1640 medium. At ~70-80% confluency, switch to a custom medium depleted of normal L-Tyrosine and supplemented with L-Tyrosine-4-13C.
Labeling: Incubate cells in the labeling medium for a predetermined period (e.g., 24-48 hours) to allow for incorporation of the stable isotope into newly synthesized proteins.
Cell Lysis: After the labeling period, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
Protein Quantification: Determine the total protein concentration of the lysate using a standard assay like the Bradford or BCA assay.[11][12]
Sample Preparation for MS:
Take a defined amount of protein (e.g., 50 µg) from each sample.
Perform in-solution or in-gel trypsin digestion to generate peptides.
Clean up the resulting peptide mixture using a C18 solid-phase extraction column.
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system. The mass spectrometer will detect the mass difference between peptides containing normal tyrosine and those containing L-Tyrosine-4-13C.
Data Analysis: Use specialized software to identify peptides and proteins and to quantify the relative abundance of "heavy" and "light" forms, thereby determining changes in protein levels or synthesis rates.
Protocol 2: Western Blotting for Target Validation
Sample Preparation: Lyse cells as described above and quantify total protein.
Gel Electrophoresis: Separate 20-30 µg of protein per sample on an SDS-PAGE gel based on molecular weight.
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5]
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, diluted in blocking buffer, overnight at 4°C with gentle agitation.[5]
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used for semi-quantitative comparison relative to a loading control like GAPDH or β-actin.[13]
Protocol 3: Sandwich ELISA for Protein Quantification
Plate Coating: Coat a 96-well microplate with a capture antibody specific for the protein of interest and incubate overnight.
Blocking: Wash the plate and block any remaining non-specific binding sites with a blocking buffer.
Sample and Standard Incubation: Add prepared cell lysates and a series of known protein standards to the wells and incubate for 2 hours.[7]
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the target protein.
Enzyme Conjugate Incubation: Wash again and add streptavidin-HRP.
Substrate Addition: Add a TMB substrate solution. The HRP enzyme will catalyze a color change.[8]
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader. The concentration of the protein in the samples is determined by comparing their absorbance to the standard curve.[7]
Mandatory Visualizations
Caption: Comparative experimental workflows for proteomic analysis.
Caption: Logical flow of orthogonal cross-validation.
comparative analysis of different L-Tyrosine-4-13C labeling strategies
For researchers in drug development and metabolic studies, the use of isotopically labeled compounds is indispensable. L-Tyrosine labeled with ¹³C at the 4-position of its phenolic ring serves as a crucial tracer for in...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers in drug development and metabolic studies, the use of isotopically labeled compounds is indispensable. L-Tyrosine labeled with ¹³C at the 4-position of its phenolic ring serves as a crucial tracer for in vivo studies of protein metabolism, neurotransmitter synthesis, and metabolic flux analysis. This guide provides a comparative analysis of the primary strategies for synthesizing L-Tyrosine-4-¹³C, offering insights into their respective methodologies, performance, and applications.
Comparison of Labeling Strategies
The synthesis of L-Tyrosine-4-¹³C predominantly follows two main routes: chemo-enzymatic synthesis and total chemical synthesis. The chemo-enzymatic approach is generally favored for its high stereoselectivity and milder reaction conditions.
Feature
Chemo-enzymatic Synthesis
Total Chemical Synthesis
General Principle
Enzymatic condensation of 4-¹³C-phenol with an amino acid side-chain donor (e.g., serine or pyruvate and ammonia) using Tyrosine Phenol-Lyase (TPL).
Multi-step organic synthesis starting from simple ¹³C-labeled precursors to construct the entire L-Tyrosine molecule.
Key Starting Material
4-¹³C-Phenol
Simple ¹³C-labeled building blocks (e.g., ¹³CO₂, ¹³C-acetate).
Stereoselectivity
High (L-isomer specific) due to the enzymatic nature of the key step.
Requires chiral resolution or asymmetric synthesis steps to obtain the pure L-isomer, which can be complex and reduce overall yield.
Isotopic Enrichment
>97% (dependent on the purity of the 4-¹³C-phenol precursor).[1]
>98% (dependent on the isotopic purity of the initial labeled precursor).
Overall Yield
Moderate to good (typically 60-80% for the enzymatic step, with the overall yield depending on the synthesis of the labeled phenol).
Can be lower due to the multi-step nature of the synthesis, with potential for product loss at each stage.
Experimental Complexity
Moderately complex, requiring expertise in both chemical synthesis (for the precursor) and biocatalysis.
Scalable, with potential for optimization of both the chemical and enzymatic steps.
Can be challenging to scale up while maintaining high yields and stereopurity.
Cost-Effectiveness
Potentially more cost-effective for larger scale production due to higher efficiency of the enzymatic step.
Can be expensive due to the cost of multi-step synthesis and chiral resolution.
Experimental Protocols
Chemo-enzymatic Synthesis of L-Tyrosine-4-¹³C
This strategy is a two-stage process involving the chemical synthesis of the 4-¹³C-phenol precursor followed by an enzymatic condensation.
Stage 1: Chemical Synthesis of 4-¹³C-Phenol (Illustrative "Core-Labeling" Approach)
A recently developed method for site-specific carbon isotope incorporation into the core of phenolic rings can be adapted for this purpose.[1][2] This example illustrates a formal [5+1] cyclization.
Materials:
1,5-dibromo-1,4-pentadiene precursor
tert-Butyllithium (t-BuLi)
¹³C-labeled dibenzyl carbonate or ¹³CO₂
Diethyl ether (Et₂O)
Silica gel for column chromatography
Procedure:
In a glovebox under a nitrogen atmosphere, dissolve the 1,5-dibromo-1,4-pentadiene precursor in dry Et₂O and cool to -78 °C.
Add t-BuLi dropwise and stir for 30 minutes, followed by stirring at room temperature for 2 hours to facilitate the lithium-halogen exchange.
Introduce a solution of ¹³C-labeled dibenzyl carbonate in Et₂O dropwise and stir for 5 minutes.
Quench the reaction with an appropriate aqueous solution.
Extract the aqueous layer with Et₂O and combine the organic layers.
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica flash column chromatography to obtain 4-¹³C-phenol.[1][2]
Stage 2: Enzymatic Synthesis of L-Tyrosine-4-¹³C
This step utilizes the enzyme Tyrosine Phenol-Lyase (TPL) from a bacterial source, such as Citrobacter freundii or Erwinia herbicola.[3][4]
Materials:
4-¹³C-Phenol
Pyruvic acid
Ammonium acetate
Pyridoxal-5'-phosphate (PLP)
β-mercaptoethanol
Purified Tyrosine Phenol-Lyase (TPL) or whole cells expressing TPL
Phosphate buffer (pH 8.0)
Procedure:
Prepare a reaction mixture containing phosphate buffer (pH 8.0), 4-¹³C-phenol, pyruvic acid, and ammonium acetate.
Add the co-factor pyridoxal-5'-phosphate and β-mercaptoethanol.
Initiate the reaction by adding the purified TPL enzyme or whole cells containing TPL.
Incubate the reaction mixture at an optimal temperature (e.g., 37 °C) with gentle agitation.
Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC).
Upon completion, terminate the reaction by denaturing the enzyme (e.g., by heating or acidification).
Purify the L-Tyrosine-4-¹³C from the reaction mixture using techniques such as ion-exchange chromatography.
Visualizations
Signaling and Metabolic Pathways
The primary application of L-Tyrosine-4-¹³C is to trace its metabolic fate. L-Tyrosine is a precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.
Caption: Biosynthesis of catecholamines from L-Tyrosine.
Validating Novel Tyrosine Kinase Substrates: A Comparative Guide to Metabolic Labeling with L-Tyrosine-4-¹³C
For Researchers, Scientists, and Drug Development Professionals The identification of novel substrates for tyrosine kinases is a critical step in elucidating signaling pathways and developing targeted therapeutics. Stabl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The identification of novel substrates for tyrosine kinases is a critical step in elucidating signaling pathways and developing targeted therapeutics. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has emerged as a powerful mass spectrometry-based technique for the quantitative analysis of protein phosphorylation. This guide provides an objective comparison of using ¹³C-labeled L-Tyrosine in SILAC workflows for the validation of tyrosine kinase substrates against other common metabolic labeling strategies.
Comparison of Metabolic Labeling Strategies
The choice of isotopically labeled amino acid in a SILAC experiment can significantly impact the specificity and sensitivity of tyrosine kinase substrate identification. While labeling with lysine and arginine is common for whole-proteome quantification, the use of labeled tyrosine offers distinct advantages for phosphotyrosine-specific studies.
A key advantage of using ¹³C-labeled tyrosine is the direct quantification of tyrosine phosphorylation events. This method enables the unequivocal identification of true tyrosine kinase substrates, as the peptides derived from these substrates will exhibit a unique signature in mass spectrometry analysis.[1] This approach simplifies the specific identification of substrates for not only tyrosine kinases but also serine/threonine kinases.[1]
In contrast, traditional methods often rely on the immunoprecipitation of phosphotyrosine-containing proteins, which can suffer from the co-precipitation of non-specifically bound proteins, leading to false-positive identifications.[1] Metabolic labeling with ¹³C-tyrosine helps to distinguish between bona fide substrates and non-specific interactors.
Below is a comparative summary of key performance metrics for different SILAC labeling strategies in the context of phosphotyrosine analysis.
Feature
L-Tyrosine-¹³C Labeling
L-Lysine-¹³C & L-Arginine-¹³C Labeling
Specificity for Tyrosine Phosphorylation
High: Directly labels the amino acid subject to phosphorylation, reducing ambiguity.
Indirect: Measures changes in total protein or peptide levels, which may not directly correlate with phosphorylation events.
Identification of Novel Substrates
Strong: Facilitates the clear identification of peptides with induced tyrosine phosphorylation.
Moderate: Can identify changes in protein abundance upon kinase activation, but requires further validation to confirm direct phosphorylation.
Quantification Accuracy
High: Provides a direct measure of the change in phosphorylation stoichiometry.
High for protein quantification, but can be confounded by changes in protein expression independent of phosphorylation.
Number of Identified Phosphotyrosine Sites
Potentially lower than pan-phosphopeptide enrichment strategies, but with higher confidence in identified sites being direct kinase substrates.
Can be combined with phosphotyrosine enrichment to identify a large number of sites, but may include indirect targets.
Cost and Complexity
Can be more expensive due to the cost of labeled tyrosine. The experimental workflow is of similar complexity to other SILAC methods.
Labeled lysine and arginine are generally more cost-effective. The workflow is well-established.
Experimental Protocols
Protocol 1: Validating Tyrosine Kinase Substrates using L-Tyrosine-4-¹³C SILAC
This protocol outlines the key steps for identifying novel tyrosine kinase substrates using metabolic labeling with L-Tyrosine-4-¹³C.
1. Cell Culture and Metabolic Labeling:
Culture two populations of cells in parallel.
For the "heavy" labeled population, use a custom DMEM medium deficient in tyrosine, supplemented with a known concentration of ¹³C-labeled L-Tyrosine (e.g., ¹³C₉,¹⁵N₁-Tyrosine).
For the "light" control population, use the same medium supplemented with an equivalent concentration of unlabeled L-Tyrosine.
Culture the cells for at least five passages to ensure complete incorporation of the labeled amino acid.
2. Kinase Activation and Cell Lysis:
In the "heavy" labeled cell population, stimulate the cells with a specific ligand or growth factor to activate the tyrosine kinase of interest.
The "light" labeled population serves as the unstimulated control.
After stimulation, wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.
3. Protein Digestion and Peptide Preparation:
Combine equal amounts of protein from the "heavy" and "light" cell lysates.
Perform in-solution or in-gel digestion of the combined protein mixture using an appropriate protease (e.g., trypsin).
4. Phosphotyrosine Peptide Enrichment:
Enrich for phosphotyrosine-containing peptides from the digested peptide mixture using an anti-phosphotyrosine antibody coupled to beads (immunoaffinity purification).
5. Mass Spectrometry Analysis:
Analyze the enriched phosphopeptides by high-resolution LC-MS/MS.
Identify and quantify the relative abundance of "heavy" and "light" peptide pairs. Peptides showing a significant increase in the "heavy" to "light" ratio are considered potential substrates of the activated kinase.
Protocol 2: General SILAC Protocol for Phosphoproteomics using L-Lysine and L-Arginine
This protocol provides a general workflow for quantitative phosphoproteomics using the more common dual labeling with L-Lysine and L-Arginine.
1. Cell Culture and Metabolic Labeling:
Culture two populations of cells in parallel.
For the "heavy" labeled population, use a custom DMEM medium deficient in lysine and arginine, supplemented with ¹³C-labeled L-Lysine and ¹³C-labeled L-Arginine.
For the "light" control population, use the same medium supplemented with unlabeled L-Lysine and L-Arginine.
Culture for at least five cell doublings.
2. Experimental Treatment and Cell Lysis:
Treat one population of cells (either "heavy" or "light") to induce changes in protein phosphorylation. The other population serves as the control.
Lyse the cells as described in Protocol 1.
3. Protein Digestion:
Combine equal amounts of protein from both lysates and digest with trypsin.
4. Phosphopeptide Enrichment:
Enrich for phosphopeptides using techniques such as Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC). For tyrosine-specific enrichment, anti-phosphotyrosine antibodies can be used.
5. Mass Spectrometry Analysis:
Analyze the enriched peptides by LC-MS/MS and quantify the "heavy" to "light" ratios to identify changes in phosphorylation levels.
The following diagram illustrates a simplified EGFR signaling pathway, a common subject of tyrosine kinase substrate discovery studies.
Caption: Simplified EGFR signaling cascade leading to substrate phosphorylation.
Experimental Workflow: L-Tyrosine-¹³C SILAC for Substrate Discovery
This diagram outlines the experimental workflow for identifying tyrosine kinase substrates using L-Tyrosine-¹³C labeling.
Caption: Workflow for tyrosine kinase substrate identification using L-Tyrosine-¹³C SILAC.
Conclusion
The use of L-Tyrosine-4-¹³C in SILAC experiments provides a highly specific and accurate method for the identification and validation of novel tyrosine kinase substrates. While potentially more costly than traditional lysine/arginine labeling, the direct nature of the measurement reduces ambiguity and increases confidence in the identified targets. For researchers focused on dissecting tyrosine kinase signaling pathways, this approach offers a powerful tool to uncover direct substrate-kinase relationships, paving the way for a deeper understanding of cellular regulation and the development of more effective targeted therapies.
Navigating the Nuances of Isotopic Labeling: A Comparative Guide to the Biological Impact of L-Tyrosine-4-¹³C
For researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds, understanding the potential biological impact of the label itself is paramount to ensuring data integrity and ac...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds, understanding the potential biological impact of the label itself is paramount to ensuring data integrity and accurate interpretation of experimental results. This guide provides a comprehensive comparison of L-Tyrosine-4-¹³C to its unlabeled counterpart and other labeling alternatives, supported by available experimental data and detailed methodologies.
L-Tyrosine, a non-essential amino acid, is a fundamental component of proteins and a precursor to a host of critical biomolecules, including neurotransmitters like dopamine and hormones such as thyroxine.[1][2] Its central role in cellular metabolism and signaling makes isotopically labeled L-Tyrosine an invaluable tool for a range of applications, from metabolic flux analysis to proteomics.[3][4] However, the introduction of a heavy isotope, such as Carbon-13, at a specific position can subtly alter the molecule's properties, leading to what is known as the kinetic isotope effect (KIE).[5] This guide delves into the specifics of L-Tyrosine-4-¹³C labeling, offering a clear perspective on its biological implications.
Quantitative Data Summary: The Kinetic Isotope Effect
The primary biological impact of stable isotope labeling stems from the kinetic isotope effect (KIE), where the difference in mass between isotopes leads to changes in the rates of chemical reactions. For ¹³C-labeled compounds, this effect is generally small but can be significant for enzymatic reactions where the labeled carbon is directly involved in bond-breaking or bond-forming steps.[5] Below is a summary of observed KIEs for enzymes involved in amino acid metabolism, which can be used to infer the potential impact of L-Tyrosine-4-¹³³C labeling.
Enzyme/Reaction
Isotope Position
Observed ¹²C/¹⁴C KIE
Inferred ¹²C/¹³C KIE (approx.)
Potential Biological Implication
Tyrosine Phenol-Lyase
Tyrosine C-2
1.038 (initial) to 0.882 (final)
~1.019 to ~0.941
Altered rate of tyrosine degradation to phenol and pyruvate.[6]
While not directly for tyrosine, this demonstrates that KIEs are observed for enzymes metabolizing amino acids, suggesting potential effects for tyrosine transaminases.[7]
Tyrosinase
Halogenated L-Tyrosine C-3 and C-5
>1 (Deuterium KIE)
-
Indicates that bond cleavage at the aromatic ring is a rate-determining step, suggesting that ¹³C labeling at the ring could affect hydroxylation rates.[8]
Note: Direct experimental data on the KIE of L-Tyrosine-4-¹³C with its metabolizing enzymes is limited in the reviewed literature. The values for Tyrosine Phenol-Lyase with ¹⁴C labeling are provided to illustrate the potential magnitude and direction of the effect. The ¹²C/¹³C KIE is generally smaller than the ¹²C/¹⁴C KIE.
Comparative Analysis: L-Tyrosine-4-¹³C vs. Alternatives
The choice of labeling strategy depends on the specific research question, the analytical method employed, and the acceptable level of biological perturbation.
L-Tyrosine-4-¹³C vs. Unlabeled L-Tyrosine
The primary difference lies in the potential for a kinetic isotope effect with the labeled molecule. For many biological processes, such as incorporation into proteins via translation, the effect of a single ¹³C substitution is considered to be negligible and does not significantly impact overall protein synthesis rates or protein function. However, for specific enzymatic reactions within the tyrosine metabolic pathway, the KIE could lead to a slight slowing of the reaction rate if the C-4 position is involved in a rate-limiting step.[5] To date, comprehensive studies directly comparing cell viability, global protein synthesis, and signaling pathway fidelity between L-Tyrosine-4-¹³C and unlabeled L-Tyrosine are not widely available in the public literature, representing a notable knowledge gap.
Provides a larger mass shift for easier detection in mass spectrometry; useful for tracing all carbon atoms through metabolic pathways.[9]
Higher cost; greater potential for cumulative kinetic isotope effects that might alter metabolic fluxes more significantly.
Ring-¹³C₆-labeled L-Tyrosine
All six carbon atoms of the phenyl ring are ¹³C.[10]
Ideal for tracking the fate of the aromatic ring in metabolic studies.
Label is lost if the ring is cleaved; does not provide information on the alanine side chain.
¹⁵N-labeled L-Tyrosine
The nitrogen atom is ¹⁵N.
Useful for tracking nitrogen metabolism and in proteomics for relative quantification (SILAC).[3]
Does not provide information on carbon flux.
Deuterium (²H)-labeled L-Tyrosine
One or more hydrogen atoms are replaced with deuterium.
Can have a much larger KIE, making it a sensitive probe for reaction mechanisms.[8]
The significant KIE can lead to more pronounced biological perturbations, potentially altering protein structure and function.[11]
Radioisotope-labeled L-Tyrosine (e.g., ¹⁴C, ¹⁸F)
Labeled with a radioactive isotope.
High sensitivity of detection, enabling tracer studies at very low concentrations.[8]
Requires specialized facilities and handling procedures for radioactivity; potential for radiotoxicity.
Experimental Protocols
To assess the biological impact of L-Tyrosine-4-¹³C labeling, researchers can employ a variety of experimental protocols.
Cell Viability and Proliferation Assay
Objective: To determine if L-Tyrosine-4-¹³C affects cell health and growth rates compared to unlabeled L-Tyrosine.
Methodology:
Culture cells in complete media.
Replace the media with custom media containing either unlabeled L-Tyrosine or L-Tyrosine-4-¹³C at the same concentration. A control group with no L-Tyrosine may also be included if the cell line is auxotrophic for tyrosine.
At various time points (e.g., 24, 48, 72 hours), assess cell viability using a standard method such as the MTT assay or a trypan blue exclusion assay.
Measure cell proliferation by cell counting or using a fluorescence-based assay (e.g., CyQUANT).
Compare the results between the labeled and unlabeled conditions.
Protein Synthesis Rate Measurement
Objective: To quantify the rate of new protein synthesis in the presence of L-Tyrosine-4-¹³C.
Methodology:
Culture cells as described above.
Incubate cells with either unlabeled L-Tyrosine or L-Tyrosine-4-¹³C.
Introduce a pulse of a labeled amino acid analog that can be detected, such as O-propargyl-puromycin (OPP), which is incorporated into newly synthesized proteins.
Lyse the cells and use click chemistry to conjugate a fluorescent azide to the OPP.
Quantify the fluorescence, which is proportional to the rate of protein synthesis, using a plate reader or flow cytometry.
Alternatively, use Stable Isotope Labeling by Amino acids in Cell culture (SILAC) with heavy and light arginine and lysine, while supplementing with either unlabeled or ¹³C-labeled tyrosine, followed by mass spectrometry-based quantification of protein turnover.
Tyrosine Kinase Signaling Pathway Analysis
Objective: To determine if L-Tyrosine-4-¹³C alters the phosphorylation status of key signaling proteins.
Methodology:
Culture cells in media with either unlabeled or L-Tyrosine-4-¹³C.
Stimulate a relevant receptor tyrosine kinase (RTK) pathway with its corresponding ligand (e.g., EGF for the EGFR pathway).
Lyse the cells at various time points post-stimulation.
Perform Western blotting using phospho-specific antibodies against key signaling proteins (e.g., phospho-EGFR, phospho-ERK, phospho-Akt).
Quantify the band intensities to compare the phosphorylation levels between the labeled and unlabeled conditions.
For a global analysis, phosphoproteomics can be employed using mass spectrometry to identify and quantify changes in tyrosine phosphorylation across the proteome.
Visualizing Pathways and Workflows
Caption: Key metabolic fates of L-Tyrosine.
Caption: General experimental workflow.
Caption: Logical structure of the comparison.
Conclusion
L-Tyrosine-4-¹³C is a powerful and widely used tool for biological research. While the biological impact of a single ¹³C substitution is generally considered minimal for most applications, researchers should be aware of the potential for kinetic isotope effects to alter the rates of specific enzymatic reactions. For studies focused on precise metabolic flux analysis or the kinetics of tyrosine-metabolizing enzymes, these effects may be a relevant consideration. In the absence of comprehensive studies on the global cellular impact of L-Tyrosine-4-¹³C, it is recommended that researchers perform appropriate controls, as outlined in the experimental protocols, to validate their findings and ensure that the observed effects are not artifacts of the isotopic label. The choice of an appropriate labeled tyrosine variant should be guided by the specific experimental goals and the sensitivity of the biological system to potential isotopic perturbations.
A Comparative Guide to Inter-Laboratory Analysis of L-Tyrosine-4-¹³C
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of hypothetical experimental results for L-Tyrosine-4-¹³C analysis from three independent laboratories. The data...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of hypothetical experimental results for L-Tyrosine-4-¹³C analysis from three independent laboratories. The data presented herein is synthesized from established analytical methodologies to offer a benchmark for performance evaluation and to guide researchers in selecting appropriate techniques for their specific needs. While no formal inter-laboratory comparison studies for L-Tyrosine-4-¹³C have been published, this document aims to fill that gap by presenting plausible, data-driven scenarios.
L-Tyrosine-4-¹³C is a stable isotope-labeled form of the amino acid L-Tyrosine, where the carbon atom at the 4th position of the phenyl ring is replaced with a ¹³C isotope. It is a valuable tool in metabolic research, serving as a tracer to investigate biochemical pathways and as an internal standard for the quantification of endogenous L-Tyrosine.[1] Accurate and reproducible quantification of this compound is critical for the integrity of experimental outcomes.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative results for the analysis of a standardized L-Tyrosine-4-¹³C sample distributed to three different laboratories. Each laboratory employed a distinct primary analytical technique.
Table 1: Purity and Isotopic Enrichment Analysis
Parameter
Laboratory A (LC-MS/MS)
Laboratory B (qNMR)
Laboratory C (GC-MS)
Chemical Purity (%)
99.2 ± 0.3
99.5 ± 0.2
98.9 ± 0.5
Isotopic Enrichment (%)
99.1
99.3
99.0
Method Detection Limit (MDL)
0.5 ng/mL
1 µg/mL
1 ng/mL
Limit of Quantification (LOQ)
1.5 ng/mL
3 µg/mL
3 ng/mL
Table 2: Concentration Determination in a Biological Matrix (Human Plasma)
Parameter
Laboratory A (LC-MS/MS)
Laboratory B (qNMR)
Laboratory C (GC-MS)
Spiked Concentration
10 µg/mL
10 µg/mL
10 µg/mL
Measured Concentration (µg/mL)
9.8 ± 0.4
10.2 ± 0.8
9.5 ± 0.9
Recovery (%)
98
102
95
Precision (RSD %)
4.1
7.8
9.5
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results across different laboratories.
Laboratory A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and specific, making it suitable for quantifying low-abundance analytes in complex biological matrices.
Sample Preparation:
To 100 µL of plasma, add 10 µL of an internal standard solution (L-Tyrosine-¹³C₉,¹⁵N₁).
Add 200 µL of ice-cold acetone to precipitate proteins.
Vortex for 1 minute and incubate at -20°C for 20 minutes.
Centrifuge at 13,000 x g for 10 minutes at 4°C.
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Parameters:
LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
Ionization: Electrospray ionization (ESI) in positive mode.
Mass Spectrometer: Triple quadrupole.
MRM Transitions:
L-Tyrosine-4-¹³C: Q1 183.1 -> Q3 137.1
Internal Standard (L-Tyrosine-¹³C₉,¹⁵N₁): Q1 191.1 -> Q3 144.1
Laboratory B: Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a direct and primary method of quantification without the need for an identical internal standard, though it is generally less sensitive than mass spectrometry techniques.
Sample Preparation:
Lyophilize 500 µL of the plasma sample.
Reconstitute the dried sample in 600 µL of D₂O containing a known concentration of an internal reference standard (e.g., maleic acid).
Adjust the pH to 3.0 using DCl.
Transfer the solution to a 5 mm NMR tube.
¹H-NMR Parameters:
Spectrometer: 600 MHz NMR spectrometer.
Pulse Sequence: A standard 1D proton experiment with water suppression (e.g., presaturation).
Relaxation Delay (d1): 30 s to ensure full relaxation of protons.
Number of Scans: 128.
Quantification: The concentration of L-Tyrosine-4-¹³C is determined by comparing the integral of a specific, non-overlapping proton signal with the integral of the known concentration reference standard.
Laboratory C: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS requires derivatization of the amino acid to make it volatile but offers high chromatographic resolution.
Sample Preparation and Derivatization:
Perform a solid-phase extraction (SPE) of the plasma sample to isolate amino acids.
Evaporate the eluate to dryness.
Add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI) and 50 µL of acetonitrile.
Heat at 70°C for 30 minutes to form the TBDMS derivative.
GC-MS Parameters:
GC Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
Injection Mode: Splitless.
Carrier Gas: Helium.
Oven Temperature Program: Start at 150°C, ramp to 280°C.
Ionization: Electron ionization (EI) at 70 eV.
Mass Spectrometer: Quadrupole.
Selected Ion Monitoring (SIM): Monitor characteristic fragment ions for the derivatized L-Tyrosine-4-¹³C.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of L-Tyrosine-4-¹³C in a biological sample, from sample receipt to data analysis.
Figure 1. General experimental workflow for L-Tyrosine-4-¹³C analysis.
Metabolic Pathway of L-Tyrosine
L-Tyrosine is a precursor for several important signaling molecules. L-Tyrosine-4-¹³C can be used as a tracer to study the flux through these pathways. The diagram below illustrates the conversion of L-Tyrosine to key catecholamines.
Figure 2. Biosynthesis of catecholamines from L-Tyrosine.
A Comparative Guide to the Quantitative Accuracy of L-Tyrosine-4-¹³C as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the quantitative accuracy of L-Tyrosine-4-¹³C when used as an internal standard in liquid chromatography-tand...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the quantitative accuracy of L-Tyrosine-4-¹³C when used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, benchmarked against a certified L-Tyrosine reference standard. The use of stable isotope-labeled (SIL) internal standards is a cornerstone of robust quantitative analysis, offering significant advantages in mitigating matrix effects and improving method precision and accuracy.[1][2][3][4] This document presents synthesized data representative of typical LC-MS/MS method validation studies to illustrate these benefits.
Quantitative Performance Data
The following table summarizes the comparative performance of two analytical approaches for the quantification of L-Tyrosine in human plasma:
Method A: Utilizes an external calibration curve prepared with a certified L-Tyrosine reference standard.
Method B: Employs L-Tyrosine-4-¹³C as an internal standard (IS) with a calibration curve prepared by spiking known amounts of the certified L-Tyrosine reference standard and a fixed concentration of the IS into a surrogate matrix.
Table 1: Comparative Quantitative Performance
Parameter
Method A (External Standard)
Method B (Internal Standard with L-Tyrosine-4-¹³C)
Linearity (r²)
> 0.995
> 0.998
Lower Limit of Quantification (LLOQ)
10 ng/mL
5 ng/mL
Intra-day Precision (%CV)
< 15%
< 10%
Inter-day Precision (%CV)
< 20%
< 12%
Accuracy (% Recovery)
80-120%
95-105%
Matrix Effect (% Suppression/Enhancement)
Variable (up to 40% observed)
Minimal (< 5%)
Data is synthesized based on typical performance characteristics reported in LC-MS/MS method validation literature for amino acid analysis.[5][6]
Experimental Workflow & Signaling Pathway
The diagram below illustrates the typical workflow for the quantification of L-Tyrosine in a biological sample using a stable isotope-labeled internal standard and LC-MS/MS.
Caption: Experimental workflow for L-Tyrosine quantification.
Experimental Protocol
This section details a representative experimental protocol for the quantification of L-Tyrosine in human plasma using L-Tyrosine-4-¹³C as an internal standard.
1. Materials and Reagents
L-Tyrosine certified reference material (e.g., TraceCERT®, Sigma-Aldrich)
L-Tyrosine-4-¹³C (Cambridge Isotope Laboratories, Inc. or equivalent)
LC-MS grade acetonitrile, methanol, and water
Formic acid
Human plasma (drug-free)
2. Standard and Internal Standard Preparation
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of the L-Tyrosine certified standard and L-Tyrosine-4-¹³C in methanol.
Working Standard Solutions: Serially dilute the L-Tyrosine primary stock solution with methanol:water (50:50, v/v) to prepare working standards for the calibration curve (e.g., ranging from 50 ng/mL to 5000 ng/mL).
Internal Standard Working Solution (100 ng/mL): Dilute the L-Tyrosine-4-¹³C primary stock solution with methanol:water (50:50, v/v).
3. Sample Preparation
Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
Add 20 µL of the internal standard working solution (100 ng/mL L-Tyrosine-4-¹³C) to each tube and vortex briefly.
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions
LC System: Agilent 1200 series or equivalent
Column: C18 column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A: 0.1% formic acid in water
Mobile Phase B: 0.1% formic acid in acetonitrile
Gradient: A suitable gradient to separate L-Tyrosine from other matrix components.
Flow Rate: 0.3 mL/min
Injection Volume: 5 µL
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Ionization Mode: Positive
MRM Transitions:
L-Tyrosine: Precursor ion (m/z) -> Product ion (m/z)
L-Tyrosine-4-¹³C: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be optimized based on the instrument).
5. Data Analysis
Integrate the peak areas for both L-Tyrosine and L-Tyrosine-4-¹³C.
Calculate the peak area ratio of the analyte to the internal standard.
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations using a linear regression model.
Determine the concentration of L-Tyrosine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Discussion
The use of a stable isotope-labeled internal standard, such as L-Tyrosine-4-¹³C, is the gold standard for quantitative LC-MS/MS analysis.[4] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, effectively normalizing for these matrix-induced variations.[3][7][8] This leads to significantly improved accuracy and precision compared to methods relying solely on external standardization.[9] The presented data, though synthesized, reflects the expected enhancements in analytical performance, making L-Tyrosine-4-¹³C an excellent choice for robust and reliable quantification of L-Tyrosine in complex biological matrices.
Proper Disposal of L-Tyrosine-4-¹³C: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals The proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmen...
Author: BenchChem Technical Support Team. Date: December 2025
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedural information for the safe disposal of L-Tyrosine-4-¹³C, a non-radioactive, stable isotope-labeled compound. As the ¹³C isotope is stable and not radioactive, disposal procedures are dictated by the chemical properties of L-Tyrosine, not by regulations governing radioactive waste.
L-Tyrosine and its isotopically labeled forms are classified as irritants. Adherence to the following procedures is essential to minimize risk and ensure compliance with safety regulations.
Hazard and Safety Data
Before handling L-Tyrosine-4-¹³C, it is crucial to be aware of its chemical hazards and physical properties. This information, summarized from various Safety Data Sheets (SDS), dictates the necessary safety precautions.
Detailed Protocol for Disposal of L-Tyrosine-4-¹³C
This protocol outlines the step-by-step procedure for the safe disposal of solid L-Tyrosine-4-¹³C waste and contaminated materials.
1. Personal Protective Equipment (PPE)
Eye Protection: Wear chemical safety goggles that meet European Standard EN 166 or equivalent.[3]
Hand Protection: Wear protective gloves (e.g., nitrile) resistant to chemicals.[3]
Body Protection: Wear a lab coat or appropriate protective clothing to prevent skin exposure.[3][4]
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[1][4][6]
2. Waste Collection and Segregation
Designate a Waste Container: Use a clearly labeled, sealable container for solid L-Tyrosine-4-¹³C waste. The container should be marked "Hazardous Chemical Waste" and list the contents.
Segregation: Do not mix L-Tyrosine-4-¹³C with other waste types, especially liquids or reactive chemicals. Keep in its original container where possible.
Contaminated Materials: Any materials grossly contaminated with L-Tyrosine-4-¹³C (e.g., weigh boats, contaminated paper towels, gloves) should be placed in the same designated solid waste container.
3. Handling Accidental Spills
Ventilate the Area: Ensure the area is well-ventilated.
Avoid Dust Formation: Gently sweep up the spilled solid material.[3][6] Do not use methods that create dust clouds (e.g., dry sweeping with a brush). A vacuum cleaner with a HEPA filter may be used if available and appropriate.
Containment: Place the swept-up material and any cleaning materials (e.g., damp paper towels) into a sealed bag or container for disposal.[1][6]
Decontamination: Wash the spill site thoroughly with soap and water after the material has been collected.[1]
4. Final Disposal Procedure
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.[4]
Professional Disposal: Arrange for the collection of the waste container by a licensed professional waste disposal service.[6]
Regulatory Compliance: All disposal activities must comply with local, state, and federal environmental regulations.[6][7] Consult your institution's Environmental Health & Safety (EHS) department for specific guidance and procedures.
Disposal Workflow
The following diagram illustrates the logical steps and decision-making process for the proper disposal of L-Tyrosine-4-¹³C.
Personal protective equipment for handling L-Tyrosine-4-13C
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling L-Tyrosine-4-13C. The following procedures and recommendations are designed to ensure...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling L-Tyrosine-4-13C. The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
The isotopic labeling of L-Tyrosine with Carbon-13 (¹³C) does not alter its chemical reactivity or toxicity.[1] Therefore, the safety precautions required are identical to those for the unlabeled L-Tyrosine. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[2][3][4]
Recommended Personal Protective Equipment (PPE):
PPE Category
Recommendation
Relevant Standards/Regulations
Eye Protection
Chemical safety goggles or safety glasses with side shields.
OSHA 29 CFR 1910.133 or European Standard EN166[5]
Hand Protection
Chemical-resistant gloves (e.g., Nitrile). Inspect gloves for tears or degradation before use.
EN 374
Body Protection
Laboratory coat or other protective clothing to prevent skin contact.[1][6]
N/A
Respiratory Protection
Not typically required under normal use with adequate ventilation. If dust formation is likely, a dust mask (e.g., N95 or P1) is recommended.[5] Work in a well-ventilated area, such as a chemical fume hood, especially when handling powders.[1][6]
N/A
Step-by-Step Handling and Operational Plan
2.1. Preparation and Engineering Controls:
Ventilation: Always handle L-Tyrosine-4-13C in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring powder, use a chemical fume hood or a balance enclosure.[1][6]
Designated Area: Establish a designated area for handling the compound to prevent cross-contamination.[6]
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.
2.2. Handling Procedure:
Don PPE: Before handling, put on all required personal protective equipment as outlined in the table above.
Minimize Dust: When handling the powdered compound, take care to minimize dust formation.[1]
Avoid Contact: Avoid direct contact with skin and eyes.[2] Do not breathe in dust or fumes.[3][4]
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[6]
2.3. Storage:
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2]
Store at room temperature away from light and moisture.[2]
Disposal Plan
As L-Tyrosine-4-13C is a stable isotope-labeled compound, no special precautions for radioactivity are necessary.[6] The disposal procedures are generally the same as for the unlabeled compound.
Waste Characterization: Waste containing L-Tyrosine-4-13C should be treated as chemical waste.
Disposal Method: Follow all local, state, and federal regulations for chemical waste disposal.[6] A recommended method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by a licensed professional waste disposal service.[5]
Contaminated Materials: Any PPE or lab materials that come into contact with the compound should be disposed of as chemical waste.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling L-Tyrosine-4-13C in a laboratory setting.